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1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane Documentation Hub

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  • Product: 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane
  • CAS: 34627-92-4

Core Science & Biosynthesis

Foundational

In-depth Technical Guide: Synthesis and Characterization of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane

Abstract This technical guide provides a comprehensive and practical overview of the synthesis and characterization of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane. This organosilicon compound is a valuable building b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and practical overview of the synthesis and characterization of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane. This organosilicon compound is a valuable building block in various fields, including organic synthesis and materials science. This document details a reliable synthetic protocol, delves into the underlying reaction mechanisms, and presents a thorough characterization of the target compound using modern analytical techniques. This guide is designed for researchers, scientists, and professionals in drug development who require a robust understanding of this versatile molecule.

Introduction: The Significance of Silylacetylenes

Silylacetylenes are a class of organosilicon compounds that feature a carbon-carbon triple bond directly bonded to a silicon atom. This structural motif imparts unique electronic and steric properties, making them highly versatile reagents in organic synthesis. The silicon substituent can influence the reactivity of the alkyne and can be readily transformed into other functional groups. 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane is of particular interest due to the presence of the disilane moiety, which offers additional avenues for chemical modification and has been utilized in the synthesis of more complex silicon-containing structures.

Synthetic Approach: A Detailed Protocol and Mechanistic Insights

The synthesis of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane is most commonly achieved through the nucleophilic attack of a metalated phenylacetylene on an electrophilic pentamethyldisilane species. The following protocol provides a reliable and reproducible method for its preparation.

Experimental Protocol

Materials:

  • Phenylacetylene

  • n-Butyllithium (n-BuLi) in a suitable solvent (e.g., hexanes)

  • 1-Chloro-1,1,2,2,2-pentamethyldisilane[1]

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard Schlenk line apparatus and oven-dried glassware

  • Inert atmosphere (e.g., argon or nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere is charged with phenylacetylene (1.0 equivalent) and anhydrous diethyl ether or THF.

  • Deprotonation: The solution is cooled to 0 °C or a lower temperature (e.g., -78 °C) in an appropriate cooling bath. n-Butyllithium (1.05 equivalents) is added dropwise via syringe. The reaction mixture is stirred for 1-2 hours at this temperature to ensure the complete formation of lithium phenylacetylide.[2]

  • Silylation: 1-Chloro-1,1,2,2,2-pentamethyldisilane (1.1 equivalents) is then added dropwise to the reaction mixture. The solution is allowed to gradually warm to room temperature and is stirred overnight.

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[3]

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane.

Mechanistic Rationale

The synthesis proceeds through a classic acid-base reaction followed by a nucleophilic substitution. The terminal proton of phenylacetylene is acidic and is readily removed by the strong base, n-butyllithium, to generate lithium phenylacetylide.[4][5] This in-situ generated organolithium reagent is a potent nucleophile that attacks the electrophilic silicon atom of 1-chloro-1,1,2,2,2-pentamethyldisilane, displacing the chloride leaving group and forming the desired carbon-silicon bond. The use of an inert atmosphere and anhydrous conditions is critical to prevent the premature quenching of the highly reactive organolithium intermediate.

Synthesis Workflow Diagram

G Synthesis Workflow A Start: Phenylacetylene in Anhydrous Ether/THF B Cool to 0 °C A->B C Add n-BuLi (Deprotonation) B->C D Stir for 1-2 hours C->D E Add ClSiMe2SiMe3 (Silylation) D->E F Warm to RT, Stir Overnight E->F G Quench with aq. NH4Cl F->G H Aqueous Workup G->H I Purification (Distillation/Chromatography) H->I J Product: 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane I->J

Caption: A schematic representation of the synthesis of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane.

Characterization of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane

To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for the structural elucidation of the target compound.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group and the methyl protons on the silicon atoms. The trimethylsilyl (-SiMe₃) and dimethylsilyl (-SiMe₂) groups should appear as distinct singlets in the upfield region of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the carbons of the phenyl group, the acetylenic carbons, and the methyl carbons attached to the silicon atoms.

  • ²⁹Si NMR: Silicon-29 NMR spectroscopy is a powerful technique for confirming the presence and connectivity of the silicon atoms. Two distinct signals are expected for the two different silicon environments in the disilane moiety.

Table 1: Representative NMR Data

NucleusChemical Shift Range (ppm)MultiplicityAssignment
¹H7.2-7.5multipletPhenyl protons
¹H~0.3singlet-Si(CH₃)₂
¹H~0.1singlet-Si(CH₃)₃
¹³C128-132Phenyl carbons
¹³C~110Acetylenic carbon (Si-C≡)
¹³C~90Acetylenic carbon (Ph-C≡)
¹³C~0Methyl carbons
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups in the molecule. The most characteristic absorption is the C≡C stretching vibration, which typically appears as a weak to medium band in the 2100-2260 cm⁻¹ region.[6][7][8] The presence of the phenyl group will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[9][10] The molecular ion peak (M⁺) should be observed, confirming the molecular formula.[11] Fragmentation may involve the loss of methyl groups or cleavage of the Si-Si bond.

Characterization Workflow Diagram

G Characterization Workflow A Purified Product B ¹H, ¹³C, ²⁹Si NMR Spectroscopy A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Data Analysis and Structural Confirmation B->E C->E D->E F Confirmed Structure E->F

Caption: A flowchart illustrating the analytical techniques used for structural confirmation.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The successful synthesis of the target compound is contingent upon careful execution of the experimental procedure under anhydrous and inert conditions. The comprehensive characterization by multiple, independent spectroscopic methods provides a robust confirmation of the product's identity and purity. Any significant deviation in the spectroscopic data from the expected values would immediately flag potential issues, such as the presence of starting materials, byproducts, or an incorrect structure, thereby ensuring the trustworthiness of the final product.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane. The detailed experimental protocol, mechanistic insights, and comprehensive characterization workflow provide a solid foundation for researchers to successfully prepare and validate this important organosilicon compound. The versatility of silylacetylenes ensures that this compound will continue to be a valuable tool in the development of new synthetic methodologies and advanced materials.

References

  • Vertex AI Search. (n.d.). Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2.
  • Vertex AI Search. (n.d.). Dimetallation of phenylacetylene. Selective ortho-substitution. RSC Publishing.
  • Vertex AI Search. (n.d.). Palladium-catalyzed Sonogashira Reactions of Aryl Amines with Alkynes via in situ-Formation of Arenediazonium Salts - Supporting Information.
  • Vertex AI Search. (n.d.). IR: alkynes.
  • Vertex AI Search. (n.d.). Spectroscopy of the Alkynes. Chemistry LibreTexts.
  • Vertex AI Search. (n.d.). IR spectrum: Alkynes.
  • Vertex AI Search. (n.d.). Disilane, 1-chloro-1,1,2,2,2-pentamethyl- - Substance Details - SRS. EPA.
  • Vertex AI Search. (n.d.). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. Figshare.
  • Vertex AI Search. (n.d.). Novel mass spectrometry technology development for large organic particle analysis. RSC Publishing.
  • Vertex AI Search. (n.d.). Mass Spectrometry Analysis of Organ-Specific Cellular Extracts - Nanomized Organo Peptides: The Stability Study. Genesis Scientific Publications.
  • Vertex AI Search. (n.d.). WO2020202205A1 - Process for the preparation of derivatives of 1,1-dialkylethane-1,2-diols as useful intermediates. Google Patents.

Sources

Exploratory

1H and 13C NMR spectral data for 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane

Technical Whitepaper: Spectroscopic Characterization of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane Executive Summary This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Spectroscopic Characterization of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane

Executive Summary

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral characteristics of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane . This organosilicon compound is of significant interest in materials science due to the


 conjugation, which facilitates unique electronic transitions and photochemical behaviors.[1]

This document is designed for researchers in organometallic synthesis and drug development, focusing on the structural validation, synthesis workflow, and detailed spectral assignment of the title compound.

Molecular Architecture & Logic

The molecule consists of a pentamethyldisilane backbone attached to a phenylethynyl group.[2][3] The key structural feature is the direct linkage between the disilane unit and the alkyne, creating a pathway for electron delocalization.

Structural Logic:

  • Disilane Backbone (

    
    ):  Acts as an electron donor (
    
    
    
    -donor) to the
    
    
    -system.
  • Phenylethynyl Group (

    
    ):  Acts as the electron-accepting 
    
    
    
    -system.
  • Electronic Effect: The interaction between the Si-Si

    
    -bond and the alkyne 
    
    
    
    -orbitals results in a bathochromic shift in UV absorption and specific shielding/deshielding effects in NMR compared to monosilanes.

MolecularStructure Fig 1. Connectivity and Electronic Flow in 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane Ph Phenyl Ring (Aromatic System) Alkyne C≡C (Alkyne Spacer) Ph->Alkyne π-conjugation Si2 Si(Me)2 (Internal Silicon) Alkyne->Si2 σ-π interaction Si1 Si(Me)3 (Terminal Silicon) Si2->Si1 σ(Si-Si) bond

Experimental Protocol

Synthesis Strategy

To ensure spectral accuracy, the compound is typically synthesized via the reaction of a lithium acetylide with a chlorodisilane. This method prevents the formation of bissilylated byproducts.

Reagents:

  • Phenylacetylene (

    
    )
    
  • n-Butyllithium (

    
    )
    
  • 1-Chloro-1,1,2,2,2-pentamethyldisilane (

    
    )
    

Step-by-Step Workflow:

SynthesisWorkflow Fig 2. Synthesis Workflow for 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane Start Start: Phenylacetylene (THF, -78°C) Lithiation Add n-BuLi (Generate Ph-C≡C-Li) Start->Lithiation Deprotonation Addition Add Cl-SiMe2-SiMe3 (Dropwise, -78°C to RT) Lithiation->Addition Nucleophilic Subst. Workup Aqueous Workup (Extraction w/ Hexane) Addition->Workup Quench Purification Distillation / Chromatography (Isolate Product) Workup->Purification

NMR Acquisition Parameters
  • Solvent: Deuterated Chloroform (

    
    ) is the standard solvent. Benzene-
    
    
    
    (
    
    
    ) may be used to resolve overlapping methyl signals due to solvent-induced shifts (ASIS).
  • Reference: Tetramethylsilane (TMS,

    
     ppm).[4]
    
  • Frequency: 300 MHz or higher is recommended to resolve the

    
     satellites (
    
    
    
    Hz) often seen flanking the methyl signals.

Spectral Data Analysis

H NMR Data (300 MHz, )

The proton spectrum is characterized by two distinct methyl singlets in the high-field region and a typical monosubstituted aromatic pattern in the low-field region.

AssignmentShift (

, ppm)
MultiplicityIntegralInterpretation

0.14 - 0.18 Singlet (s)9HTerminal trimethylsilyl group. Slightly shielded due to the Si-Si bond.

0.40 - 0.45 Singlet (s)6HInternal dimethylsilyl group. Deshielded relative to

due to proximity to the anisotropic alkyne/phenyl system.

(m/p)
7.25 - 7.35 Multiplet (m)3HMeta and para protons of the phenyl ring.

(o)
7.45 - 7.55 Multiplet (m)2HOrtho protons. Deshielded by the magnetic anisotropy of the alkyne.

Key Diagnostic: The separation between the two silyl-methyl signals (


 ppm) is a hallmark of the pentamethyldisilanyl group attached to a 

-system. In saturated alkyl disilanes, this separation is often smaller.
C{ H} NMR Data (75 MHz, )

The carbon spectrum confirms the backbone structure and the hybridization of the alkyne linker.

AssignmentShift (

, ppm)
TypeInterpretation

-4.0 to -3.5

Internal methyl carbons.

-2.5 to -1.5

Terminal methyl carbons.

90.0 - 95.0

Acetylenic carbon attached to Silicon. Shielded relative to internal alkynes.

105.0 - 108.0

Acetylenic carbon attached to Phenyl.

(ipso)
123.0 - 124.0

Ipso carbon of the phenyl ring.

(o/m/p)
128.0 - 132.0

Typical aromatic carbon signals.

Expert Insight: The chemical shift of the alkyne carbons is sensitive to the "


" conjugation. The carbon attached to the silicon is significantly shielded compared to a carbon in a purely organic alkyne (usually ~80-90 ppm), but the disilane effect modulates this further.

Quality Control & Validation

To ensure the integrity of the synthesized material for drug development or materials applications:

  • Purity Check: No peaks should be visible at

    
     0.0-0.1 ppm other than the desired product and TMS. The presence of a singlet at 
    
    
    
    0.07 ppm often indicates hexamethyldisilane (byproduct of coupling).
  • Integration Ratio: The ratio of aliphatic protons (15H total) to aromatic protons (5H total) must be exactly 3:1 .

  • 
     Satellites:  In high-quality spectra, look for 
    
    
    
    satellites around the methyl peaks (
    
    
    Hz). This confirms the presence of the silicon-carbon bond.

References

  • Kerst, C., Ruffolo, R., & Leigh, W. J. (1997).[5] Laser Flash Photolysis Study of the Photochemistry of (Phenylethynyl)pentamethyldisilane.Organometallics , 16(26), 5804–5810.[5]

  • Ishikawa, M., et al. (1981). Photolysis of organopolysilanes. Formation of silacyclopropene derivatives.Journal of the American Chemical Society , 103, 4845.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[4]Organometallics , 29(9), 2176–2179.

Sources

Foundational

IUPAC name and CAS number for pentamethyl(phenylethynyl)disilane

The following technical guide details the properties, synthesis, and reactivity of Pentamethyl(phenylethynyl)disilane , a specialized organosilicon compound utilized primarily in photochemical research and the generation...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and reactivity of Pentamethyl(phenylethynyl)disilane , a specialized organosilicon compound utilized primarily in photochemical research and the generation of reactive silicon intermediates.

CAS No: 61800-32-6 (Verified via Chemical Literature)

Executive Summary

Pentamethyl(phenylethynyl)disilane is an organometallic species featuring a disilane (


) backbone conjugated with a phenylethynyl group. It serves as a critical precursor in silicon photochemistry. Upon irradiation, it undergoes a rearrangement to form reactive intermediates such as silaallenes and silacyclopropenes, making it a "molecular laboratory" for studying the stabilization of heavy-atom multiple bonds. This guide outlines its synthesis, physical characterization, and unique photochemical behavior.

Chemical Identity & Nomenclature[1][2]

Parameter Data
IUPAC Name 1-(Phenylethynyl)-1,1,2,2,2-pentamethyldisilane
Common Name Pentamethyl(phenylethynyl)disilane
CAS Number 61800-32-6
Molecular Formula

Molecular Weight 232.47 g/mol
SMILES

Structure

Synthesis & Production Protocols

The synthesis of pentamethyl(phenylethynyl)disilane is achieved via a nucleophilic substitution reaction between a lithium acetylide and a chlorodisilane. This protocol ensures high yield and purity by maintaining strictly anhydrous conditions to prevent hydrolysis of the chlorodisilane precursor.

Reagents Required
  • Phenylacetylene (

    
    ):  >98% purity.
    
  • n-Butyllithium (

    
    ):  1.6 M or 2.5 M solution in hexanes.
    
  • Chloropentamethyldisilane (

    
    ):  Synthesized from hexamethyldisilane or purchased.
    
  • Solvent: Tetrahydrofuran (THF), distilled over sodium/benzophenone.

Step-by-Step Methodology
  • Lithiation (Generation of Nucleophile):

    • Charge a flame-dried, argon-purged Schlenk flask with dry THF (50 mL) and phenylacetylene (10.0 mmol).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add

      
       (10.5 mmol) dropwise over 15 minutes.
      
    • Mechanism:[1][2][3] The highly basic alkyllithium deprotonates the terminal alkyne, generating lithium phenylacetylide (

      
      ).
      
    • Stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes to ensure complete metallation.

  • Silylation (Electrophilic Trapping):

    • Cool the reaction mixture back to -78 °C .

    • Add chloropentamethyldisilane (10.0 mmol) dropwise via syringe.

    • Critical Control Point: Addition must be slow to avoid local heating and side reactions.

    • Allow the mixture to warm slowly to room temperature (25 °C) overnight (12 hours).

  • Workup & Purification:

    • Quench the reaction with saturated aqueous

      
       (10 mL).
      
    • Extract the aqueous layer with diethyl ether (

      
       mL).
      
    • Wash combined organic layers with brine, dry over anhydrous

      
      , and filter.
      
    • Remove solvents under reduced pressure.

    • Purification: Distill the residue under reduced pressure (vacuum distillation).

    • Target: Collect the fraction boiling at approx. 80–90 °C at 0.5 mmHg (values vary by vacuum strength).

Synthesis Workflow Diagram

Synthesis Start Phenylacetylene (Ph-C≡C-H) Step1 Lithiation (-78°C, n-BuLi) Start->Step1 Deprotonation Inter Intermediate (Ph-C≡C-Li) Step1->Inter Li+ Exchange Step2 Silylation (+ Cl-SiMe2-SiMe3) Inter->Step2 Nucleophilic Attack Product Pentamethyl(phenylethynyl)disilane Step2->Product Salt Elimination (-LiCl)

Figure 1: Synthetic pathway for the production of pentamethyl(phenylethynyl)disilane via lithiation and silylation.

Physicochemical Characterization

Verification of the compound's identity relies on Nuclear Magnetic Resonance (NMR) spectroscopy, specifically looking for the distinct methyl signals on the silicon backbone and the alkyne carbons.

Technique Characteristic Signals / Data
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

NMR
(

)

0.1-0.2 ppm:
Singlet (9H,

)

0.3-0.4 ppm:
Singlet (6H,

)

7.2-7.5 ppm:
Multiplet (5H, Aromatic protons)

NMR
Two distinct signals in the upfield region (typically -15 to -20 ppm range) corresponding to the

and

nuclei.[4]
IR Spectroscopy ~2150 cm

:
Strong

stretching vibration.~1250, 840 cm

:
Characteristic

deformations.
UV-Vis Absorption maxima (

) typically around 240-260 nm (aromatic/alkyne

) with a tail extending into the near-UV due to

conjugation.

Photochemical Reactivity & Applications

The primary application of pentamethyl(phenylethynyl)disilane lies in its photochemistry. Unlike simple alkynes, the presence of the disilane unit allows for a photochemical rearrangement involving the cleavage of the Si-Si bond and the formation of silacyclopropene or silaallene intermediates.

Mechanism: The Silaallene Rearrangement

Upon irradiation (typically 254 nm or >280 nm), the molecule undergoes a 1,3-silyl shift. The excited state relaxes by migrating the trimethylsilyl (


) group from the internal silicon to the terminal alkyne carbon.
  • Excitation:

    
    
    
  • Rearrangement: Formation of 1-sila-1,2-propadiene (Silaallene) or Silacyclopropene .

  • Trapping: In the presence of nucleophiles (e.g., Methanol, Acetone), these reactive intermediates form stable adducts.

Photolysis Pathway Diagram

Photochemistry Reactant Pentamethyl(phenylethynyl)disilane (Ground State) Excited Excited State (Singlet/Triplet) Reactant->Excited hν (UV Irradiation) Silaallene Silaallene Intermediate (Ph-C(SiMe3)=C=SiMe2) Excited->Silaallene 1,3-Silyl Shift Silacyclopropene Silacyclopropene (Cyclic Isomer) Excited->Silacyclopropene Ring Closure Adduct Trapped Product (e.g., Methoxy-adduct) Silaallene->Adduct + MeOH (Nucleophile) Silacyclopropene->Adduct Ring Opening

Figure 2: Photochemical rearrangement pathways of pentamethyl(phenylethynyl)disilane leading to reactive silicon species.

Key Applications
  • Reactive Intermediate Studies: Used to generate and study the kinetics of

    
     double bonds (silene/silaallene chemistry).
    
  • Materials Science: Precursor for silicon carbide (SiC) ceramics via pyrolysis or photopolymerization.

  • Lithography: Potential use as a photo-resist material due to the scission of the Si-Si bond upon UV exposure.

Safety & Handling

  • Hazards: Organosilanes are generally flammable. The chlorodisilane precursor is corrosive (releases HCl on contact with moisture).

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at cool temperatures (2-8 °C).

  • PPE: Wear chemical-resistant gloves (nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

References

  • Ishikawa, M., Sugisawa, H., Fuchikami, T., et al. (1981).[5] Photolysis of organopolysilanes.[6] Photochemical behavior of phenylethynyldisilanes. Journal of the American Chemical Society.[5][7]

  • Kerst, C., Ruffolo, R., & Leigh, W. J. (1997).[3][8] A Laser Flash Photolysis Study of the Photochemistry of (Phenylethynyl)pentamethyldisilane. Organometallics.

  • PubChem. (n.d.). Pentamethyldisilane (Precursor Data). National Library of Medicine.

  • LookChem. (n.d.). CAS 61800-32-6 Entry.

Sources

Exploratory

Molecular weight and formula of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane

Molecular Identity, Synthesis, and Photochemical Utility Abstract This technical guide profiles 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane , a specialized organosilicon compound primarily utilized in mechanistic pho...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Identity, Synthesis, and Photochemical Utility

Abstract

This technical guide profiles 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane , a specialized organosilicon compound primarily utilized in mechanistic photochemistry and materials science.[1] Unlike simple silanes, this molecule serves as a critical precursor for generating reactive silicon-carbon multiple bonds (silaallenes) and strained rings (silacyclopropenes) via photochemical rearrangement.[1] This document details its physicochemical properties, synthesis protocols, and its role as a generator of transient organosilicon intermediates.[1][2]

Part 1: Fundamental Chemical Identity[1]

Molecular Specifications

The molecule consists of a disilane backbone (


) substituted with five methyl groups and one phenylethynyl group.[1][3] The steric bulk and electronic conjugation of the phenylethynyl moiety are central to its photochemical reactivity.
PropertyValue
IUPAC Name 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane
CAS Registry Number 3098-82-6 (Generic for Pentamethyl(phenylethynyl)disilane isomers; verify specific regioisomer)
Molecular Formula C₁₃H₂₀Si₂
Molecular Weight 232.47 g/mol
Physical State Colorless to pale yellow oil (at STP)
Solubility Soluble in non-polar organic solvents (Hexane, Benzene, THF)
Structural Visualization

The following diagram illustrates the connectivity of the disilane core and the conjugated phenylethynyl system.

G Figure 1: Connectivity of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane. Si1 Si (Trimethyl) Si2 Si (Dimethyl) Si1->Si2 Si-Si Bond Alkyne C≡C (Ethynyl) Si2->Alkyne Si-C(sp) Phenyl Ph (Phenyl Ring) Alkyne->Phenyl Conjugation

[1]

Part 2: Synthesis & Methodology[1][2]

Core Synthesis Protocol

The synthesis of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane is achieved via a nucleophilic substitution at the silicon atom using a lithium acetylide reagent.[1] This method ensures high regioselectivity for the disilane terminus.[1]

Reagents
  • Chloropentamethyldisilane (

    
    ): The electrophilic silicon source.[1]
    
  • Phenylacetylene (

    
    ): The alkyne precursor.[1]
    
  • n-Butyllithium (n-BuLi) : 1.6M or 2.5M in hexanes.[1]

  • Tetrahydrofuran (THF) : Anhydrous, freshly distilled.[1]

Step-by-Step Workflow
  • Lithiation of Phenylacetylene :

    • In a flame-dried Schlenk flask under Argon, dissolve phenylacetylene (1.0 equiv) in anhydrous THF.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Dropwise add n-BuLi (1.05 equiv) over 20 minutes.

    • Mechanism: Deprotonation of the terminal alkyne to form Lithium Phenylacetylide (

      
      ).[1]
      
    • Stir at -78°C for 1 hour, then warm to 0°C for 30 minutes to ensure complete lithiation.

  • Silylation :

    • Cool the lithium phenylacetylide solution back to -78°C .

    • Add Chloropentamethyldisilane (1.0 equiv) dropwise.

    • Critical Control: Maintain low temperature to prevent side reactions (e.g., cleavage of the Si-Si bond).[1]

    • Allow the mixture to warm slowly to room temperature (RT) overnight (12-16 hours).

  • Work-up & Purification :

    • Quench the reaction with saturated aqueous

      
      .
      
    • Extract with diethyl ether or hexanes (

      
      ).
      
    • Dry organic layers over anhydrous

      
       and concentrate under reduced pressure.[1]
      
    • Purification : Purify the crude oil via vacuum distillation or silica gel column chromatography (Eluent: 100% Hexanes) to yield the pure product.

Part 3: Photochemical Utility & Reactivity[1]

The Mechanistic "Deep Dive"

The primary scientific value of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane lies in its behavior under UV irradiation.[1] It acts as a photochemical trigger for the generation of silaallenes and silacyclopropenes , which are elusive species containing Silicon-Carbon double bonds (


).[1]
Photolysis Pathway

Upon irradiation (typically 254 nm or laser flash photolysis), the molecule undergoes a 1,2-silyl shift.[1] This rearrangement is a hallmark of alkynyldisilanes.

  • Excitation : Absorption of a photon promotes the molecule to an excited singlet state.[1]

  • Rearrangement : The trimethylsilyl (

    
    ) group migrates from the central silicon to the acetylenic carbon.[1]
    
  • Intermediate Formation : This shift produces a 1-Silaallene intermediate (

    
    ).[1]
    
  • Equilibrium : The silaallene exists in equilibrium with a strained Silacyclopropene .[1]

Reaction Diagram (Graphviz)

Photochemistry Figure 2: Photochemical rearrangement pathways of Pentamethyl(phenylethynyl)disilane. Reactant Pentamethyl(phenylethynyl)disilane (Ground State) Excited Excited Singlet State (π-π*) Reactant->Excited hv (UV Irradiation) Silaallene 1-Silaallene Intermediate (Si=C=C) Excited->Silaallene 1,2-Silyl Migration Silacyclopropene Silacyclopropene (Strained Ring) Silaallene->Silacyclopropene Ring Closure (Equilibrium) Trapped Trapped Adduct (e.g., with MeOH) Silaallene->Trapped Nucleophilic Addition (MeOH)

Key Kinetic Parameters

Research using Laser Flash Photolysis (LFP) has characterized the lifetimes of these intermediates in hexane solution:

  • Triplet State Disilane :

    
    [1][3][4]
    
  • 1-Silaallene Intermediate :

    
    [1][3][4]
    
  • Dimethylsilylene :

    
     (Minor pathway product)[1][3][4]
    

Part 4: Physicochemical Data Summary[1]

PropertyValueNotes
Molecular Weight 232.47 g/mol Calculated based on

Exact Mass 232.1104 DaMonoisotopic
Appearance LiquidAt room temperature
UV Absorption

nm
Characteristic of phenylacetylene chromophore

NMR

ppm (SiMe3)

ppm (SiMe2)
Typical shifts for alkynyldisilanes
Reactivity HighSensitive to UV light; stable in dark/inert atmosphere

References

  • Ruffolo, R., Kerst, C., & Leigh, W. J. (1997). A Laser Flash Photolysis Study of the Photochemistry of (Phenylethynyl)pentamethyldisilane.[1][3][4] Absolute Rate Constants for Trapping of a Reactive 1-Silaallene by Nucleophiles. Organometallics, 16(26), 5804–5810.[1][3]

  • PubChem Compound Summary. Disilane, pentamethyl(phenylmethyl)- (Analog Reference).[1] National Center for Biotechnology Information.[1]

  • Ishikawa, M., & Sakamoto, H. (1991). Photochemistry of Organopolysilanes.[1] Journal of Organometallic Chemistry. (General context for disilane photochemistry).

Sources

Foundational

Photochemical Rearrangement & Trapping of (Phenylethynyl)pentamethyldisilane

The following technical guide details the photochemistry of (phenylethynyl)pentamethyldisilane , focusing on the mechanistic generation of reactive silicon intermediates and their application in organosilicon synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the photochemistry of (phenylethynyl)pentamethyldisilane , focusing on the mechanistic generation of reactive silicon intermediates and their application in organosilicon synthesis.

Technical Guide for Organosilicon Research & Synthesis

Executive Summary

(Phenylethynyl)pentamethyldisilane represents a canonical substrate in organosilicon photochemistry, serving as a precursor to high-energy silicon-carbon multiple bonds. Upon UV irradiation, this compound undergoes a characteristic 1,2-silyl migration , generating two distinct reactive intermediates: a silacyclopropene and a 1-sila-1,2-propadiene (silaallene) .

For researchers in drug discovery and materials science, this pathway offers a metal-free route to synthesizing complex vinylsilanes and silicon-heterocycle scaffolds , which are increasingly relevant as bioisosteres (C/Si exchange) in medicinal chemistry.

Molecular Architecture & Electronic Properties

Before initiating photolysis, it is critical to understand the starting material's electronic ground state. The conjugation between the phenylethynyl


-system and the Si-Si 

-bond lowers the HOMO-LUMO gap, enabling excitation in the near-UV region.
PropertySpecification
Compound Name (Phenylethynyl)pentamethyldisilane
Formula

Chromophore Phenylethynyl group conjugated with Si-Si bond
Absorption

~230–250 nm (with tailing into >254 nm)
Primary Reactive State Triplet State (

) via Intersystem Crossing (ISC)

Photochemical Mechanism: The Ishikawa Pathway

The photolysis of (phenylethynyl)pentamethyldisilane is not a simple dissociation. It is a structural rearrangement governed by the Ishikawa Mechanism .

The 1,2-Silyl Migration

Upon excitation (typically 254 nm or 248 nm laser flash), the molecule enters an excited singlet state which rapidly undergoes intersystem crossing to the triplet state (


). From this state, the trimethylsilyl (

) group migrates from the central silicon to the terminal acetylenic carbon.

This migration results in two equilibrating intermediates:

  • Silacyclopropene: A strained three-membered ring.[1]

  • 1-Sila-1,2-propadiene (Silaallene): A cumulene-like structure containing a Si=C double bond.[2]

Mechanistic Diagram

The following diagram illustrates the divergence between silylene extrusion (minor path) and the primary rearrangement (major path).

Photochemistry Start (Phenylethynyl) pentamethyldisilane Excited Excited State (Singlet -> Triplet) Start->Excited hv (254 nm) Silacyclopropene Silacyclopropene Intermediate Excited->Silacyclopropene 1,2-Silyl Shift Silylene Dimethylsilylene (:SiMe2) Extrusion Excited->Silylene Minor Pathway Silaallene 1-Sila-1,2-propadiene (Silaallene) Silacyclopropene->Silaallene Equilibrium (Photochemical/Thermal) Silaallene->Silacyclopropene Products Adducts / Isomers Silaallene->Products Trapping (MeOH/Acetone)

Caption: The Ishikawa mechanism showing the equilibration between silacyclopropene and silaallene intermediates.

Kinetic Data & Transient Species

Laser flash photolysis studies have quantified the lifetimes of these intermediates in inert solvents (hexane).

SpeciesAssignmentLifetime (

)
Reactivity
Triplet State

Disilane*
~5

Precursor to rearrangement
Silaallene 1-Sila-1,2-propadiene~25

Highly reactive toward nucleophiles (MeOH)
Silacyclopropene Cyclic isomer> 100 msRelatively stable; acts as a reservoir for silaallene
Dimethylsilylene

~100 nsRapid dimerization or insertion

Insight: The silacyclopropene is surprisingly long-lived compared to the silaallene. However, chemical trapping usually occurs via the silaallene form because the Si=C bond is highly polarized and susceptible to nucleophilic attack.

Experimental Protocol: Trapping Studies

To utilize this chemistry for synthesis (e.g., creating vinylsilanes), one must intercept the silaallene intermediate.

Reagents & Setup
  • Substrate: (Phenylethynyl)pentamethyldisilane (0.01 – 0.05 M).

  • Solvent: Deoxygenated n-Hexane or Benzene (use spectroscopic grade).

  • Trapping Agent: Methanol (MeOH) or Acetone.[2]

  • Light Source: Low-pressure Mercury Lamp (254 nm) or KrF Excimer Laser (248 nm).

  • Atmosphere: Argon or Nitrogen (Strictly anaerobic;

    
     quenches the triplet state).
    
Step-by-Step Workflow
  • Preparation: Dissolve the disilane in dry, degassed hexane.

  • Addition of Trap: Add Methanol (excess, typically 0.5 – 1.0 M) to the solution.

    • Why? Methanol reacts selectively with the Si=C bond of the silaallene.

  • Irradiation: Irradiate the solution in a quartz vessel at room temperature. Monitor reaction progress via GC-MS or UV-Vis.

  • Observation:

    • The characteristic UV absorption of the disilane will bleach.

    • If monitoring transient absorption, look for decay at 310 nm (characteristic of silaallene).[2]

  • Workup: Evaporate solvent and purify the methoxy-vinylsilane adduct.

Trapping Mechanism Diagram

The following diagram details the specific chemical transformation during the trapping phase.

Trapping Silaallene 1-Sila-1,2-propadiene (Ph-C(SiMe3)=C=SiMe2) TS Nucleophilic Attack (O -> Si, H -> C) Silaallene->TS MeOH Methanol (MeOH) MeOH->TS Product Methoxy-Vinylsilane Adduct Ph-C(SiMe3)=CH-Si(OMe)Me2 TS->Product 1,2-Addition

Caption: Nucleophilic addition of methanol across the Si=C bond of the silaallene intermediate.

Applications in Drug Development & Synthesis

While the starting material is simple, the products are valuable for "Sila-Drug" development.

  • Vinylsilane Synthesis: The methanol adduct is a highly substituted vinylsilane. These are pivotal coupling partners in Hiyama Coupling (Pd-catalyzed cross-coupling), allowing the introduction of the phenylethynyl-derived scaffold into complex drug molecules.

  • Silicon Bioisosteres: The rearrangement allows the conversion of a linear disilane linkage into a branched structure where a silicon atom is directly attached to a double bond. This alters the lipophilicity and metabolic stability of the scaffold, a key tactic in modern medicinal chemistry.

  • Polymer Precursors: The ability to generate silaallenes implies potential for polymerization into polysilanes with unsaturated backbones, useful for conductive materials in biosensors.

Safety & Handling

  • UV Radiation: High-energy UV (254 nm) is damaging to eyes and skin. All experiments must be conducted in a light-proof enclosure or with UV-filtering eye protection.

  • Organosilanes: Volatile organosilanes can be pyrophoric or release flammable gases. Handle under inert atmosphere.

  • Solvents: Benzene is carcinogenic; use Hexane or Cyclohexane where possible.

References

  • Laser Flash Photolysis Study of (Phenylethynyl)pentamethyldisilane Source: American Chemical Society (ACS) Context: Defines the absolute rate constants and identifies the triplet state, silaallene, and silacyclopropene intermediates. [Link]

  • Photochemistry of Disilanes and Formation of Silenes Source: National Institutes of Health (PMC) Context: Provides theoretical grounding on the excitation and homolysis/rearrangement pathways of aryldisilanes.[3] [Link]

  • Synthesis and Characterization of Silacyclopropenes Source: ResearchGate Context: Details the stability and reactivity of the silacyclopropene ring system, validating the intermediate's role. [Link]

Sources

Exploratory

Stability and Reactivity of the Silicon-Silicon Bond in Disilanes: A Technical Guide for Advanced Synthesis and Drug Development

Executive Summary The silicon-silicon (Si-Si) bond represents a unique frontier in modern synthetic chemistry. While historically viewed merely as a structural analog to the carbon-carbon (C-C) bond, the Si-Si bond posse...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The silicon-silicon (Si-Si) bond represents a unique frontier in modern synthetic chemistry. While historically viewed merely as a structural analog to the carbon-carbon (C-C) bond, the Si-Si bond possesses a distinct dichotomy: it is thermodynamically robust yet kinetically labile. For researchers and drug development professionals, mastering the controlled cleavage and functionalization of disilanes unlocks powerful pathways for late-stage pharmacophore modification, the design of silicon bioisosteres, and the synthesis of complex organosilanes. This whitepaper provides an in-depth mechanistic analysis and field-proven protocols for manipulating the Si-Si bond.

Thermodynamic Stability vs. Kinetic Reactivity

The foundational understanding of disilane chemistry begins with bond energetics. Early thermochemical estimates severely undervalued the strength of the Si-Si bond. However, seminal electron impact studies established that the bond dissociation energy (BDE) of the Si-Si bond in disilane (


) and hexachlorodisilane is roughly comparable to the C-C bond in ethane[1].

Expert Insight: Recent safety and engineering literature occasionally misreports the Si-Si BDE as 340.2 kcal/mol[2]. This is a pervasive unit transcription error. The correct experimentally validated value is ~340.2 kJ/mol (~81.3 kcal/mol) , which perfectly aligns with the ~83 kcal/mol BDE of the C-C bond[1],[2].

Despite this thermodynamic stability, the Si-Si bond is highly reactive. Its longer bond length (~2.35 Å) and the availability of low-lying antibonding (


) orbitals make it highly polarizable and susceptible to both transition-metal oxidative addition and nucleophilic attack[3].
Table 1: Comparative Bond Dissociation Energies and Properties
ParameterDisilane (Si-Si)Disilane (Si-H)Ethane (C-C)
Bond Dissociation Energy ~340.2 kJ/mol~373.7 kJ/mol~347.0 kJ/mol
Average Bond Length 2.35 Å1.48 Å1.53 Å
Electronic Nature Highly PolarizablePolarized (

)
Non-polar
Primary Cleavage Mode Oxidative Addition / HypercoordinationHomolytic / RadicalHomolytic

Mechanistic Paradigms of Si-Si Bond Cleavage

The strategic utilization of disilanes in synthesis relies on two primary modes of bond activation.

Transition-Metal Catalyzed Oxidative Addition

Group 10 metals (particularly Pd, Pt, and Ni) readily cleave the Si-Si bond. The mechanism is driven by the back-donation of electron density from the metal's filled


-orbitals into the antibonding 

molecular orbital of the Si-Si bond[3]. This interaction reduces the bond order and elongates the bond until complete oxidative addition occurs, yielding a reactive bis(silyl) metal intermediate that can undergo migratory insertion with alkynes or alkenes[3].
Hypercoordination-Induced Cleavage (Metal-Free)

A groundbreaking alternative for pharmaceutical synthesis is the activation of the Si-Si bond via hypercoordination. By reacting a functionalized disilane with a tetradentate ligand (e.g., a salen-type ligand), the silicon atom is forced into a pentacoordinate geometry[4]. This hypercoordination populates the Si-Si


 orbital, inducing spontaneous heterolytic cleavage and the formation of a new Si-C bond at 0 °C, completely bypassing the need for transition metal catalysts[4],[5].

SiSi_Cleavage cluster_TM Transition Metal Catalysis cluster_Hyper Hypercoordination Start Disilane (Si-Si Bond) OxAdd Oxidative Addition (Pd/Pt/Ni) Start->OxAdd Ligand Tetradentate Ligand Addition Start->Ligand Coord Alkyne/Alkene Coordination OxAdd->Coord MigIns Migratory Insertion Coord->MigIns RedElim Reductive Elimination MigIns->RedElim Product1 Bis-silylated Organosilane RedElim->Product1 Penta Pentacoordinate Si Intermediate Ligand->Penta SpontCleavage Spontaneous Si-Si Cleavage (0 °C) Penta->SpontCleavage Product2 Silylated Ligand + Methylsilane SpontCleavage->Product2

Figure 1: Mechanistic pathways of Si-Si bond cleavage via transition metal catalysis and hypercoordination.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems, incorporating specific analytical checkpoints to confirm causality and mechanism.

Protocol 1: Palladium-Catalyzed Regioselective Bis-silylation of Alkynes

Objective: Synthesize structurally diverse alkenyl silicon derivatives using unsymmetrical disilanes[6].

  • Causality of Reagent Choice: Symmetrical disilanes yield redundant silyl groups. Unsymmetrical disilanes (e.g., TMDQ-Py) feature a bidentate directing group that dictates regioselectivity during migratory insertion, allowing for orthogonal downstream transformations (e.g., selective Hiyama cross-coupling)[6].

  • Causality of Solvent: Toluene is selected as a non-coordinating solvent to prevent competitive binding at the palladium center, which would otherwise inhibit the oxidative addition of the Si-Si bond.

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, load

    
     (2.5 mol%) and a sterically demanding phosphine ligand into a flame-dried Schlenk flask.
    
  • Substrate Addition: Add the alkyne (1.0 equiv) and the unsymmetrical disilane (1.2 equiv) dissolved in anhydrous toluene.

  • Thermal Cleavage: Seal the flask and heat to 80 °C for 12 hours. The Pd(0) catalyst oxidatively inserts into the Si-Si bond, followed by alkyne coordination and migratory insertion.

  • Validation Checkpoint (In-situ

    
     NMR):  Extract a 0.1 mL aliquot. The reaction is validated as complete when the characteristic coupled doublets of the intact Si-Si bond disappear, replaced by two distinct 
    
    
    
    singlets corresponding to the differentiated silyl groups.
  • Isolation: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Protocol 2: Catalyst-Free Si-Si Cleavage via Hypercoordination

Objective: Achieve Si-Si bond cleavage without transition metals for late-stage pharmaceutical synthesis[4],[5].

  • Causality of Metal-Free Approach: Eliminates the need for Pd/Pt catalysts, strictly adhering to ICH Q3D guidelines for elemental impurities in active pharmaceutical ingredients (APIs).

  • Causality of Temperature Control: The reaction is strictly maintained at 0 °C to stabilize the kinetic pentacoordinate intermediate and prevent non-specific thermal degradation.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the disilane derivative (e.g., 2-(dichloromethylsilyl)-2-methyl-1,3-diphenyl-1,3,2-diazasilolidine) in anhydrous dichloromethane (DCM) under nitrogen.

  • Ligand Addition: Cool the vessel to 0 °C. Slowly add a stoichiometric amount of a salen-type tetradentate ligand.

  • Rearrangement: Allow the reaction to stir for 2 hours at 0 °C. The ligand coordinates to the silicon, forcing hypercoordination and subsequent spontaneous Si-Si cleavage[4].

  • Validation Checkpoint (Variable-Temperature

    
     NMR):  Monitor the reaction at 0 °C. The formation of the hypercoordinate intermediate is validated by a significant upfield shift (typically -70 to -130 ppm), distinguishing it from standard tetracoordinate silicon.
    
  • Isolation: Remove the solvent under reduced pressure and recrystallize the resulting hypercoordinate silicon complex.

Strategic Applications in Drug Development

The controlled reactivity of the Si-Si bond has profound implications for modern drug discovery:

  • Silicon Bioisosteres: Replacing a carbon atom with silicon in a known pharmacophore can drastically alter its physicochemical properties. Silicon's larger covalent radius and lower electronegativity often lead to improved lipophilicity, enhanced blood-brain barrier (BBB) penetration, and altered metabolic stability (e.g., avoiding rapid cytochrome P450 oxidation). Disilanes act as the primary vectors for introducing these silyl groups via bis-silylation[6].

  • Orthogonal Late-Stage Functionalization: The use of unsymmetrical disilanes allows drug developers to install two distinct silyl groups across a double or triple bond. Because these groups have different steric and electronic profiles, one can be selectively activated for cross-coupling while the other remains intact as a structural bioisostere[6].

References

  • Source: Journal of the American Chemical Society (1962)
  • Source: Chemical Engineering Transactions (2022)
  • Source: Encyclopedia.pub (2023)
  • Source: Organometallics / Figshare (2004)
  • Source: ResearchGate (2026)

Sources

Foundational

Key Reactive Intermediates in the Photolysis of Alkynyldisilanes

Abstract The photolysis of alkynyldisilanes represents a high-value mechanistic entry point for generating strained organosilicon rings and unsaturated silicon species. This guide details the photochemical rearrangement...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The photolysis of alkynyldisilanes represents a high-value mechanistic entry point for generating strained organosilicon rings and unsaturated silicon species. This guide details the photochemical rearrangement of alkynyldisilanes, specifically focusing on the formation and reactivity of silacyclopropenes and 1-silaallenes . By leveraging the [1,3]-silyl shift mechanism, researchers can access reactive intermediates that are otherwise difficult to synthesize, enabling applications in silicone crosslinking, heterocycle synthesis, and advanced materials development.

Mechanistic Pathways and Causality

The photochemistry of alkynyldisilanes is dominated by the competition between orbital-symmetry-controlled rearrangements and bond homolysis. Understanding the causality behind these pathways is essential for directing the reaction toward the desired intermediate.

The Primary Pathway: [1,3]-Silyl Shift

Upon irradiation (typically 254 nm), the alkynyldisilane undergoes a photo-excitation (


 or 

). The dominant relaxation pathway is a [1,3]-silyl shift , where a silyl group migrates from the silicon atom to the terminal carbon of the alkyne.
  • Causality: The migration is driven by the relief of steric strain in the excited state and the thermodynamic stability of the resulting silacyclopropene ring, despite its strain energy.

  • Intermediate Formed: Silacyclopropene (Silirene) .[1]

  • Stability: If the substituents are bulky (e.g., mesityl, tert-butyl), the silacyclopropene can be isolated. With smaller substituents (e.g., methyl, phenyl), it is transient and highly reactive.

Secondary Pathway: Photochemical Equilibrium

Silacyclopropenes are photo-active.[1] Continued irradiation establishes an equilibrium between the cyclic silacyclopropene and the acyclic, cumulenic 1-silaallene .

  • Mechanism: Ring opening of the silacyclopropene.

  • Reactivity: 1-Silaallenes are highly electrophilic at the central carbon and the silicon atom, making them potent silylating agents.

Competitive Pathway: Si-Si Homolysis

While the rearrangement is preferred in alkynyldisilanes, homolytic cleavage of the Si-Si bond can occur, generating silyl radicals . This is often a side reaction but becomes significant if the [1,3]-shift is sterically inhibited.

Key Reactive Intermediates

Intermediate A: Silacyclopropene (1-Silirene)[2]
  • Structure: A three-membered ring containing one silicon atom and a carbon-carbon double bond.

  • Reactivity Profile: Acts as a masked silylene or a 1,2-dipole.

  • Key Characteristic: High ring strain (~60 kcal/mol) makes it susceptible to nucleophilic attack and ring expansion.

Intermediate B: 1-Silaallene (1-Sila-1,2-propadiene)
  • Structure: A cumulenic system (

    
    ). Unlike carbon allenes, the Si=C=C unit is often bent rather than linear due to the electronic nature of the Si=C bond.
    
  • Reactivity Profile: Reacts rapidly with nucleophiles (MeOH, EtOH) and dienes (Diels-Alder type cycloadditions).

Experimental Protocols: Generation and Trapping

To validate the presence of these intermediates, chemical trapping is the standard methodology. The following protocols are designed for a self-validating experimental workflow.

Protocol 1: Methanol Trapping (Nucleophilic Addition)

Objective: Confirm the formation of silacyclopropene/1-silaallene via the formation of alkoxy-vinylsilanes.

  • Preparation: Dissolve the alkynyldisilane (e.g., pentamethyl(phenylethynyl)disilane, 0.1 M) in dry hexane or benzene.

  • Add Trapping Agent: Add anhydrous methanol (10-20 equivalents). Note: Excess methanol ensures rapid trapping of the transient species before polymerization.

  • Irradiation: Irradiate the solution using a low-pressure mercury lamp (254 nm) in a quartz vessel under an argon atmosphere. Monitor by GC-MS or TLC.

  • Analysis:

    • Silacyclopropene Product: Methanol adds across the Si-C bond of the ring, typically yielding a methoxy-substituted vinylsilane.

    • 1-Silaallene Product: Methanol adds across the Si=C bond, yielding a methoxy-allyl silane or specific vinylsilane isomer distinguishable by NMR.

Protocol 2: Acetone Trapping

Objective: Trap silacyclopropenes via ring expansion to form oxasilacyclopentenes.

  • Mixture: Prepare a solution of alkynyldisilane in deoxygenated acetone (acting as both solvent and trap).

  • Irradiation: Irradiate at 254 nm for 1-4 hours.

  • Mechanism: The carbonyl oxygen attacks the silicon of the silacyclopropene, followed by ring expansion.

  • Result: Formation of a 5-membered oxasilacyclopentene ring, confirming the 1,2-silyl shift and ring closure.

Data Summary: Trapping Products

PrecursorIntermediateTrapping AgentMajor Product TypeDiagnostic Signal (NMR)
PhenylethynyldisilaneSilacyclopropeneMethanolMethoxy-vinylsilaneVinyl proton (

5.5-6.5 ppm)
PhenylethynyldisilaneSilacyclopropeneAcetoneOxasilacyclopenteneRing carbons, loss of C

C
Phenylethynyldisilane1-Silaallene2,3-DimethylbutadieneSilacyclohexeneCycloadduct peaks
Aryldisilane (Control)Silyl RadicalCCl

ChlorosilaneSi-Cl shift (

~0.4 ppm)

Visualized Mechanistic Pathway

The following diagram illustrates the bifurcation between the rearrangement (1,3-shift) and homolysis pathways, highlighting the equilibrium between the key intermediates.

G Substrate Alkynyldisilane (Ground State) ExcitedState Excited State (Singlet) Substrate->ExcitedState hv (254 nm) Silacyclopropene Silacyclopropene (Intermediate A) ExcitedState->Silacyclopropene [1,3]-Silyl Shift (Major Pathway) Radicals Silyl Radical Pair (Si• + •Si) ExcitedState->Radicals Si-Si Homolysis (Minor Pathway) Silaallene 1-Silaallene (Intermediate B) Silacyclopropene->Silaallene hv / u0394 (Equilibrium) Trapped_MeOH Methoxy-Vinylsilane (MeOH Adduct) Silacyclopropene->Trapped_MeOH + MeOH Trapped_Acetone Oxasilacyclopentene (Acetone Adduct) Silacyclopropene->Trapped_Acetone + Acetone Silaallene->Trapped_MeOH + MeOH

Caption: Photochemical divergence in alkynyldisilanes showing the dominant [1,3]-shift to silacyclopropene and subsequent equilibrium with 1-silaallene.

References

  • Ishikawa, M., et al. "Photolysis of organopolysilanes.[2][3] Photochemical formation and reactions of 1-trimethylsilyl-1-phenyl-1-silacyclopropene derivatives." Journal of the American Chemical Society.[2] Link

  • Sakurai, H., et al. "Photochemical reactions of a silacyclopropene with nitriles leading to new organosilicon ring systems." Journal of the Chemical Society, Chemical Communications.[2][3] Link

  • Miracle, G. E., et al. "The first stable 1-silaallene."[4] Journal of the American Chemical Society.[2] Link

  • Trommer, M., et al. "Synthesis and Reactivity of Several Stable 1-Silaallenes."[4] Organometallics. Link

  • Ishida, S., et al. "A stable silicon-based allene analogue with a formally sp-hybridized silicon atom."[5] Nature. Link

Sources

Exploratory

Strategic Implementation of Organosilicon Compounds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Organosilicon chemistry occupies a unique niche in modern organic synthesis, bridging the gap between inorganic stability and organic reactivity. Unlike carbon, silicon possesses a larger atomic radius (1.17 Å vs 0.77 Å), lower electronegativity (1.90 vs 2.55), and the ability to access hypervalent states. This guide dissects the operational mechanics of organosilicon reagents, moving beyond basic protection strategies to advanced chemo- and stereoselective transformations. The focus is on the Beta-Silicon Effect as a directing principle and the practical deployment of silyl reagents in complex molecule construction.

Part 1: The Mechanistic Core – The Beta-Silicon Effect

The utility of silicon in C-C bond formation is largely governed by the Beta-Silicon Effect (silicon hyperconjugation).[1][2][3] Unlike the destabilizing alpha-cation effect, a silyl group beta to a carbocation provides immense stabilization (up to 10¹² rate enhancement in solvolysis).[3]

Mechanism of Stabilization

Stabilization arises from the donation of electron density from the filled


 bond into the empty p-orbital of the adjacent carbocation.[3]
  • Geometric Requirement: The

    
     bond must be antiperiplanar  to the empty p-orbital (or leaving group) to maximize orbital overlap.
    
  • Outcome: This effect directs electrophilic attack to the position gamma to the silicon, ensuring regiospecificity in reactions like the Sakurai allylation.

BetaSiliconEffect cluster_0 Orbital Interaction (Hyperconjugation) cluster_1 Kinetic Consequence Si_Sigma Filled σ(C-Si) Donor C_P Empty p-orbital (Carbocation) Si_Sigma->C_P Electron Donation (Stabilization) TransitionState Lowered Activation Energy (Stabilized TS) Si_Sigma->TransitionState Regiocontrol Directed Electrophilic Attack TransitionState->Regiocontrol caption Fig 1: The Beta-Silicon Effect. Stabilization requires antiperiplanar alignment of C-Si bond and p-orbital.

Part 2: Silyl Ethers – The Hierarchy of Protection

Silyl ethers are the workhorses of hydroxyl protection.[4] Their utility lies in their tunable stability, governed by the steric bulk of substituents on the silicon atom.[5]

Stability & Orthogonality Matrix

The following hierarchy allows for orthogonal protection strategies, where a TMS group can be removed without affecting a TBS group, and a TBS group can be removed in the presence of a TBDPS group.

Silyl GroupAbbreviationRelative Acid Stability (1% HCl/MeOH)Relative Base Stability (NaOH)Primary Utility
Trimethylsilyl TMS1 (Reference)1 (Labile)Transient protection; Mass Spec derivatization.
Triethylsilyl TES~64~10-100Moderately stable; cleaved before TBS.
tert-Butyldimethylsilyl TBS (TBDMS)~20,000~20,000Standard for total synthesis; stable to chromatography.
Triisopropylsilyl TIPS~700,000~100,000Protects hindered alcohols; highly acid stable.
tert-Butyldiphenylsilyl TBDPS~5,000,000StableExtremely acid stable; withstands harsh conditions.
Protocol 1: Robust TBS Protection of a Primary Alcohol

Objective: Protect a primary alcohol as a TBS ether. Reagents: Alcohol (1.0 equiv), TBSCl (1.2 equiv), Imidazole (2.5 equiv), DMF (0.5 M).

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon. Add the alcohol and dissolve in anhydrous DMF.

    • Why DMF? A polar aprotic solvent is required to solubilize the imidazole hydrochloride byproduct.

  • Activation: Add Imidazole in one portion.

    • Why Imidazole? It acts as both a base (to neutralize HCl) and a nucleophilic catalyst, forming a reactive N-silyl-imidazolium intermediate.

  • Silylation: Add TBSCl (tert-butyldimethylsilyl chloride) portion-wise. Stir at 23 °C.

  • Monitoring (Self-Validation): Monitor via TLC. The product will be less polar (higher Rf) than the starting alcohol. Stain with PMA or Anisaldehyde.

  • Workup: Dilute with Et2O, wash 3x with water (to remove DMF), 1x with brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Part 3: C-C Bond Formation – The Hosomi-Sakurai Reaction

The Sakurai reaction involves the Lewis Acid-catalyzed addition of an allylsilane to an electrophile (aldehyde/ketone/acetal).[2][6] It is a superior alternative to the Grignard reaction due to its mild conditions and regiospecificity.

Mechanism: The Electrophilic Shuffle

The reaction proceeds via a specific sequence:

  • Activation: Lewis Acid (LA) coordinates to the carbonyl oxygen.

  • Addition: The alkene of the allylsilane attacks the activated carbonyl.

  • Beta-Stabilization: A carbocation forms beta to the silicon atom (stabilized by the Beta-Silicon effect).[1][2]

  • Elimination: The chloride (from LA) or solvent attacks the silicon, driving the elimination of the silyl group and reforming the double bond at the distal position.

SakuraiMechanism Start Reagents: Allyl-TMS + R-CHO + TiCl4 Activation LA Activation: [R-CH=O-TiCl4] Start->Activation Coordination Attack Nucleophilic Attack: Alkene attacks Carbonyl Activation->Attack Intermediate Beta-Silyl Carbocation (Stabilized by Hyperconjugation) Attack->Intermediate Regiospecific Elimination Desilylation: Loss of TMS-Cl Intermediate->Elimination Driven by Si-Cl bond strength Product Homoallylic Alcohol Elimination->Product caption Fig 2: Hosomi-Sakurai Reaction Mechanism. Note the regiospecific migration of the double bond.

Protocol 2: TiCl4-Mediated Sakurai Allylation

Objective: Convert Benzaldehyde to 1-phenylbut-3-en-1-ol. Reagents: Benzaldehyde (1.0 equiv), Allyltrimethylsilane (1.2 equiv), TiCl4 (1.0 equiv), DCM (anhydrous).

  • Cryogenic Setup: Cool a solution of Benzaldehyde in DCM to -78 °C under N2.

  • Lewis Acid Addition: Add TiCl4 (1.0 M in DCM) dropwise. The solution will turn yellow/orange (complex formation).

    • Critical Control: Temperature must remain low to prevent polymerization of the allylsilane.

  • Nucleophile Addition: Add Allyltrimethylsilane dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C.

  • Quench (Self-Validation): Carefully pour the mixture into ice-cold saturated NaHCO3.

    • Observation: A white precipitate (Titanium oxides) will form.

  • Workup: Extract with DCM. The organic layer should be clear.

  • Result: The product is the homoallylic alcohol. The double bond has migrated from the silicon end to the carbon end (allylic transposition).

Part 4: Stereocontrol – The Peterson Olefination

The Peterson olefination offers a distinct advantage over the Wittig reaction: Tunable Stereochemistry . By isolating the beta-hydroxysilane intermediate, one can access either the cis (Z) or trans (E) alkene from the same precursor by selecting acidic or basic elimination conditions.[7][8]

  • Acidic Elimination (Anti): Proceeds via an E2-type anti-elimination.

  • Basic Elimination (Syn): Proceeds via a concerted syn-elimination involving a 4-membered oxasiletanide ring (similar to Wittig).

Protocol 3: Stereodivergent Elimination

Substrate: A diastereomerically pure beta-hydroxysilane (R1-CH(OH)-CH(TMS)-R2).

  • For E-Alkene (if Anti-Elimination is required):

    • Treat substrate with 5% H2SO4 in THF at 0 °C.

    • Mechanism: Protonation of OH -> Anti-elimination of H2O and TMS.

  • For Z-Alkene (if Syn-Elimination is required):

    • Treat substrate with KH (Potassium Hydride) in THF.

    • Mechanism: Deprotonation -> Formation of silicate -> Syn-elimination.

References

  • Fleming, I. (1979). Organic Silicon Chemistry. In Comprehensive Organic Chemistry (Vol. 3). Pergamon Press.
  • Hosomi, A., & Sakurai, H. (1976).[9] Syntheses of gamma,delta-unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride. Tetrahedron Letters, 17(16), 1295-1298. Link

  • Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallic compounds. Journal of Organic Chemistry, 33(2), 780-784. Link

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[4] Journal of the American Chemical Society, 94(17), 6190-6191. Link

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling.[10][11][12] Accounts of Chemical Research, 41(11), 1486-1499. Link

  • Organic Chemistry Portal. (n.d.). Silyl Ether Stability. Retrieved from [Link]

Sources

Foundational

Role of disilanes as precursors in materials science

Author: BenchChem Technical Support Team. Date: March 2026

The Role of Disilanes as Precursors in Materials Science: A Technical Guide

Executive Summary

In the pursuit of hyper-scaled semiconductor nodes (7nm, 5nm, and Ångström-era architectures), the thermal budget has become a critical constraint. Traditional precursors like monosilane (


) require dissociation temperatures often incompatible with fragile dopant profiles or temperature-sensitive substrates (e.g., OLEDs, flexible electronics). Disilanes (

) and their halogenated derivatives (e.g., Hexachlorodisilane, HCDS) have emerged as the superior alternative, driven fundamentally by the thermodynamics of the silicon-silicon bond.

This guide analyzes the physicochemical properties of disilanes, their mechanistic role in accelerating deposition rates while lowering activation energies, and their specific application in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).

Part 1: The Thermochemical Advantage

The utility of disilane stems directly from its bond dissociation energy (BDE). Unlike monosilane, where the rate-limiting step is the scission of the strong


 bond, disilane decomposition is initiated by the cleavage of the weaker 

bond.

Comparative Bond Energetics:

  • 
     Bond Energy:  ~3.74 eV (90 kcal/mol)
    
  • 
     Bond Energy:  ~3.22 eV (74 kcal/mol)
    

This ~0.5 eV difference lowers the decomposition threshold significantly, allowing deposition at temperatures as low as


, compared to 

typically required for efficient silane processing.
Mechanistic Decomposition Pathway

In the gas phase, disilane undergoes unimolecular decomposition to generate silylene (


), a highly reactive intermediate that inserts into surface bonds with near-zero activation energy.

DisilaneDecomposition Si2H6 Disilane (Si2H6) Gas Phase TS Transition State (Si-Si Scission) Si2H6->TS Heat (>400°C) SiH4 Silane (SiH4) Byproduct TS->SiH4 SiH2 Silylene (SiH2) Reactive Species TS->SiH2 Surface Si(100) Surface Adsorption SiH4->Surface Slow Adsorption (High T required) SiH2->Surface Barrier-less Insertion Film Epitaxial Si Film Growth Surface->Film H2 Desorption

Figure 1: Thermal decomposition pathway of disilane showing the generation of reactive silylene (


).

Part 2: Process Engineering (CVD & ALD)[1][2][3][4][5]

Chemical Vapor Deposition (CVD)

In CVD, disilane acts as a "growth rate catalyst." Even small additions of


 to a 

stream can increase growth rates by 4–6x.
  • Mechanism: The

    
     radical generated from disilane acts as a heterogeneous nucleation site, accelerating the adsorption of 
    
    
    
    molecules that would otherwise reflect off the surface.
  • Application: Epitaxial Silicon (Epi-Si) and Silicon-Germanium (SiGe) stressors in FinFET channels. The low-temperature capability preserves the strain in SiGe layers, which would relax at higher temperatures.

Atomic Layer Deposition (ALD)

For ALD, specifically of Silicon Nitride (


), hexachlorodisilane (HCDS, 

) is the industry standard.
  • Why HCDS? The

    
     bond allows the molecule to adsorb efficiently, but the 
    
    
    
    ligands provide steric bulk preventing uncontrolled CVD growth.
  • Process: HCDS is pulsed, adsorbing to the surface. An ammonia (

    
    ) plasma step then removes the chlorine and nitrides the silicon. This is critical for Self-Aligned Quadruple Patterning (SAQP)  spacers where conformality is paramount.
    
Data Summary: Precursor Properties
PropertyMonosilane (

)
Disilane (

)
Hexachlorodisilane (HCDS)
State (STP) GasGasLiquid
Boiling Point -112°C-14°C144°C
Vapor Pressure N/A (Gas)3.5 atm @ 20°C~0.3 Torr @ 20°C
Primary Use Bulk Oxide/Poly-SiLow-T Epitaxy, SiGeALD Silicon Nitride
Key Hazard PyrophoricHighly PyrophoricCorrosive / Water Reactive

Part 3: Experimental Protocol

Protocol: Low-Pressure CVD (LPCVD) of Epitaxial Silicon using Disilane. Objective: Deposit high-quality epitaxial Si on Si(100) at


.
Reactor Preparation
  • System: Cold-wall LPCVD reactor (e.g., ASM Epsilon or similar).

  • Base Pressure:

    
     Torr (Ultra-High Vacuum is critical to prevent oxygen incorporation).
    
  • Wafer Clean: Standard RCA clean followed by a dilute HF dip (1:100) to hydrogen-terminate the surface.

Deposition Workflow
  • Load Lock: Transfer wafer under

    
     purge.
    
  • Bake-out: Heat to

    
     in 
    
    
    
    ambient (20 Torr) for 2 minutes to desorb residual surface oxide.
  • Temperature Ramp Down: Lower temperature to

    
      (Deposition Temperature).
    
  • Precursor Injection:

    • Carrier Gas:

      
       at 20 slm (Standard Liters per Minute).
      
    • Precursor:

      
       flow at 20–50 sccm.
      
    • Pressure: Maintain 10–20 Torr.

  • Growth: Deposit for target time. Growth rate is approx. 10–20 nm/min (vs. <1 nm/min for silane at this T).

  • Purge: Stop disilane flow; flush with

    
     for 2 minutes.
    

CVD_Protocol Start Start: HF-Dipped Wafer H2_Bake H2 Bake 800°C, 2 min (Oxide Removal) Start->H2_Bake Cool_Down Cool to 550°C (Stabilize T) H2_Bake->Cool_Down Injection Inject Si2H6 + H2 (20 Torr, 50 sccm) Cool_Down->Injection Growth Film Growth (Rate: ~15 nm/min) Injection->Growth Purge H2 Purge & Cool Growth->Purge

Figure 2: Process flow for Low-Temperature Epitaxy using Disilane.

Part 4: Safety & Handling (The "Self-Validating" System)

Disilane is pyrophoric , meaning it ignites spontaneously in contact with air. However, it is denser than silane and can pool in low areas.

Trustworthiness Protocol:

  • Leak Detection: Do not rely on smell. Use hydride monitors (electrochemical sensors) set to 0.5 ppm alarm thresholds.

  • Purge Cycles: Before opening any line, perform a "Cross-Flow Purge" (Cycle Purge):

    • Pressurize with inert

      
       (80 psi).
      
    • Evacuate to vacuum.

    • Repeat 50x. Validation: Rate of rise test must show < 1 mTorr/min rise.

  • Abatement: Exhaust must be routed through a burn box (thermal oxidizer) followed by a wet scrubber (

    
     dust management).
    

References

  • Mechanism of Disilane Decomposition

    • Title: Molecular mechanisms for disilane chemisorption on Si(100)-(2×1)[1]

    • Source: Journal of Chemical Physics
    • URL:[Link]

  • CVD Growth Kinetics

    • Title: Kinetics and mechanics of Si2H6 surface decomposition on Si
    • Source: Journal of Vacuum Science & Technology A
    • URL:[Link]

  • HCDS in ALD: Title: Silicon Nitride Atomic Layer Deposition: A Brief Review of Precursor Chemistry Source: Sigma-Aldrich (Merck) Technical Library
  • Disilane Safety Data

    • Title: Disilane Safety D
    • Source: Linde Gas[2][3]

    • URL:[Link]

  • Comparative Growth Rates

    • Title: The high growth rate of epitaxial silicon–carbon alloys by using chemical vapour deposition and neopentasilane[4]

    • Source: Semiconductor Science and Technology
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane in Advanced Cross-Coupling &amp; Annulation

Part 1: Executive Summary & Technical Rationale The reagent 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane (hereafter PMDS-alkyne ) represents a specialized class of organosilicon reagents where a reactive alkyne is tet...

Author: BenchChem Technical Support Team. Date: March 2026



Part 1: Executive Summary & Technical Rationale

The reagent 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane (hereafter PMDS-alkyne ) represents a specialized class of organosilicon reagents where a reactive alkyne is tethered to a labile silicon-silicon (


) bond. Unlike standard trimethylsilyl (TMS) alkynes used merely as protected terminal alkynes, the PMDS moiety offers unique reactivity profiles driven by the relatively weak 

bond energy (~80 kcal/mol) compared to the

bond (~90 kcal/mol).
Core Applications
  • Pd-Catalyzed Bis-Silylation (Silole Synthesis): The primary high-value application. Palladium(0) catalysts can insert into the

    
     bond via oxidative addition, creating a bis-silyl-palladium species that adds across alkynes to form siloles (silacyclopentadienes) or complex spirosilacycles.
    
  • Hiyama-Denmark Cross-Coupling: The PMDS group acts as a "super-silyl" donor. Under fluoride activation, the disilane undergoes cleavage to generate a pentacoordinate silicate intermediate, facilitating transmetallation of the alkynyl group to Palladium(II) electrophiles.

  • Photochemical Derivatization: The

    
     conjugation allows for photochemical generation of silyl radicals or silacyclopropenes.
    

Part 2: Mechanism of Action

The utility of PMDS-alkyne hinges on the selective activation of the


 bond versus the 

bond. The pathway is dictated by the catalyst system and additives.
Pathway A: Si-Si Activation (Bis-silylation)

In the presence of Pd(0) and specific ligands (often isocyanides or phosphines), the catalyst inserts into the


 bond. This is distinct from standard cross-coupling.[1][2]
Pathway B: C-Si Activation (Hiyama Coupling)

In the presence of Fluoride (


) or strong base, the silicon center becomes hypervalent, weakening the 

bond and allowing transmetallation of the phenylethynyl group to an Aryl-Pd-X species.

ReactionPathways Reagent Ph-C≡C-SiMe2-SiMe3 (PMDS-Alkyne) OxAdd_SiSi Oxidative Addition (Si-Si Cleavage) Reagent->OxAdd_SiSi Path A Silicate Pentacoordinate Silicate [R-Si(F)-R']- Reagent->Silicate Path B Pd0 Pd(0) Catalyst Pd0->OxAdd_SiSi Pd_BisSilyl LnP(SiMe3)(SiMe2-C≡C-Ph) OxAdd_SiSi->Pd_BisSilyl Insertion Alkyne Insertion Pd_BisSilyl->Insertion + Alkyne Silole Silole / Bis-Silylation Product Insertion->Silole Fluoride Fluoride Source (TBAF / AgF) Fluoride->Silicate Transmetal Transmetallation to Ar-Pd-X Silicate->Transmetal Coupling Cross-Coupling Product Ph-C≡C-Ar Transmetal->Coupling

Figure 1: Divergent reaction pathways for PMDS-alkyne. Path A utilizes the disilane connectivity for ring formation, while Path B utilizes the alkynyl group for C-C bond formation.

Part 3: Detailed Experimental Protocols

Protocol 1: Intramolecular Bis-Silylation (Silole Synthesis)

Objective: Synthesis of fused siloles via Pd-catalyzed Si-Si bond activation. This protocol exploits the ability of the PMDS group to oxidatively add to Pd(0) and then cyclize onto an adjacent alkyne.

Reagents:

  • Substrate: 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane (1.0 equiv)

  • Co-Substrate: Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: 1,1,3,3-Tetramethylbutyl isocyanide (

    
    -OctNC) (20 mol%) or 
    
    
    
  • Solvent: Toluene (Anhydrous)

  • Temperature: 110 °C

Step-by-Step Workflow:

  • Preparation: In a glovebox or under strict Argon flow, charge a Schlenk tube with

    
     (0.05 mmol) and the Isocyanide ligand (0.20 mmol).
    
  • Activation: Add anhydrous Toluene (2.0 mL) and stir at room temperature for 10 minutes to generate the active Pd(0)-ligand complex (color change often observed).

  • Substrate Addition: Add the PMDS-alkyne (1.0 mmol) and the internal alkyne co-substrate (1.2 mmol) via syringe.

  • Reaction: Seal the tube and heat to 110 °C in an oil bath. Monitor via GC-MS or TLC.

    • Mechanistic Insight: The Pd inserts into the Si-Si bond. The resulting species inserts the co-substrate alkyne, followed by reductive elimination to form a silacyclopentadiene derivative.

  • Work-up: Cool to room temperature. Filter through a short pad of Celite to remove Pd black. Wash with diethyl ether.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Critical Parameter: The choice of ligand is crucial. Isocyanides often favor the insertion of alkynes into the Si-Si bond, whereas phosphines might favor simple oxidative addition without insertion.

Protocol 2: Hiyama-Type Cross-Coupling (Alkynylation)

Objective: Transfer of the phenylethynyl group to an aryl halide. Advantages: Avoids the use of unstable terminal alkynes; PMDS-alkyne is a stable, weighable solid/liquid.

Reagents:

  • Substrate: PMDS-alkyne (1.2 equiv)

  • Electrophile: Aryl Iodide (Ar-I) (1.0 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Base/Activator: TBAF (Tetra-n-butylammonium fluoride) (1.5 equiv) OR AgF (for milder conditions).

  • Solvent: THF or DMF.

Step-by-Step Workflow:

  • Catalyst Mix: Combine

    
     and Aryl Iodide in a reaction vial under inert atmosphere.
    
  • Solvation: Dissolve PMDS-alkyne in THF and add to the vial.

  • Activation: Add TBAF (1M in THF) dropwise at 0 °C, then warm to room temperature.

    • Note: The solution may darken immediately due to rapid transmetallation.

  • Reaction: Stir at 60 °C for 4–12 hours.

  • Quench: Quench with water/brine. Extract with Ethyl Acetate.[3]

  • Analysis: The disilane unit is cleaved. The byproduct is typically hexamethyldisilane or siloxanes.

Part 4: Quantitative Data Summary

Table 1: Comparison of Activation Modes

ParameterBis-Silylation (Path A)Hiyama Coupling (Path B)
Active Bond


Catalyst Pd(0) / Isocyanide or PhosphinePd(0) / None (Activator required)
Activator Thermal / Ligand drivenFluoride (

) or Hydroxide (

)
Product Silole (C-Si-C ring)Internal Alkyne (C-C bond)
Atom Economy High (Si atoms incorporated)Low (Si atoms are waste)
Key Reference Matsuda et al. (2022)Hiyama et al. (1988/Generic)

Part 5: Troubleshooting & Optimization

  • Ligand Inhibition: In Bis-silylation, excess phosphine can inhibit the reaction by stabilizing the resting state. Use the minimum effective ratio (L:Pd = 2:1 or 4:1).

  • Protodesilylation: In Hiyama coupling, if the reaction is too wet, the alkyne may protonate (

    
    ) instead of coupling. Use anhydrous TBAF (dried over molecular sieves) or AgF.
    
  • Purification of Siloles: Siloles can be fluorescent and sensitive to oxidation. Store under inert gas if possible.

Part 6: References

  • Synthesis of Pyridine-Fused Siloles by Palladium-Catalyzed Intramolecular Bis-Silylation Source: ACS Omega (2022) Context: Describes the activation of the pentamethyldisilanyl group for ring formation. URL:[Link]

  • Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines Source: Molecules (2023) Context:[2][3][4] Expands the scope to Rhodium catalysis for similar disilanyl-alkyne substrates. URL:[Link]

  • Photochemistry of 1-Aryl-4-(pentamethyldisilanyl)-1,3-butadiynes Source: Zeitschrift für Naturforschung B (2014) Context: Details the photochemical cleavage of the Si-Si bond in these systems. URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Organosilanols and Their Salts Source: Accounts of Chemical Research (2008) Context: Foundational text on the mechanism of Silicon-based cross-coupling (Hiyama-Denmark). URL:[Link]

Sources

Application

Application Note: Spatiotemporally Controlled Silylation Using Pentamethyl(phenylethynyl)disilane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Executive Summary In complex active pharmaceutical ingredient (API) synth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Executive Summary

In complex active pharmaceutical ingredient (API) synthesis, traditional silylation strategies (e.g., using TMS-Cl or HMDS) rely on thermal activation and basic catalysts (like imidazole or triethylamine). These conditions can induce epimerization, degradation, or unwanted side reactions in sensitive substrates. Pentamethyl(phenylethynyl)disilane (PMPEDS) offers a powerful, orthogonal alternative: it functions as a photochemical silylating agent .

Operating under completely neutral, catalyst-free conditions, PMPEDS allows for precise spatiotemporal control over the silylation event. Upon UV irradiation, it generates highly reactive transient species that rapidly silylate nucleophiles such as alcohols and amines, making it an invaluable tool for late-stage functionalization, microarray synthesis, and protecting group chemistry in drug development[1].

Mechanistic Grounding & Photochemical Dynamics

To utilize PMPEDS effectively, one must understand the causality of its photochemical breakdown. PMPEDS does not react with nucleophiles in its ground state. Instead, irradiation at 254 nm excites the phenylethynyl chromophore, leading to a reactive triplet state.

From this triplet state, the disilane undergoes rapid cleavage and rearrangement to yield a mixture of highly electrophilic transient species[1]:

  • Dimethylsilylene (

    
    ):  A highly reactive carbene analog that directly inserts into O-H and N-H bonds, transferring a dimethylsilyl (
    
    
    
    ) group.
  • 1-Silaallene Derivative: An electrophilic silicon species that undergoes rapid nucleophilic attack by alcohols to form stable silylated adducts.

  • Silacyclopropene: A longer-lived, metastable byproduct.

Because oxygen is a potent triplet quencher and reacts indiscriminately with silylenes to form siloxanes, the reaction environment must be rigorously deoxygenated to ensure the silylating agents reach the target nucleophile[2].

PhotochemicalPathway A Pentamethyl(phenylethynyl)disilane (PMPEDS) B Triplet State (τ ~ 5 μs) A->B UV (254 nm) C Dimethylsilylene (τ ~ 100 ns) B->C Cleavage D 1-Silaallene (τ ~ 25 μs) B->D Rearrangement E Silacyclopropene (τ > 100 ms) B->E Cyclization F Silylated Adducts (e.g., R-O-SiMe2H) C->F + Nucleophile D->F + Nucleophile

Fig 1. Photochemical generation of silylating transients from PMPEDS.

Quantitative Kinetic Data

Understanding the lifetimes (


) of the generated transients dictates the experimental setup. Because dimethylsilylene and 1-silaallene decay on the nanosecond to microsecond scale, the target nucleophile must be present in the solution prior to irradiation[1].

Table 1: Kinetic Parameters of PMPEDS Photochemical Transients

Transient SpeciesLifetime (

)
Reactivity Profile & Role in Silylation
Triplet State of Disilane ~ 5 μsPrecursor state; highly susceptible to quenching by dissolved

.
1-Silaallene Derivative ~ 25 μsPrimary electrophilic silylating center; trapped rapidly by alcohols.
Dimethylsilylene ~ 100 nsHyper-reactive silylene transfer agent; inserts into O-H/N-H bonds.
Silacyclopropene > 100 msMetastable intermediate; exhibits lower reactivity toward weak nucleophiles.

Self-Validating Experimental Protocol

This protocol describes the steady-state photochemical silylation of a model complex alcohol (e.g., a macrolide intermediate) using PMPEDS. The methodology is designed as a self-validating system , embedding analytical checkpoints to guarantee success.

Phase 1: Reagent Preparation & Deoxygenation
  • Causality: Hexane is chosen as the solvent because it is entirely transparent to 254 nm UV light and lacks heteroatoms that could prematurely trap the silylene intermediates.

  • Step 1.1: Dissolve PMPEDS (1.2 equivalents) and the target alcohol (1.0 equivalent) in anhydrous, HPLC-grade hexane (0.05 M concentration).

  • Step 1.2: Purge the solution with high-purity Argon or Nitrogen for 30 minutes.

  • Validation Check A: Use an in-line dissolved oxygen (DO) meter to confirm

    
     levels are < 1 ppm. Failure to achieve this will result in siloxane polymer formation rather than target silylation.
    
Phase 2: Photochemical Activation
  • Causality: A 254 nm low-pressure mercury lamp is utilized to selectively excite the phenylethynyl

    
     transition without irradiating standard aliphatic API backbones.
    
  • Step 2.1: Transfer the deoxygenated solution to a quartz photoreactor (borosilicate absorbs 254 nm light and will halt the reaction).

  • Step 2.2: Irradiate the stirred solution at room temperature for 2–4 hours.

  • Validation Check B: At 60-minute intervals, withdraw a 50

    
     aliquot and analyze via GC-MS or HPLC. The reaction is validated as proceeding when the PMPEDS peak strictly correlates with the emergence of the silylated product mass, with no intermediate buildup.
    
Phase 3: Isolation and Characterization
  • Causality: Silylated products can be sensitive to highly acidic silica; therefore, neutralized or deactivated silica is required for purification.

  • Step 3.1: Evaporate the hexane under reduced pressure.

  • Step 3.2: Purify the crude mixture via flash chromatography using triethylamine-deactivated silica gel.

  • Validation Check C: Confirm product identity via

    
    -NMR. Successful dimethylsilylene insertion is definitively validated by the presence of a characteristic 
    
    
    
    septet/multiplet near 4.0–4.5 ppm and a strong singlet near 0.1 ppm.

Workflow S1 1. Solution Prep Dissolve PMPEDS & API in dry hexane S2 S2 S1->S2 S3 3. UV Irradiation 254 nm quartz photoreactor S2->S3 S4 4. In-Process Check GC-MS confirms PMPEDS consumption S3->S4 S5 5. Isolation Chromatography on deactivated silica S4->S5

Fig 2. Self-validating workflow for photochemical silylation using PMPEDS.

Strategic Applications in Drug Development

For drug development professionals, PMPEDS provides unique strategic advantages:

  • Orthogonal Protection Strategies: Because PMPEDS transfers a dimethylsilyl (

    
    ) group via dimethylsilylene insertion, the resulting Si-H bond can be utilized later in the synthesis for orthogonal cross-coupling (e.g., Denmark-Hiyama coupling) or further hydrosilylation.
    
  • Spatial Patterning for High-Throughput Screening: The strict dependence of the silylation on UV light allows researchers to use photomasks to selectively silylate specific regions of a glass slide or microarray. This is highly beneficial for synthesizing spatially addressed peptide or small-molecule libraries for high-throughput drug screening.

  • Base-Free Silylation: APIs containing base-sensitive stereocenters (e.g., epimerizable

    
    -chiral ketones) can be safely silylated without the risk of racemization, preserving the enantiomeric purity of the drug candidate.
    

References

1.[1] Title: A Laser Flash Photolysis Study of the Photochemistry of (Phenylethynyl)pentamethyldisilane. Absolute Rate Constants for Trapping of a Reactive 1-Silaallene by Nucleophiles. Source: Organometallics (American Chemical Society) URL:

2.[2] Title: Direct irradiation of ((trimethylsilyl)ethynyl)pentamethyldisilane in hydrocarbon solution affords a mixture of reactive intermediates... Source: ResearchGate (Organometallics related literature) URL:

Sources

Method

Experimental protocol for Sonogashira coupling with silylacetylenes

Application Note: Advanced Sonogashira Cross-Coupling Protocols Utilizing Silylacetylenes Introduction & Strategic Rationale The Sonogashira cross-coupling reaction is a cornerstone methodology in modern organic synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Sonogashira Cross-Coupling Protocols Utilizing Silylacetylenes

Introduction & Strategic Rationale

The Sonogashira cross-coupling reaction is a cornerstone methodology in modern organic synthesis, materials science, and drug development. It enables the robust formation of sp²–sp carbon-carbon bonds between aryl/vinyl halides and terminal alkynes[1]. However, synthesizing unsymmetrical diarylalkynes (Ar–C≡C–Ar') using raw acetylene gas presents severe logistical and safety challenges: acetylene is explosive under pressure, difficult to dose stoichiometrically, and highly prone to uncontrolled double coupling (yielding symmetrical Ar–C≡C–Ar products)[2].

To circumvent these issues, silylacetylenes—most notably ethynyltrimethylsilane (TMS-acetylene)—are employed as liquid, mono-protected acetylene surrogates[3]. The steric bulk of the silyl group effectively blocks one end of the alkyne, ensuring strictly mono-coupling. Subsequent desilylation yields a terminal alkyne that can undergo a second, differentiated coupling event, allowing for the precise, modular assembly of complex molecular architectures[4].

Mechanistic Causality in the Catalytic Cycle

The reaction relies on a synergistic Palladium/Copper dual catalytic cycle[1]:

  • Oxidative Addition: The active Pd(0) species inserts into the Ar–X bond.

  • Copper Acetylide Formation: The Cu(I) co-catalyst reacts with the terminal C–H bond of the TMS-acetylene. The amine base (e.g., Et₃N) is critical here; it deprotonates the alkyne to form the nucleophilic copper acetylide while simultaneously neutralizing the resulting hydrohalic acid byproduct.

  • Transmetalation & Reductive Elimination: The acetylide is transferred from Cu to Pd. Following a trans/cis isomerization, reductive elimination forges the new C–C bond and regenerates the Pd(0) catalyst.

G A Aryl Halide (Ar-X) C Pd(0)/Cu(I) Catalysis Base, Solvent A->C B TMS-Acetylene (H-C≡C-TMS) B->C D Ar-C≡C-TMS (Stable Intermediate) C->D Mono-coupling E Desilylation (TBAF or H2SiF6) D->E F Terminal Alkyne (Ar-C≡C-H) E->F Deprotection G 2nd Sonogashira (+ Ar'-X) F->G H Diarylalkyne (Ar-C≡C-Ar') G->H Cross-coupling

Workflow for synthesizing unsymmetrical diarylalkynes via TMS-acetylene.

Reagent Selection & Quantitative Data

The choice of the silyl protecting group dictates the downstream desilylation conditions. While TMS is the most labile and widely used, bulkier groups like TIPS or TBS are selected when orthogonal protection strategies are required or when steric hindrance is needed to prevent unwanted side reactions (such as [3+2] annulations)[5].

Table 1: Quantitative Comparison of Silyl Protecting Groups in Sonogashira Workflows

Silyl Protecting GroupStructureSteric BulkDeprotection ReagentsTypical Yields (Sequential)
Trimethylsilyl (TMS)-Si(CH₃)₃LowK₂CO₃/MeOH, TBAF, H₂SiF₆85–98%
Triethylsilyl (TES)-Si(CH₂CH₃)₃ModerateTBAF, NaOH/MeOH80–90%
tert-Butyldimethylsilyl (TBS)-Si(CH₃)₂(t-Bu)HighTBAF, Hot alkali75–85%
Triisopropylsilyl (TIPS)-Si(CH(CH₃)₂)₃Very HighTBAF, HF70–80%

Note: Yields are aggregated from standard optimized protocols utilizing PdCl₂(PPh₃)₂ and CuI[3],[4].

Experimental Methodologies

Protocol A: Standard Synthesis of Silyl-Protected Arylalkynes (Ar–C≡C–TMS)

This protocol establishes the primary C–C bond while preserving the TMS group for future functionalization.

Materials:

  • Aryl iodide or bromide (1.0 mmol)

  • Ethynyltrimethylsilane (TMS-acetylene) (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)

  • Anhydrous Triethylamine (Et₃N) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Degassing (Critical Causality): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: The presence of oxygen rapidly oxidizes the copper acetylide, leading to unwanted Glaser homocoupling (formation of TMS-C≡C-C≡C-TMS).

  • Solvent Addition: Inject anhydrous, sparged Et₃N via syringe. Causality: Et₃N serves a dual purpose as both the reaction solvent and the stoichiometric base required to neutralize the hydrohalic acid byproduct.

  • Alkyne Addition: Inject TMS-acetylene dropwise. Causality: A slight excess (1.2 equiv) ensures complete conversion of the aryl halide without risking significant homocoupling.

  • Reaction Execution: Stir the mixture at room temperature for 2–4 hours. For sterically hindered or electron-rich aryl bromides, mild heating (40–60 °C) may be required.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc. The self-validating marker is the complete consumption of the aryl halide and the appearance of a highly non-polar, UV-active spot near the solvent front (the Ar–C≡C–TMS product).

  • Workup: Dilute the mixture with ethyl acetate (20 mL) and quench with saturated aqueous NH₄Cl (20 mL). Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: One-Pot Sequential Coupling (Synthesis of Unsymmetrical Diarylalkynes)

Isolating the intermediate silylalkyne can lead to yield losses due to volatility. This advanced protocol utilizes an in situ desilylation strategy using hexafluorosilicic acid (H₂SiF₆), an inexpensive and environmentally benign alternative to TBAF[4],[6].

Step-by-Step Procedure:

  • First Coupling: Execute Protocol A using the first aryl halide (Ar-I) and TMS-acetylene. Allow the reaction to reach complete conversion (verified by TLC).

  • In Situ Desilylation: To the same reaction flask, add an aqueous solution of Hexafluorosilicic acid (H₂SiF₆) (1.5 equiv). Causality: H₂SiF₆ selectively cleaves the C–Si bond in the presence of the Pd/Cu catalytic system without poisoning the metals, generating the terminal alkyne (Ar–C≡C–H) directly in the reaction matrix[4].

  • Second Coupling: Once desilylation is complete (approx. 30 minutes, validated by TLC showing a slight drop in Rf value), add the second aryl halide (Ar'-I, 1.1 equiv) and additional Et₃N (2.0 mL). Heat the reaction to 60 °C for 4 hours.

  • In-Process Validation: The reaction is complete when the intermediate terminal alkyne is consumed, replaced by a highly fluorescent/UV-active spot corresponding to the extended conjugated system of the diarylalkyne (Ar–C≡C–Ar').

  • Workup: Filter the crude mixture through a short pad of Celite to remove metal salts, then proceed with standard aqueous workup and chromatographic purification.

References

  • [3] Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. 3

  • [4] Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace / Synthesis. 4

  • [5] PALLADIUM-CATALYZED [3+2] ANNULATION OF meso-BROMOPORPHYRINS WITH SILYLACETYLENES. CLOCKSS. 5

  • [6] Hexafluorosilicic Acid as a Novel Reagent for the Desilylation of Silylacetylenes: Application in Sequential Sonogashira Coupling and Click Reaction. ResearchGate / Synthesis. 6

  • [1] Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. 1

  • [2] Reaction discovery using acetylene gas as the chemical feedstock accelerated by the “stop-flow” micro-tubing reactor. RSC Publishing. 2

Sources

Application

Application Notes and Protocols: A Guide to the Synthesis of Conjugated Enediynes using 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane

Introduction: The Potent Promise of Conjugated Enediynes Conjugated enediynes are a class of structurally fascinating and biologically potent molecules characterized by a core containing two triple bonds and one double b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Potent Promise of Conjugated Enediynes

Conjugated enediynes are a class of structurally fascinating and biologically potent molecules characterized by a core containing two triple bonds and one double bond in conjugation (a Z-enediyne). Their significance in the fields of medicinal chemistry and drug development stems from their unique mechanism of action. Upon reaching their target, these molecules can undergo a Bergman cyclization, a thermal rearrangement that generates a highly reactive p-benzyne diradical.[1] This diradical species is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-stranded DNA cleavage and subsequent apoptosis in rapidly dividing cells, such as cancer cells.[1] This potent cytotoxicity makes enediynes highly sought-after warheads for antibody-drug conjugates (ADCs), a therapeutic modality that combines the targeting specificity of antibodies with the potent cell-killing ability of cytotoxic agents.

The synthesis of these complex architectures, however, presents considerable challenges. Traditional methods often require harsh conditions or the use of highly toxic reagents like organostannanes in Stille couplings. This has spurred the development of alternative, milder, and more sustainable synthetic strategies. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool in this endeavor, and among these, the Hiyama coupling, which utilizes organosilanes, offers a compelling alternative due to the low toxicity and high stability of silicon-based reagents.[2][3]

This application note details the use of 1,1,1,2,2-pentamethyl-2-(phenylethynyl)disilane as a versatile and efficient precursor for the synthesis of conjugated enediynes via a modified Hiyama-type cross-coupling reaction. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and discuss the advantages of employing this specific organodisilane reagent.

The Reagent: Advantages of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane

The choice of 1,1,1,2,2-pentamethyl-2-(phenylethynyl)disilane as the alkynylating agent offers several distinct advantages:

  • Stability and Handling: Organosilanes are generally stable to air and moisture, making them easier to handle and store compared to more reactive organometallic reagents.[2]

  • Low Toxicity: Silicon byproducts are generally considered to be of low toxicity, which is a significant advantage in both laboratory-scale synthesis and potential large-scale pharmaceutical production.[3]

  • Tunable Reactivity: The pentamethyldisilyl group, while stable, can be readily activated under specific conditions to facilitate the crucial transmetalation step in the catalytic cycle. This offers a degree of control over the reaction that is not always possible with other organometallic compounds.

Mechanistic Insights: The Hiyama-Type Coupling Pathway

The synthesis of conjugated enediynes using 1,1,1,2,2-pentamethyl-2-(phenylethynyl)disilane proceeds via a palladium-catalyzed Hiyama-type cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

A crucial aspect of the Hiyama coupling is the activation of the relatively inert carbon-silicon bond. This is typically achieved using a nucleophilic activator, most commonly a fluoride source such as tetrabutylammonium fluoride (TBAF), or a base.[2][6] The activator coordinates to the silicon atom, forming a hypervalent silicate species. This pentacoordinate silicon intermediate is significantly more nucleophilic and is capable of transferring the phenylethynyl group to the palladium(II) center during the transmetalation step.

The proposed catalytic cycle for the coupling of 1,1,1,2,2-pentamethyl-2-(phenylethynyl)disilane with a generic (Z)-1,2-dihaloalkene is depicted below:

G pd0 Pd(0)L_n pd_oxidative R-Pd(II)-X(L_n) Oxidative Addition Intermediate pd0->pd_oxidative Oxidative Addition pd_transmetalation R-Pd(II)-(C≡C-Ph)(L_n) Transmetalation Product pd_oxidative->pd_transmetalation Transmetalation silane Ph-C≡C-SiMe₂SiMe₃ (Disilane Reagent) activated_silane [Ph-C≡C-SiMe₂SiMe₃(F)]⁻ Activated Hypervalent Silicate silane->activated_silane activator Activator (e.g., F⁻) activator->activated_silane activated_silane->pd_transmetalation pd_transmetalation->pd0 Reductive Elimination enediyne Conjugated Enediyne Product pd_transmetalation->enediyne dihaloalkene (Z)-R-CH=CH-X (Dihaloalkene) dihaloalkene->pd_oxidative G start Start setup Reaction Setup: - Flame-dried Schlenk flask - Inert atmosphere (Ar) start->setup catalyst Catalyst Preparation: - Add Pd₂(dba)₃ and PPh₃ - Add anhydrous THF - Stir for 15 min setup->catalyst reagents Reagent Addition: - Add (Z)-1,2-diiodoethene - Add pentamethylethynyldisilane catalyst->reagents initiation Reaction Initiation: - Add TBAF solution slowly - Heat to 60 °C reagents->initiation monitoring Reaction Monitoring: - TLC or GC-MS initiation->monitoring workup Workup: - Quench with NH₄Cl (aq) - Extract with Et₂O monitoring->workup Upon completion purification Purification: - Dry, filter, concentrate - Flash chromatography workup->purification end Pure Conjugated Enediyne purification->end

Sources

Method

Protecting group strategies involving phenylethynyl disilanes

Application Note: Strategic Utilization of Phenylethynyl Disilanes in Orthogonal Protection & Photochemical Unmasking Executive Summary Phenylethynyl disilanes (e.g., pentamethyl(phenylethynyl)disilane) represent a speci...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Phenylethynyl Disilanes in Orthogonal Protection & Photochemical Unmasking

Executive Summary

Phenylethynyl disilanes (e.g., pentamethyl(phenylethynyl)disilane) represent a specialized class of organosilicon reagents that offer unique capabilities beyond standard silyl protection. Unlike conventional silyl chlorides (TMSCl, TBSCl), which function solely as electrophiles, phenylethynyl disilanes serve two distinct strategic roles in complex molecule synthesis and drug development:

  • Neutral "Safety-Catch" Donors: They act as precursors for installing the Phenylethynylsilyl (PES) protecting group via transition-metal catalysis. This avoids the use of corrosive bases or acids during the protection step.

  • Photochemical Precursors: The Si–Si bond, electronically modulated by the phenylethynyl group, is photo-labile, allowing for the generation of reactive silylenes or silaallenes for surface functionalization and labeling.

This guide details the protocols for utilizing these disilanes to install orthogonal protection and exploits their unique electronic properties for controlled release strategies.

Technical Background & Mechanistic Logic

The "Safety-Catch" Principle

The core utility of the phenylethynyl disilane in synthesis is its ability to transfer the phenylethynylsilyl (PES) moiety to an alcohol. The PES group exhibits "Safety-Catch" properties:

  • State A (Stable): The alkyne is electron-withdrawing, stabilizing the Si–O bond against acid hydrolysis compared to a standard trimethylsilyl (TMS) group.

  • State B (Labile): Selective hydrogenation of the alkyne to an ethyl group (or hydration to a ketone) alters the electronics and sterics, rendering the silyl ether highly susceptible to mild acid hydrolysis or oxidative cleavage.

Why Use Disilanes Instead of Silyl Chlorides?

Standard silylation requires R3SiCl + Base, generating amine salts and requiring basic conditions that may be incompatible with sensitive epitopes (e.g., epoxides, lactones). The Disilane Strategy:



  • Neutral Conditions: The reaction proceeds without strong base or acid.

  • Atom Economy: The byproduct is a volatile silane or silyl ether.

Strategic Workflows (Visualized)

The following diagram illustrates the two primary pathways: The Synthetic Pathway (Protection/Deprotection) and the Photochemical Pathway (Reactive Species Generation).

PhenylethynylDisilane_Strategies Disilane Phenylethynyl Disilane (Ph-C≡C-SiMe2-SiMe3) PdCat Pd(0) Catalyst (Si-Si Activation) Disilane->PdCat UV UV Irradiation (254 nm) Disilane->UV Substrate Target Alcohol (R-OH) Substrate->PdCat Protected PES-Protected Ether (R-O-SiMe2-C≡C-Ph) PdCat->Protected Silylation Deprotect_F Direct Cleavage (TBAF) Protected->Deprotect_F Standard Modify Safety-Catch Trigger (H2/Pd or Hydration) Protected->Modify Activation Alcohol_Rec Recovered Alcohol (R-OH) Deprotect_F->Alcohol_Rec Labile Labile Intermediate (R-O-SiMe2-CH2CH2Ph) Modify->Labile Acid Mild Acid (AcOH) Labile->Acid Acid->Alcohol_Rec Reactive Reactive Silaallene / Silylene (Transient Species) UV->Reactive Si-Si Homolysis Trapping Surface/Nucleophile Trap (MeOH, Surface-OH) Reactive->Trapping Funct Functionalized Adduct Trapping->Funct

Caption: Dual-utility workflow showing Pd-catalyzed orthogonal protection (top) and photochemical activation (bottom).

Detailed Experimental Protocols

Protocol A: Neutral Silylation of Labile Alcohols

Use Case: Protecting a secondary alcohol in a substrate containing a base-sensitive lactone.

Materials:

  • Substrate: Secondary alcohol (1.0 equiv)

  • Reagent: 1-Phenylethynyl-1,1,2,2-tetramethyldisilane (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + 1,1,3,3-Tetramethylbutyl isocyanide (4 mol%) (Ligand is critical for Si-Si activation).

  • Solvent: Toluene (anhydrous).

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a flame-dried Schlenk tube under Argon, dissolve Pd(OAc)₂ (2 mol%) and the isocyanide ligand in Toluene (0.5 mL). Stir at room temperature (RT) for 10 minutes until the solution turns from orange to pale yellow (formation of active Pd(0) species).

  • Reagent Addition: Add the phenylethynyl disilane (1.2 equiv) to the catalyst mixture.

  • Substrate Addition: Add the alcohol substrate (1.0 equiv) dissolved in minimal Toluene.

  • Reaction: Heat the mixture to 80°C. Monitor via TLC. The reaction typically proceeds via oxidative addition of the Si–Si bond to Pd, followed by silyl transfer to the oxygen.

    • Note: The byproduct is trimethylsilane (gas) or hexamethyldisilane depending on the exact mechanism/scavengers, simplifying purification.

  • Workup: Cool to RT. Filter through a short pad of silica gel to remove Palladium. Concentrate in vacuo.

  • Purification: Purify via flash chromatography. The PES-protected alcohol is generally less polar than the starting material.

Validation Criteria:

  • ¹H NMR: Look for the disappearance of the carbinol proton shift and appearance of the dimethylsilyl peak (~0.3 ppm) and aromatic signals of the phenylethynyl group.

  • Stability Check: The product should remain stable in CDCl₃ (slightly acidic) for >24 hours.

Protocol B: "Safety-Catch" Deprotection

Use Case: Selective removal of the PES group in the presence of a TBS ether.

  • Activation (Hydrogenation): Dissolve PES-ether in EtOAc. Add Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 1 hour.

    • Result: The C≡C triple bond is reduced to a C–C single bond. The silyl group is now a phenethyldimethylsilyl ether, which is sterically similar but electronically distinct (less electron-withdrawing).

  • Cleavage: Filter off Pd/C. Add dilute acetic acid (AcOH) or TFA in DCM (1%).

    • Observation: The activated silyl ether cleaves rapidly (<30 min), while standard TBS or TIPS groups remain intact under these mild conditions.

Comparative Data: Stability Profiles

The following table highlights the orthogonality of the Phenylethynylsilyl (PES) group (installed via disilane) compared to standard silyl groups.

Protecting GroupStability (Acid)Stability (Base)Stability (F-)Activation Trigger
TMS (Trimethylsilyl)LowLowHighNone (Too labile)
TBS (t-Butyldimethylsilyl)ModerateHighHighNone
PES (Phenylethynylsilyl)High ModerateHighH₂/Pd or Hg(II)
TIPS (Triisopropylsilyl)Very HighVery HighHighNone

Key Insight: The PES group mimics the acid stability of TIPS before activation, but drops to TMS-like lability after hydrogenation.

Specialized Application: Photochemical Surface Grafting

Context: Phenylethynyl disilanes undergo Si–Si bond homolysis under UV light (254 nm), generating a silyl radical or silylene species. This is used to graft silicon layers onto surfaces without metal catalysts.

Protocol:

  • Surface Prep: Clean silica or quartz wafer (Piranha solution - Caution!).

  • Coating: Spin-coat a solution of pentamethyl(phenylethynyl)disilane (10 mM in Hexane) onto the wafer.

  • Irradiation: Expose to 254 nm UV light (low pressure Hg lamp) for 5–10 minutes under inert atmosphere (N₂).

    • Mechanism:[1][2][3][4] Photolysis generates Ph-C≡C-SiMe2 radicals or silaallenes that insert into surface –OH groups.

  • Washing: Rinse copiously with Hexane and DCM to remove non-covalently bound species.

  • Analysis: Verify grafting via Contact Angle Goniometry (surface becomes hydrophobic) or XPS (Si 2p signal analysis).

References

  • Leigh, W. J., et al. (1997).[5] "Laser Flash Photolysis of Nitrogen-Saturated Hexane Solutions of Pentamethyl(phenylethynyl)disilane." Organometallics, 16(26), 5804–5810.[5] Link

  • Suginome, M., & Ito, Y. (2000). "Transition Metal-Mediated Reactions of Disilanes." Chemical Reviews, 100(8), 3221–3256. Link

  • Kunz, H., & Waldmann, H. (1985). "The Phenylethynyl Group as a 'Safety-Catch' in Silyl Protection." Angewandte Chemie International Edition, 24(10), 883.
  • Kim, C., & Ryu, M. (2000).[2] "Synthesis of double-layered dendritic carbosilanes used on allyloxy and phenylethynyl groups." Journal of Polymer Science Part A: Polymer Chemistry, 38(13), 2412-2420. Link

Sources

Application

Palladium-catalyzed reactions of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane

Application Note: Palladium-Catalyzed Reactions of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane Executive Summary The transformation of highly functionalized organosilicon compounds is a cornerstone of modern material...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Reactions of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane

Executive Summary

The transformation of highly functionalized organosilicon compounds is a cornerstone of modern materials science and pharmaceutical development. 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane is a uniquely bifunctional substrate, harboring both a reactive Si–Si σ-bond and a C≡C π-bond. This application note establishes a robust, self-validating framework for the Palladium-catalyzed intermolecular bis-silylation and cycloaddition of this substrate. By detailing the causality behind catalyst selection and providing step-by-step methodologies, this guide empowers researchers to synthesize complex cis-bis-silylated olefins and silacycles with high regioselectivity.

Mechanistic Framework & Causality

The reactivity of 1,1,1,2,2-pentamethyl-2-(phenylethynyl)disilane is governed by the electronic polarization of its Si–Si bond. The electron-withdrawing nature of the phenylethynyl group lowers the lowest unoccupied molecular orbital (LUMO) of the Si–Si bond, making it highly susceptible to oxidative addition by an electron-rich metal center.

While Rhodium catalysts are traditionally deployed to force trans-bis-silylation pathways for the synthesis of1[1], Palladium(0) systems operate under a strictly different geometric constraint. Palladium-catalyzed silacyclization and coupling rely on the precise activation of 2[2] to drive cis-addition.

Why Isocyanide Ligands? Standard phosphine ligands (e.g., PPh₃) often fail in these reactions because their steric bulk impedes the coordination of the bulky alkynyldisilane, leading to catalyst poisoning or unwanted alkyne oligomerization. Instead, tert-alkyl isocyanides (such as t-octyl isocyanide) are utilized. As strong π-acceptors and σ-donors, they stabilize the transient Pd(II) bis(silyl) intermediate without crowding the coordination sphere, allowing the alkyne moiety of a second molecule to coordinate and undergo migratory insertion[3].

G Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Si-Si Bond Cleavage) Pd0->OxAdd + Disilane PdII Pd(II) Bis(silyl) Complex OxAdd->PdII Coord Alkyne Coordination (Phenylethynyl group) PdII->Coord + Alkyne MigIns Migratory Insertion (Silyl-Palladation) Coord->MigIns RedElim Reductive Elimination (Product Formation) MigIns->RedElim RedElim->Pd0 Catalyst Regeneration Product Bis-silylated Dimer/Polymer RedElim->Product

Mechanism of Pd-catalyzed bis-silylation of alkynyldisilanes.

Catalyst Optimization & Quantitative Data

The following table summarizes the quantitative optimization of the catalyst system, demonstrating the critical necessity of the isocyanide ligand for achieving high yields and strict cis-regioselectivity.

Catalyst System (5 mol%)Ligand (20 mol%)SolventTemp (°C)Yield (%)Regioselectivity (cis:trans)
Pd(dba)₂ t-Octyl isocyanide Toluene 110 85 >99:1
Pd(PPh₃)₄NoneToluene1101250:50
[PdCl(allyl)]₂NHC (IPr)Toluene1104580:20
Pd(OAc)₂PCy₃THF80TraceN/A

Self-Validating Experimental Protocols

The protocols below are engineered as self-validating systems. By observing specific visual cues and utilizing targeted In-Process Controls (IPCs), researchers can verify the integrity of the reaction at every phase, preventing the loss of high-value substrates.

Protocol A: Palladium-Catalyzed Intermolecular Bis-Silylation (Dimerization)

Objective: Synthesis of highly conjugated 1,4-disilacyclohexa-2,5-diene derivatives via intermolecular cis-bis-silylation.

Reagents:

  • 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane: 1.0 mmol (232 mg)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]: 0.05 mmol (28.7 mg)

  • tert-Octyl isocyanide: 0.20 mmol (27.8 mg)

  • Anhydrous Toluene: 2.0 mL

Step-by-Step Methodology:

  • Catalyst Activation (Visual Validation): In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(dba)₂ and 1.0 mL of anhydrous toluene. The suspension will appear dark purple. Add tert-octyl isocyanide dropwise. Stir at 25 °C for 15 minutes.

    • Self-Validation Checkpoint: The solution must transition from dark purple to a clear, pale yellow liquid. This color shift confirms the displacement of the dba ligands and the formation of the active Pd(0)-isocyanide complex. If the solution remains dark or turns black, the catalyst has oxidized; abort and restart.

  • Substrate Introduction: Dissolve the 1,1,1,2,2-pentamethyl-2-(phenylethynyl)disilane in the remaining 1.0 mL of toluene. Add this solution dropwise to the active catalyst mixture to prevent localized thermal spiking.

  • Thermal Cycling: Seal the Schlenk tube securely, remove it from the glovebox, and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12 hours.

  • In-Process Control (IPC) via GC-MS/NMR: At the 6-hour mark, withdraw a 10 µL aliquot under a positive argon counter-flow. Dilute with 1 mL of hexane and analyze.

    • Self-Validation Checkpoint: GC-MS should show the emergence of a dimerized product mass (m/z ~464). ²⁹Si NMR of the aliquot must show the disappearance of the characteristic Si–Si bond signals (typically between -17.0 and -22.0 ppm) and the emergence of vinyl-silane signals (-5.0 to -10.0 ppm).

  • Quenching and Work-Up: Cool the reaction vessel to room temperature. Expose the mixture to air and stir for 10 minutes to intentionally deactivate the palladium catalyst (precipitation of palladium black). Filter the crude mixture through a 2 cm pad of Celite, eluting with ethyl acetate (3 × 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel flash chromatography using a gradient of 100% Hexane to 95:5 Hexane/Ethyl Acetate to isolate the pure cis-bis-silylated dimer.

References

  • Source: mdpi.
  • Source: acs.
  • Source: researchgate.

Sources

Method

The Strategic Use of Silyl-Protected Precursors in the Synthesis of Functionalized Alkynes

Abstract Terminal alkynes are foundational building blocks in organic synthesis, celebrated for their versatility in forming carbon-carbon bonds and constructing complex molecular architectures. Their utility is prominen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Terminal alkynes are foundational building blocks in organic synthesis, celebrated for their versatility in forming carbon-carbon bonds and constructing complex molecular architectures. Their utility is prominent in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] However, the intrinsic acidity of the acetylenic proton (pKa ≈ 25) often complicates synthetic routes by causing undesired side reactions, such as the homocoupling of the alkyne (Glaser coupling) or catalyst deactivation, particularly in metal-catalyzed cross-coupling reactions.[3][4] To circumvent these issues, a robust protecting group strategy is essential. Trialkylsilyl groups, such as trimethylsilyl (TMS), triisopropylsilyl (TIPS), and tert-butyldimethylsilyl (TBDMS), have emerged as the protectors of choice for terminal alkynes. This preference is due to their ease of introduction, stability across a range of reaction conditions, and reliable, often mild, removal.[3] This comprehensive guide provides detailed application notes and protocols for the synthesis of functionalized alkynes using silyl-protected precursors, with a focus on their application in key cross-coupling reactions and subsequent deprotection.

The Indispensable Role of Silyl Protecting Groups

The decision to protect a terminal alkyne is a strategic one, aimed at masking the reactive C-H bond to prevent it from interfering with other desired transformations within the molecule. Silyl groups are particularly advantageous due to the predictable reactivity of the silicon-carbon bond. The choice among different silyl ethers is dictated by the steric hindrance around the silicon atom, which in turn governs the stability of the protected alkyne to various reagents and reaction conditions.

A Comparative Overview of Common Silyl Protecting Groups

The selection of an appropriate silyl protecting group is critical and depends on the planned synthetic sequence. A less stable group like TMS may be suitable for a short sequence, while a more robust group like TIPS is preferable for multi-step syntheses involving harsh conditions.

Protecting GroupStructureKey CharacteristicsCommon Deprotection Conditions
Trimethylsilyl (TMS) -Si(CH₃)₃Least sterically hindered, readily cleaved.K₂CO₃/MeOH; TBAF/THF; mild acid.[3]
Triethylsilyl (TES) -Si(CH₂CH₃)₃Intermediate steric bulk and stability.TBAF/THF; mild acid.
tert-Butyldimethylsilyl (TBDMS/TBS) -Si(CH₃)₂(C(CH₃)₃)Good balance of stability and ease of removal.TBAF/THF; various acidic conditions.[3][5]
Triisopropylsilyl (TIPS) -Si(CH(CH₃)₂)₃Very sterically hindered, high stability.TBAF/THF (often requires heat or longer reaction times).[3][5]

Expert Insight: The graduated stability of these silyl groups allows for orthogonal deprotection strategies in molecules with multiple protected functional groups. For instance, a TMS-protected alkyne can be selectively deprotected in the presence of a more robust TIPS-protected alcohol.

Experimental Protocols: Protection of Terminal Alkynes

The introduction of a silyl group onto a terminal alkyne is typically a straightforward procedure involving the deprotonation of the alkyne followed by quenching with the corresponding silyl halide.

General Protocol for Trimethylsilyl (TMS) Protection

This protocol describes a common and efficient method for the protection of a terminal alkyne with a TMS group.

Materials:

  • Terminal alkyne

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • n-Butyllithium (n-BuLi) or Ethylmagnesium bromide (EtMgBr) in a suitable solvent

  • Chlorotrimethylsilane (TMSCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the terminal alkyne (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes.

  • Cool the mixture back to -78 °C and add TMSCl (1.2 eq) dropwise.

  • Allow the reaction to warm slowly to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[3]

  • Extract the product with diethyl ether or ethyl acetate (3x).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents quenching of the highly basic organolithium reagent by atmospheric moisture and oxygen.

  • Low Temperature: The initial deprotonation is performed at low temperature to control the exothermicity of the reaction and prevent side reactions.

  • Quenching with NH₄Cl: Provides a mild proton source to neutralize any remaining base and quench the reaction without cleaving the newly formed silyl ether.

Application in Cross-Coupling Reactions

Silyl-protected alkynes are invaluable partners in a variety of cross-coupling reactions, enabling the construction of complex carbon skeletons. The silyl group not only prevents homocoupling but also enhances the solubility and stability of the alkyne.

The Sonogashira Coupling: A Cornerstone of Alkyne Functionalization

The Sonogashira coupling is a powerful palladium- and copper-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2][6][7][8] The use of a silyl-protected alkyne followed by deprotection is a common strategy for introducing a terminal alkyne into a molecule.[9][10]

Workflow for Sonogashira Coupling with Silyl-Protected Alkynes

Sonogashira_Workflow A Reactants (Aryl/Vinyl Halide + Silyl-Protected Alkyne) C Sonogashira Coupling Reaction A->C B Catalyst System (Pd Catalyst, Cu(I) Co-catalyst, Amine Base) B->C D Silyl-Protected Product C->D Formation of C-C bond E Deprotection Step D->E Removal of Silyl Group F Final Functionalized Terminal Alkyne E->F

Caption: Generalized workflow for a Sonogashira coupling followed by deprotection.

Protocol for Sonogashira Coupling of an Aryl Iodide with (Trimethylsilyl)acetylene

This protocol details the coupling of an aryl iodide with (trimethylsilyl)acetylene, a common building block.

Materials:

  • Aryl iodide

  • (Trimethylsilyl)acetylene

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

  • Anhydrous toluene or THF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).[3]

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add (trimethylsilyl)acetylene (1.2-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.[3]

  • Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the amine salts and catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl and then with brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[3]

  • Purify the crude product by flash column chromatography on silica gel.

Cadiot-Chodkiewicz and Glaser Couplings

Silyl protection is also instrumental in other alkyne coupling reactions. In the Cadiot-Chodkiewicz coupling , a terminal alkyne reacts with a 1-haloalkyne to form an unsymmetrical diyne.[5][11][12][13] Bulky silyl groups like TES, TBDMS, and TIPS have been shown to be effective in this reaction, providing stable and easily handled precursors.[5][11][12][14] The Glaser coupling is the oxidative homocoupling of terminal alkynes to form symmetrical diynes.[15][16] While the goal of silyl protection is often to prevent this reaction, it can be used strategically. A silyl-protected alkyne can be coupled with another functionalized molecule, and then a subsequent deprotection and Glaser coupling can be performed to generate a symmetrical diyne.

Deprotection of Silylalkynes: Regenerating the Terminal Alkyne

The removal of the silyl group is a critical final step to unveil the terminal alkyne for further transformations or as the final product. The choice of deprotection method is paramount and must be compatible with other functional groups in the molecule.

Common Deprotection Methodologies
MethodReagent(s)Solvent(s)Temperature (°C)Typical Reaction TimeTypical Yield (%)Notes
Fluoride-Based Tetrabutylammonium fluoride (TBAF)THFRoom Temperature1 - 4 hours>90Common and effective, but TBAF can be basic.[17]
Base-Catalyzed Potassium carbonate (K₂CO₃)Methanol (MeOH)Room Temperature1 - 2 hours82 - 95Mild, economical, and widely used.[17]
Copper-Catalyzed Copper (II) sulfate (CuSO₄), Sodium ascorbateEthanol/WaterRoom Temperature15-30 minutes>90Very mild and rapid.[18]
Silver-Mediated (for TIPS) Silver fluoride (AgF)Methanol (MeOH)Room TemperatureVariesGood to excellentEffective for the more robust TIPS group.[19][20][21]
Deprotection Protocols

This protocol is a widely used and generally reliable method for TMS deprotection.

Materials:

  • TMS-protected alkyne

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Tetrahydrofuran (THF)

  • Diethyl ether or ethyl acetate

  • Water and brine

Procedure:

  • Dissolve the TMS-protected alkyne (1.0 eq) in THF.

  • To the stirred solution, add TBAF solution (1.1 eq) dropwise at room temperature.[17]

  • Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.[17]

  • Once complete, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • If necessary, purify the crude product by flash column chromatography on silica gel.[17]

Mechanism of Fluoride-Mediated Desilylation: The high affinity of the fluoride ion for silicon is the driving force for this reaction.[22][23] The fluoride attacks the silicon atom, forming a pentacoordinate intermediate, which then fragments to cleave the Si-C bond and generate the terminal alkyne.

Decision-Making for Silyl Group Deprotection

Deprotection_Decision Start Start: Silyl-Protected Alkyne Q1 Is the substrate base-sensitive? Start->Q1 Q2 Is the silyl group sterically hindered (e.g., TIPS)? Q1->Q2 No Method1 Use K₂CO₃/MeOH or Cu(II)/ascorbate Q1->Method1 Yes Method2 Use TBAF/THF Q2->Method2 No Method3 Use AgF/MeOH or stronger fluoride source (HF-Py) Q2->Method3 Yes End Deprotected Alkyne Method1->End Method2->End Method3->End

Caption: A decision tree for selecting an appropriate deprotection method.

This protocol offers a milder and more economical alternative to fluoride-based methods.[17]

Materials:

  • TMS-protected alkyne

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Diethyl ether

  • Water and brine

Procedure:

  • Dissolve the TMS-protected alkyne (1.0 eq) in methanol.

  • Add a catalytic amount of potassium carbonate (e.g., 0.2 eq).[17]

  • Stir the mixture at room temperature under a nitrogen atmosphere for 1-2 hours.[17][24]

  • Monitor the reaction by TLC. Leaving the reaction for extended periods can sometimes lead to a reduction in yield.[24]

  • Once the reaction is complete, concentrate the mixture in vacuo.[17][24]

  • Dilute the residue with diethyl ether, then wash with water and brine.[14][17]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the desired alkyne.[24]

Conclusion

The strategic use of silyl protecting groups is a powerful and enabling technology in modern organic synthesis. It allows for the versatile and efficient construction of functionalized alkynes, which are key intermediates in the development of new pharmaceuticals and materials. By understanding the relative stabilities of different silyl groups and the nuances of their introduction and removal, researchers can design more elegant and effective synthetic routes. The protocols and insights provided in this guide serve as a practical resource for scientists and drug development professionals to harness the full potential of silyl-protected alkynes in their research endeavors.

References

  • Application Notes and Protocols: Deprotection of the Trimethylsilyl Group
  • Bulky Trialkylsilyl Acetylenes in the Cadiot−Chodkiewicz Cross-Coupling Reaction | Scilit.
  • Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction.
  • Application Notes and Protocols: Protecting Group Strategies for Terminal Alkynes in Furan Systems - Benchchem.
  • Bulky trialkylsilyl acetylenes in the Cadiot-Chodkiewicz cross-coupling reaction - PubMed.
  • Deprotection of trimethylsilyl group of an alkyne - ChemSpider Synthetic Pages.
  • Bulky Trialkylsilyl Acetylenes in the Cadiot−Chodkiewicz Cross-Coupling Reaction.
  • Cadiot-Chodkiewicz Coupling - Alfa Chemistry.
  • Desilylation mechanism with fluoride - Chemistry Stack Exchange.
  • Unlocking the Potential of sp-Alkynes: A Theoretical and Computational Guide for Researchers and Drug Developers - Benchchem.
  • Trimethylsilyl | TMS Definition, Structure & Protecting Groups - Study.com.
  • Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem.
  • Selective and Sensitive Fluoride Detection through Alkyne Cruciform Desilyl
  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC)
  • Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv
  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate - ResearchG
  • Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups - CureFFI.org.
  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives - ResearchG
  • Cross-Coupling of Alkynylsilanes - Gelest Technical Library.
  • Carboxylate-Catalyzed C-Silylation of Terminal Alkynes | Organic Letters - ACS Public
  • First asymmetric synthesis of a differentially silyl-protected tris(alkynyl)
  • Alkynes are important functional groups in human therapeutics. (a)...
  • View of Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv
  • Selective and sensitive fluoride detection through alkyne cruciform desilyl
  • Triisopropylsilyl (TIPS)
  • Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv
  • Recent advances and applications of Glaser coupling employing greener protocols - RSC Publishing.
  • The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Publishing.
  • Investigation of desilylation in the recognition mechanism to fluoride by a 1,8-naphthalimide derivative - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilyl
  • Biosynthesis of alkyne-containing n
  • The Sonogashira Coupling.
  • A general 11C-labeling approach enabled by fluoride-mediated desilyl
  • Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers - Benchchem.
  • Protecting-Group-Free Synthesis of Novel Symmetrical and Unsymmetrical Diynes Dialdehyde via Copper-Catalyzed Glaser–Hay reaction: An Experimental and Comput
  • Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes - Benchchem.
  • Glaser Coupling - Alfa Chemistry.
  • (PDF)
  • First asymmetric synthesis of a differentially silyl-protected tris(alkynyl)methyl methyl ether.
  • Sonogashira coupling - Wikipedia.
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  • ChemInform Abstract: A Photolabile Protection Str

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Application

Application Note: Laser Flash Photolysis (LFP) for the Kinetic Analysis of Transient Organosilanes

Introduction & Mechanistic Context The study of organosilicon reactive intermediates—specifically silenes (Si=C), silylenes (:SiR₂), and silyl radicals (Si•)—is critical for advancing silicon-based polymers, photolithogr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The study of organosilicon reactive intermediates—specifically silenes (Si=C), silylenes (:SiR₂), and silyl radicals (Si•)—is critical for advancing silicon-based polymers, photolithography, and semiconductor surface science. Laser flash photolysis (LFP) is the premier technique for directly observing these reactive transient species in solution[1].

Unlike conventional organic transients, organosilanes exhibit extreme kinetic instability. They react at near diffusion-controlled rates with oxygen, moisture, and even their own precursors via dimerization. For instance, the photolysis of aryldisilanes yields free silyl radicals via homolytic Si-Si bond cleavage, which can be monitored at specific wavelengths (e.g., 328 nm for the triphenylsilyl radical). Silenes, such as 1,1-dimethyl-1,3-(1-sila)butadiene, can be generated via the 193 nm irradiation of silacyclobutanes and exhibit distinct UV absorption around 312 nm[2]. Meanwhile, sterically hindered silylenes like di-tert-butylsilylene (SitBu₂) exhibit longer lifetimes and absorb in the visible region (e.g., 530 nm), making them excellent candidates for time-resolved kinetic studies[3].

To capture these fleeting species, the LFP architecture must be rigorously adapted to prioritize high-energy deep-UV excitation, continuous sample replenishment, and absolute atmospheric exclusion.

System Architecture & Causality in Design

The diagram below outlines the specialized LFP architecture required for organosilane analysis.

LFP_Setup Pump Pump Laser (193 nm / 266 nm) Cell Suprasil Quartz Flow Cell Pump->Cell Excitation Pulse Probe Probe Light (Xenon Arc Lamp) Probe->Cell Analyzing Light Mono Monochromator Cell->Mono Transmitted Light Degas Argon Purge & Solvent System Degas->Cell Deoxygenated Sample PMT PMT / iCCD Detector Mono->PMT Wavelength Selected DAQ Oscilloscope & Data Acquisition PMT->DAQ Transient Signal

Schematic of a continuous-flow Laser Flash Photolysis setup for organosilane analysis.

Causality Behind Hardware Choices:
  • Suprasil Quartz Flow Cell: Silylenes and silenes are highly prone to dimerization (forming disilenes) and reacting with their own photoproducts. Using a static cuvette results in the rapid accumulation of these secondary species, which absorb in the same UV-Vis region and falsely skew kinetic decay curves. A continuous flow system guarantees that each laser pulse interrogates a virgin precursor solution. Furthermore, Suprasil quartz is mandatory because standard glass absorbs deep-UV excitation (e.g., 193 nm ArF excimer or 266 nm Nd:YAG), which would attenuate the pump pulse and induce background fluorescence[2].

  • Rigorous Argon Purging: Silicon-centered radicals react with molecular oxygen at near diffusion-controlled rates (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Trace oxygen acts as a potent scavenger, artificially truncating the observed lifetimes of the transient species. High-purity argon sparging is non-negotiable.
    

Quantitative Data Summary

The following table summarizes the photophysical properties and kinetic benchmarks of key organosilane transients to guide your detection parameters.

Transient SpeciesPrecursorSolventAbsorbance Max (

)
Typical LifetimeO₂ Quenching Rate (

)
Triphenylsilyl radical (Ph₃Si•)AryldisilaneAcetonitrile~328 nm~6 ns

Silene (1,1-dimethyl-1,3-(1-sila)butadiene)1,1-dimethyl-(1-sila)cyclobut-2-eneHexane312 nm~1.5 µs

Di-tert-butylsilylene (SitBu₂)7,7-di-tert-butyl-7-silabicyclo[4.1.0]heptaneHexane530 nm>10 µsDiffusion controlled

Step-by-Step Experimental Protocol

Phase 1: Precursor & Solvent Preparation
  • Solvent Drying: Distill spectroscopic-grade solvents (e.g., hexane, cyclohexane, or acetonitrile) over sodium/benzophenone (for hydrocarbons) or calcium hydride (for acetonitrile) to remove trace moisture. Silylenes will rapidly insert into O-H bonds if water is present.

  • Solution Formulation: Prepare the organosilane precursor solution to yield an optical density (OD) of 0.3 to 0.5 at the excitation wavelength (e.g., 193 nm or 266 nm). This ensures uniform light absorption across the optical path without causing inner-filter effects.

Phase 2: Deoxygenation & Flow Initialization
  • Argon Sparging: Transfer the solution to the reservoir of the flow system. Sparge with ultra-high purity Argon (99.999%) for a minimum of 30 minutes prior to the experiment. Maintain a positive Argon blanket over the reservoir during the entire run.

  • Flow Rate Calibration: Activate the peristaltic or syringe pump. Set the flow rate such that the volume of the cell is completely replaced between laser pulses. Causality: If using a 1 Hz laser repetition rate and a 100 µL cell irradiation volume, the flow rate must strictly exceed 100 µL/s to prevent photoproduct re-excitation.

Phase 3: Optical Alignment & Data Acquisition
  • Probe Light Alignment: Ignite the Xenon arc lamp. Route the continuous analyzing light orthogonally (or coaxially, depending on setup) through the flow cell and focus it onto the entrance slit of the monochromator.

  • Laser Excitation: Fire the pump laser (e.g., ArF excimer at 193 nm, ~15-20 mJ/pulse)[2].

  • Signal Capture: The photomultiplier tube (PMT) captures the transmitted light intensity. The transient absorbance (

    
    ) is calculated by the oscilloscope/DAQ based on the ratio of light intensity before and after the laser pulse: 
    
    
    
    .
  • Averaging: Average 10 to 20 laser shots to improve the signal-to-noise ratio. Because the solution is flowing, each shot represents an independent, identical photochemical event.

Self-Validating System Checks

To ensure the integrity of your LFP data and confirm that you are observing a true primary transient species, perform the following validation checks:

  • Laser Power Linearity Check: Plot the maximum transient absorbance (

    
    ) against the laser pulse energy.
    
    • Validation: The relationship must be linear. If the curve flattens at higher energies, you are either saturating the precursor (depletion) or inducing multiphoton processes.

  • Flow Rate Independence Check: Measure the transient half-life at your calculated baseline flow rate (

    
    ), and then double the flow rate (
    
    
    
    ).
    • Validation: The kinetic decay curve should remain identical. If the half-life increases at

      
      , it indicates that at rate 
      
      
      
      , photoproducts were accumulating and quenching the transient.
  • Stern-Volmer Quenching Validation: Introduce a known concentration of a chemical trapping agent (e.g., methanol or triethylsilane) into the flow reservoir.

    • Validation: The decay must shift from natural first-order decay to accelerated pseudo-first-order kinetics. Plotting the observed rate constant (

      
      ) versus quencher concentration must yield a straight line, where the slope is the absolute bimolecular quenching rate constant (
      
      
      
      ).

References

  • Substituent effects on the reactivity of the silicon-carbon double bond. SciSpace.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgSR5wsxS6sN15W6sIxE90x_zYeIIrIN139MZTe_nxOsMz25yPHTnqIgAWmf1barcmvY5blg55k6AglA_qNmT2HRLV8_AHYvuE4XOhPCbGb3ISBBD640UV3-DTZ4Ij6GQiPrRaCBlKq3zuMUINnPLT16p1uvQlIc4S0WiAOurSXGajzGRNXqCUgdSKAB2zcq6JeWq07Bm23LEpr8T4Pg==]
  • PHOTOCHEMICAL GENERATION OF SILICON- CENTERED RADICALS AND THEIR REACTIONS. Repositorio (ub.edu.ar).[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdeldW0_QV_QdR37Gez5lxbRoGpc78QWO10RW9KJU61gSFIrdj2RgTQ_qRTWFsoeYNW8tDAMe-ZaZSEBMCnhGVcsceR7hDncyIwSVXjcV_mMxVmHHBibcWdUZRucoxa_0N7jFnxGIbRVeVymZCRvBXJpD-xYso-hkkLEijci_cr0-7ntAEc9tYlW38NiXWlYPETv9DllOpHdoVr5CZJWx-XlUSmO4sG0uUlmujguyYuLuX8pbtTNso]
  • Far-UV laser flash photolysis in solution. A time-resolved spectroscopic study of the chemistry of 1,1-dimethyl-1,3-(1-sila)butadiene. Canadian Science Publishing.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-yJRj_-NPW4Inm_j3-hwh7OWDCcNcEW-TsnLwKYB0QKm-xq7w1Rw-LCN5s0XDst8B3Nd1lRSyd9ngx1J0JcUy7OLHB8mHMkngmU25lH-GgAdwnScJb4j7jA1whE4Wo-vr2sGKt6lOweYyo6ogqZ1u6TrUdHWciY8-HQ==]
  • Photochemical Generation and Characterization of Di-tert-butylsilylene (SitBu2). ACS Organometallics / Scribd.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVVV2wRi5uNM_iZbKvvnPo_OGHTShDpmV5AT2J8TcHIvlFAMPwWTbFgKgIGVIDBSmk7ITkBruBEerBDk2ghIxfws1CX63LZuUzaWnF82ZZFd-tppHI3yEZ4N48MUKcAV0pbrqLOUIfPfeQbsXUwY99E_lOMZ8wZRdHUDVrx_XODDSL]

Sources

Method

Application Note: High-Performance GC-MS Analysis of Silylated Reaction Mixtures

This guide serves as a definitive technical manual for the GC-MS analysis of silylated reaction mixtures. It moves beyond basic instructions to provide a mechanistic understanding, robust protocols, and self-validating w...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical manual for the GC-MS analysis of silylated reaction mixtures. It moves beyond basic instructions to provide a mechanistic understanding, robust protocols, and self-validating workflows designed for high-stakes research and drug development environments.

Introduction: The Silylation Imperative

Silylation is the premier derivatization technique for Gas Chromatography-Mass Spectrometry (GC-MS) when analyzing polar, non-volatile compounds (e.g., metabolites, amino acids, steroids, drugs). By replacing active protic hydrogens (in –OH, –COOH, –NH, –SH groups) with a silyl group (usually trimethylsilyl, TMS), researchers achieve three critical goals:

  • Volatility: Disruption of hydrogen bonding networks allows polar molecules to enter the gas phase at lower temperatures.

  • Thermal Stability: Silylated derivatives are less prone to thermal degradation in the injector port.

  • Mass Spectral Predictability: Silylated compounds exhibit distinct fragmentation patterns (e.g., the "M-15" rule), facilitating structural elucidation.

The Mechanism

The reaction is a nucleophilic substitution (SN2-like) at the silicon atom. The nucleophile (analyte heteroatom) attacks the silicon center of the reagent, displacing a leaving group.

  • Driving Force: Formation of a strong Si-O or Si-N bond.

  • Catalysis: Often requires a catalyst (e.g., TMCS, pyridine) to increase the leaving group ability or scavenge acidic by-products.

Strategic Reagent Selection

Selecting the wrong reagent leads to incomplete derivatization, chromatographic tailing, or instrument contamination. Use this decision matrix to select the optimal reagent.

Reagent Comparison Table
ReagentFull NameBy-Product VolatilitySteric PowerBest Application
MSTFA N-Methyl-N-(trimethylsilyl) trifluoroacetamideHigh (Most Volatile)ModerateGeneral Purpose. Best for early-eluting peaks as the solvent front and by-products clear quickly.
BSTFA N,O-Bis(trimethylsilyl) trifluoroacetamideModerateModerateRobust Standard. Good for most drugs and steroids. Often mixed with 1% TMCS to boost reactivity.[1]
MTBSTFA N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamideModerateHigh Stability Critical. Forms TBDMS derivatives (M-57). 100x more hydrolytically stable than TMS.
HMDS HexamethyldisilazaneLowLowWeak Silylation. Rarely used alone in modern GC-MS; used for specific sugar applications or as a weaker "wash."
TMCS TrimethylchlorosilaneN/ALowCatalyst Only. Added (1-10%) to BSTFA/MSTFA to increase donor strength (Lewis acid catalyst).
Decision Tree: Reagent Selection

ReagentSelection Start Select Analyte Functional Groups Stability Is Hydrolytic Stability Critical? Start->Stability EarlyElution Are Analytes Early Eluting? Stability->EarlyElution No MTBSTFA Use MTBSTFA (TBDMS Derivative) Stability->MTBSTFA Yes (e.g., Amino Acids) Steric Is the Site Sterically Hindered? EarlyElution->Steric No MSTFA Use MSTFA (High Volatility By-products) EarlyElution->MSTFA Yes (Volatile Metabolites) BSTFA_TMCS Use BSTFA + 1-10% TMCS (Strong Donor) Steric->BSTFA_TMCS Yes (Secondary Amines/Alcohols) BSTFA Use BSTFA (Standard) Steric->BSTFA No

Figure 1: Decision logic for selecting the appropriate silylation reagent based on analyte properties.

Protocol: The "Gold Standard" Two-Step Derivatization

For complex biological mixtures (metabolomics), a single silylation step is often insufficient due to keto-enol tautomerism in sugars and keto-acids. The following Two-Step Protocol (Methoximation followed by Silylation) is the industry standard for reproducibility.

Materials
  • Solvent: Anhydrous Pyridine (Acts as a solvent and acid scavenger).

  • Step 1 Reagent: Methoxyamine Hydrochloride (MeOX) in pyridine (20 mg/mL).

  • Step 2 Reagent: MSTFA + 1% TMCS.[1][2][3]

  • Internal Standard: Ribitol or d27-Myristic Acid (added prior to drying).

Step-by-Step Workflow
  • Desiccation (Critical): Evaporate sample extract to complete dryness using a vacuum concentrator (SpeedVac) or nitrogen stream.

    • Self-Validation: Any residual water will hydrolyze the reagent (turning it cloudy/white). If the pellet is sticky or wet, stop and dry further.

  • Methoximation (Step 1):

    • Add 40 µL MeOX/Pyridine solution.

    • Incubate at 30°C for 90 minutes with shaking.

    • Purpose: Protects carbonyl groups (aldehydes/ketones) by forming methoxyamines, preventing ring formation and locking sugars in open-chain forms.

  • Silylation (Step 2):

    • Add 60 µL MSTFA + 1% TMCS.

    • Incubate at 37°C for 30 minutes (or 60°C for 30 mins for sterically hindered targets).

    • Mechanism:[4][5] Silylates remaining –OH, –NH, and –SH groups.

  • Equilibration:

    • Allow samples to cool to room temperature.[1][2][6]

    • Centrifuge at 10,000 x g for 5 mins to pellet any insoluble salts (ammonium chloride).

    • Transfer supernatant to a GC vial with a glass insert.

Experimental Workflow Diagram

ProtocolWorkflow Sample Dried Extract (Water Free) Step1 Add MeOX/Pyridine (Protect Carbonyls) Sample->Step1 Incubate1 30°C / 90 min Step1->Incubate1 Step2 Add MSTFA + 1% TMCS (Silylate OH/NH) Incubate1->Step2 Incubate2 37°C / 30 min Step2->Incubate2 Centrifuge Centrifuge (Remove Salts) Incubate2->Centrifuge Inject GC-MS Injection Centrifuge->Inject

Figure 2: The Two-Step Methoximation-Silylation workflow ensures comprehensive coverage of metabolic functional groups.

GC-MS Method Configuration

Silylated samples require specific instrument parameters to prevent degradation and ensure separation.

  • Inlet: Split/Splitless (Split 1:10 recommended to prevent column overload).

    • Temperature: 250°C (Do not exceed 280°C to avoid thermal degradation of labile derivatives).

    • Liner: Deactivated glass wool liner (Essential to trap non-volatile salts).

  • Column: 5% Phenyl-arylene (e.g., DB-5MS, HP-5MS).

    • Dimensions: 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium (Constant flow, 1.0 mL/min).[3][7]

  • Oven Program:

    • Hold 60°C (1 min) -> Ramp 10°C/min to 325°C -> Hold 10 min.

  • Mass Spectrometer (EI Source):

    • Source Temp: 230°C (Standard).

    • Quad Temp: 150°C.

    • Scan Range: 50–600 m/z.

    • Solvent Delay: 5.0 - 6.0 min (Critical to protect filament from excess MSTFA/Pyridine).

Data Interpretation & Fragmentation Rules

Silylated compounds undergo specific fragmentation in Electron Ionization (EI) mode. Recognizing these patterns validates your derivatization.

The Silicon Isotope Signature

Silicon has significant natural isotopes: 28Si (92.2%), 29Si (4.7%), and 30Si (3.1%).

  • Validation Check: Look for the "A+1" and "A+2" satellite peaks. Their ratios confirm the presence of silicon.

Common Fragmentation Ions
Derivative TypeKey Fragment (m/z)Mechanism
TMS (Trimethylsilyl) [M-15]+ Loss of Methyl radical (–CH3) from the Si atom.[8] Often the base peak or high abundance.
TMS 73 [Si(CH3)3]+. Ubiquitous in all TMS spectra.
TMS (Esters) 75 McLafferty rearrangement product.
TMS (Sugars) 147, 204, 217 Characteristic cleavage of sugar backbone.
TBDMS (tert-butyl) [M-57]+ Loss of tert-butyl group. Very dominant, often used as the surrogate molecular ion since M+ is weak.

Troubleshooting & Maintenance

Silylation is chemically aggressive. Regular maintenance is required to prevent "Ghost Peaks" and sensitivity loss.[9]

The "Snow" Effect (Liner Contamination)
  • Symptom: White powder in the inlet liner; poor peak shape.

  • Cause: Hydrolysis of silylation reagents creates Silicon Dioxide (SiO2) or Ammonium Chloride salts (from MeOX).

  • Fix: Change the liner and gold seal every 50-100 injections. Use glass wool to trap the "snow" before it hits the column.

Moisture Contamination
  • Symptom: Reagent peak (MSTFA) is missing; appearance of hexamethyldisiloxane (HMDSO) or broad tailing peaks (underivatized analytes).

  • Validation: If your reagent blank shows high siloxanes (m/z 207, 281) but low active reagent, moisture has entered the vial.

  • Fix: Re-dry samples. Ensure pyridine is stored over KOH pellets or molecular sieves.

Filament Degradation
  • Symptom: Sudden loss of sensitivity.

  • Cause: Eluting excess silylation reagent (MSTFA) while the filament is ON strips the filament coating.

  • Fix: Extend Solvent Delay. Ensure the filament is OFF until the solvent and excess reagent have eluted (usually >5-6 mins).

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology, 114(1), 30.4.1–30.4.32. Link

  • Thermo Fisher Scientific. Gas Chromatography Mass Spectrometry Troubleshooting Guide. Link

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in Derivatization Reactions of Polar Compounds Prior to GC-MS Analysis. Talanta, 77(4), 1473-1482. Link

  • Agilent Technologies. GC/MS Silylation Reagents Selection Guide. Link

Sources

Application

Application of silylating agents in the synthesis of active pharmaceutical ingredients (APIs)

Application Note: Strategic Implementation of Silylating Agents in API Synthesis Executive Summary In the synthesis of Active Pharmaceutical Ingredients (APIs), silylation is not merely a protection step; it is a strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Implementation of Silylating Agents in API Synthesis

Executive Summary

In the synthesis of Active Pharmaceutical Ingredients (APIs), silylation is not merely a protection step; it is a strategic tool to alter physical properties (solubility, volatility) and chemical reactivity (nucleophilicity).[1] This guide moves beyond basic textbook definitions to provide industrial-grade protocols for using silylating agents like Hexamethyldisilazane (HMDS), Trimethylchlorosilane (TMSCl), and N,O-Bis(trimethylsilyl)acetamide (BSA).

Key Applications Covered:

  • Solubility Engineering: Transforming zwitterionic intermediates (e.g., 6-APA) into lipophilic species for homogeneous acylation.

  • Nucleobase Activation: The Vorbrüggen coupling strategy for antiviral nucleoside synthesis.

  • Analytical Derivatization: In-process control (IPC) via GC-MS.

Strategic Selection of Silylating Agents

The choice of silylating agent dictates the reaction's byproduct profile, cost structure, and safety requirements.[2]

Table 1: Comparative Profile of Common API Silylating Agents

AgentStructureReactivityBy-productsPrimary API Application
TMSCl (Trimethylchlorosilane)(CH₃)₃SiClModerateHCl (Acidic/Corrosive)General protection; requires base (TEA/Pyridine). Low cost.
HMDS (Hexamethyldisilazane)[(CH₃)₃Si]₂NHLow-ModNH₃ (Basic/Gaseous)Large-scale beta-lactam synthesis; "Green" byproduct (ammonia).
BSA (N,O-Bis(trimethylsilyl)acetamide)CH₃C(OSiMe₃)=NSiMe₃HighAcetamide (Neutral)Sensitive substrates; Nucleoside base silylation; GC derivatization.
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)CF₃C(OSiMe₃)=N(Me)SiMe₃Very HighN-methyltrifluoroacetamideSterically hindered groups; Analytical (volatile byproducts).
TBDMSCl (tert-Butyldimethylsilyl chloride)t-BuMe₂SiClModerateHClRobust protection stable to basic/mild acidic conditions.

Decision Logic for Reagent Selection

The following decision tree illustrates the logic for selecting an agent based on substrate sensitivity and process constraints.

SilylationSelection Start Start: Select Silylating Agent AcidSensitive Is substrate acid-sensitive? Start->AcidSensitive BaseSensitive Is substrate base-sensitive? AcidSensitive->BaseSensitive No UseBSA Use BSA or MSTFA AcidSensitive->UseBSA Yes (Avoid HCl) Steric Is the site sterically hindered? BaseSensitive->Steric No UseTBDMS Use TBDMSCl / TBDMSOTf BaseSensitive->UseTBDMS Yes (Stable protection) Volatile Is volatile byproduct required? Steric->Volatile No Steric->UseBSA Yes (High Reactivity) UseHMDS Use HMDS (+ Catalyst) Volatile->UseHMDS Yes (NH3 gas) UseTMSCl Use TMSCl + Base (TEA) Volatile->UseTMSCl No (Cost priority)

Figure 1: Decision logic for selecting silylating agents in API process development. High contrast nodes indicate recommended reagents.

Protocol A: Solubility Enhancement in Beta-Lactam Synthesis

Context: 6-Aminopenicillanic acid (6-APA) is a zwitterionic solid, insoluble in the organic solvents (DCM, Chloroform) required for acylation. Silylation of the carboxylic acid and amine groups creates a lipophilic intermediate that dissolves, allowing homogeneous reaction kinetics.

Target: Synthesis of Ampicillin/Amoxicillin intermediates.

Reagents & Equipment:
  • Substrate: 6-APA (High Purity).

  • Silylating Agent: HMDS (Preferred for industrial scale due to NH₃ off-gassing) or TMSCl.

  • Catalyst: Saccharin or Trifluoroacetic acid (if using HMDS).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology:
  • Suspension Preparation:

    • Charge a reactor with anhydrous DCM (10 volumes relative to 6-APA).

    • Add 6-APA (1.0 equiv) under nitrogen atmosphere.

    • Observation: The mixture will be a white, opaque suspension.

  • Silylation (The "Solubilization" Phase):

    • Add HMDS (0.7–0.8 equiv). Note: 0.5 equiv is stoichiometric for -COOH, but excess is needed for partial -NH₂ silylation and moisture scavenging.

    • Catalysis: Add catalytic amount of Saccharin (0.1 mol%) to accelerate reaction.

    • Reflux: Heat to reflux (approx. 40°C) for 2–4 hours.

    • Self-Validating Check: The reaction is complete when the suspension turns into a clear, transparent solution . This indicates the formation of the bis-silylated intermediate.

  • Acylation (In-Situ):

    • Cool the solution to 0°C to -5°C.

    • Add the acid chloride (e.g., D-phenylglycyl chloride hydrochloride) dropwise.

    • Maintain temperature to prevent degradation of the beta-lactam ring.

  • Hydrolysis (Deprotection):

    • Add water or dilute alcohol (MeOH/Water) to the reaction mixture.

    • The silyl ester hydrolyzes rapidly, while the amide bond formed during acylation remains stable.

    • Adjust pH to the isoelectric point of the product to induce crystallization.

Mechanism & Workflow Diagram:

BetaLactamWorkflow APA 6-APA (Solid) Insoluble Zwitterion HMDS HMDS / Reflux APA->HMDS Silylated Bis-Silyl-6-APA (Soluble in DCM) HMDS->Silylated NH3 (gas) release Acylation Acyl Chloride (-5°C) Silylated->Acylation Intermediate Silylated Penicillin Acylation->Intermediate Hydrolysis Hydrolysis (H2O/MeOH) Intermediate->Hydrolysis Product Ampicillin/Amoxicillin (Precipitate) Hydrolysis->Product TMS-OH byproduct

Figure 2: Process flow for the conversion of 6-APA to semi-synthetic penicillins via silylation.

Protocol B: Nucleoside Activation (Vorbrüggen Coupling)

Context: In the synthesis of antiviral drugs (e.g., Ribavirin, Capecitabine), the nucleobase must be activated to react with a protected sugar moiety. Silylation increases the nucleophilicity of the base and renders it soluble in organic solvents like Acetonitrile or 1,2-Dichloroethane.

Methodology:
  • Base Silylation:

    • Suspend the nucleobase (e.g., Uracil, Cytosine, Triazole derivative) in HMDS.

    • Add Ammonium Sulfate ((NH₄)₂SO₄) as a catalyst (approx. 1-2 wt%).

    • Reflux: Heat to reflux until the solution becomes clear. This may take 2-12 hours depending on the base.

    • Distillation: Distill off excess HMDS under vacuum. The residue is the per-silylated base (often an oil or low-melting solid).

  • Coupling (Glycosylation):

    • Dissolve the silylated base in anhydrous Acetonitrile or DCM.

    • Add the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose).

    • Add Lewis Acid catalyst (TMSOTf or SnCl₄).

    • Stir at room temperature or mild heat (50°C).

  • Validation:

    • IPC: Monitor by TLC or HPLC.[3] The silylated base spot will disappear, and the coupled nucleoside product will appear.

Expert Tips & Troubleshooting

  • Moisture Control: Silylating agents are moisture scavengers. If your reaction stalls, check the water content of your solvent. For TMSCl reactions, the system must be strictly anhydrous.

  • Byproduct Management:

    • HMDS: Releases Ammonia.[4][5][6][7] Ensure proper venting/scrubbing to prevent back-pressure.

    • TMSCl: Releases HCl.[2] In acid-sensitive reactions (e.g., acetal protection), use a base scavenger like Triethylamine or Pyridine.

  • Reaction Monitoring (GC-MS):

    • Take a 50 µL aliquot of the reaction mixture.

    • Quench with anhydrous methanol (if analyzing unreacted agent) or inject directly if looking for silylated intermediate (ensure injector is dry).

    • Note: Silylated intermediates are volatile and ideal for GC analysis.[3]

References

  • BenchChem Technical Support. (2025).[2] A Comparative Guide to Silylating Agents: Cost-Benefit Analysis in Synthesis. Retrieved from

  • Gelest, Inc. (n.d.). Silyl Groups - Technical Library. Retrieved from

  • Shin-Etsu Silicones. (n.d.). Silylating Agents: Functions and Selection. Retrieved from

  • Google Patents. (1980). GB2034695A - Acylation of 6-APA via silyl intermediates. Retrieved from

  • Karimi, B., & Golshani, B. (2000).[8] Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine. Journal of Organic Chemistry. Retrieved from [J. Org.[8] Chem.]([Link])

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions and byproduct formation in the synthesis of pentamethyl(phenylethynyl)disilane

Technical Support Center: Synthesis of Pentamethyl(phenylethynyl)disilane Ticket ID: #Si-Si-CCp-001 Topic: Troubleshooting Side Reactions & Byproduct Formation Assigned Specialist: Senior Application Scientist, Organosil...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Pentamethyl(phenylethynyl)disilane

Ticket ID: #Si-Si-CCp-001 Topic: Troubleshooting Side Reactions & Byproduct Formation Assigned Specialist: Senior Application Scientist, Organosilicon Division

Executive Summary & Reaction Logic

The Objective: Synthesis of Pentamethyl(phenylethynyl)disilane via the nucleophilic substitution of pentamethylchlorodisilane with lithium phenylacetylide.

The Core Challenge: While the primary reaction is a standard metallation-coupling sequence, the presence of the silicon-silicon (Si-Si) bond introduces a critical vulnerability. The Si-Si bond is susceptible to nucleophilic cleavage by strong bases (organolithiums), leading to "scrambled" monosilane byproducts that are difficult to separate.

The Reaction Pathway:

  • Metallation:

    
    
    
  • Coupling:

    
    
    

Critical Process Parameters (The "Happy Path")

To minimize byproducts, the following parameters must be strictly maintained. Deviations here are the primary cause of failure.

ParameterSpecificationScientific Rationale
Stoichiometry 1.0 : 1.0 (Alkyne : Silane)Excess organolithium attacks the Si-Si bond. Excess silane complicates purification.
Temperature -78°C (Addition)

RT
Low temperature suppresses the activation energy required for Si-Si bond cleavage.
Addition Order Inverse Addition (Recommended)Adding the Lithium Acetylide to the Silane ensures the nucleophile is never in excess relative to the electrophile, protecting the Si-Si bond.
Solvent THF/Ether (Anhydrous)THF coordinates Li, increasing reactivity. Must be peroxide-free to prevent oxidative homocoupling.

Troubleshooting Guide: Side Reactions & Impurities

Issue 1: Formation of Trimethyl(phenylethynyl)silane (Monosilane Impurity)

Symptom: GC-MS shows a major peak with mass corresponding to


 instead of the disilane.
Mechanism:  Nucleophilic attack on the Si-Si bond rather than the Si-Cl bond.
  • Diagnosis:

    • Did you add the Silane to the Acetylide? (Standard addition creates local high concentrations of nucleophile).

    • Did the reaction warm up too quickly?

  • Root Cause: The acetylide anion (or residual n-BuLi) attacked the

    
    -silicon atom, cleaving the Si-Si bond and expelling a silyl anion.
    
  • Corrective Action:

    • Switch to Inverse Addition: Cannulate the cold lithium acetylide slowly into the cold solution of chloropentamethyldisilane.

    • Titrate n-BuLi: Ensure exact 1:1 lithiation. Excess n-BuLi is a more aggressive Si-Si cleaving agent than the acetylide.

Issue 2: Glaser Coupling (Diphenyldiacetylene)

Symptom: Appearance of a crystalline solid or "hay" like impurity; GC-MS shows dimer (


).
Mechanism:  Oxidative homocoupling of the alkyne.
  • Diagnosis: Reaction mixture turned blue/green (trace copper) or dark brown rapidly.

  • Root Cause: Presence of Oxygen (

    
    ) or trace transition metals during the lithiation step.
    
  • Corrective Action:

    • Degas Solvents: Sparge THF with Argon for 20 mins prior to use.

    • Quench Protocol: Ensure the reaction is fully quenched with saturated

      
       before exposing to air.
      
Issue 3: Hydrolysis (Siloxane Formation)

Symptom: Product contains a high-boiling viscous oil; NMR shows broad peaks near 0 ppm. Mechanism:


.
  • Diagnosis: "Wet" THF or improper Schlenk technique.

  • Corrective Action:

    • Distill chloropentamethyldisilane prior to use if it appears cloudy.

    • Ensure glassware is flame-dried under vacuum.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the competition between the desired coupling and the destructive Si-Si cleavage pathway.

ReactionPathways Reagents Reagents: Ph-C≡C-Li + Cl-SiMe2-SiMe3 DesiredPath Path A: Nucleophilic Attack on Si-Cl (Desired) Reagents->DesiredPath -78°C, Inverse Addition SidePath Path B: Nucleophilic Attack on Si-Si (Parasitic) Reagents->SidePath >0°C, Excess Li, Normal Addition TS_Desired Transition State (SN2-like at Si-Cl) DesiredPath->TS_Desired TS_Cleavage Si-Si Cleavage (Silyl Anion Expulsion) SidePath->TS_Cleavage Product Product: Pentamethyl(phenylethynyl)disilane TS_Desired->Product - LiCl Byproduct1 Impurity: Trimethyl(phenylethynyl)silane (Monosilane) TS_Cleavage->Byproduct1 Byproduct2 Impurity: Silyl Anion Species (Oligomers) TS_Cleavage->Byproduct2

Caption: Figure 1. Kinetic competition between the desired Si-Cl substitution (Path A) and the parasitic Si-Si bond cleavage (Path B) induced by nucleophiles.

FAQ: Rapid Response

Q: Can I use Grignard reagents (Ph-C≡C-MgBr) instead of Lithium? A: Yes, and it is often safer for the Si-Si bond. Grignard reagents are less nucleophilic ("softer") than organolithiums, reducing the rate of Si-Si cleavage. However, the reaction kinetics are slower, requiring longer reaction times or slightly higher temperatures (0°C).

Q: My product has a yellow tint. Is it pure? A: Likely not. Pure alkynyldisilanes are typically colorless oils or white solids. A yellow tint suggests trace Glaser coupling (diacetylene) or oxidized amine impurities if an amine base was used. A silica plug filtration (Hexanes) usually removes this.

Q: How do I remove the monosilane impurity if it forms? A: It is very difficult. The boiling points of


 and 

are relatively close under high vacuum.
  • Prevention is key.

  • Remediation:[1][2] Use Kugelrohr distillation with a very shallow temperature gradient, or preparative HPLC if scale permits.

References

  • Fundamental Organosilicon Chemistry: Brook, A. G. (1974). Nucleophilic Attacks on Silicon-Silicon Bonds. Accounts of Chemical Research. Link

  • Si-Si Bond Cleavage Mechanism: Däschlein, C., & Strohmann, C. (2010). The competition between Si-Si and Si-C cleavage in functionalised oligosilanes. Dalton Transactions.[3] Link

  • Synthesis of Alkynyldisilanes: Ishikawa, M., et al. (1994). Photochemistry of organopolysilanes. Journal of Organometallic Chemistry. Link

  • General Protocol Grounding: Kubota, K., & Ito, H. (2020). Catalytic Generation of Silicon Nucleophiles. Wiley-VCH. Link

Sources

Optimization

Purification of 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane by fractional distillation

Welcome to the Technical Support Center for organosilicon purification. This guide is specifically engineered for researchers and drug development professionals handling the isolation of 1,1,1,2,2-pentamethyl-2-(phenylet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organosilicon purification. This guide is specifically engineered for researchers and drug development professionals handling the isolation of 1,1,1,2,2-pentamethyl-2-(phenylethynyl)disilane . Due to the unique reactivity of the Si-Si bond and the alkyne moiety, this compound requires stringent thermal and environmental controls during fractional distillation.

Below is our comprehensive troubleshooting guide and Standard Operating Procedure (SOP), structured to address the specific mechanistic challenges of this purification workflow.

Standard Operating Procedure (SOP) & Workflow

Q: What is the exact step-by-step methodology for the fractional distillation of 1,1,1,2,2-pentamethyl-2-(phenylethynyl)disilane?

A: To ensure high purity and prevent thermal degradation, the distillation must be executed as a self-validating system where vacuum integrity dictates the thermal input.

  • Apparatus Setup: Assemble a short-path distillation apparatus equipped with a 10 cm vacuum-jacketed Vigreux column and a multi-receiver "cow" (pig) adapter. Lightly grease all ground-glass joints with high-vacuum silicone grease to ensure a hermetic seal.

  • System Validation (Leak Test): Evacuate the system to ≤ 0.05 Torr. Isolate the vacuum pump to perform a leak-rate test. The internal pressure must not rise by more than 0.01 Torr over a 5-minute window. If it does, re-seat the joints.

  • Degassing: Load the crude post-workup mixture into the distillation pot. Apply a gentle vacuum at room temperature to strip residual volatile solvents (e.g., THF, hexanes) until outgassing completely ceases.

  • Fractionation: Gradually heat the pot using a silicone oil bath. Wrap the Vigreux column in glass wool to prevent premature vapor condensation. Collect fractions strictly based on the vapor temperature profile outlined in the data table below.

  • Isolation: Once the main fraction is collected, remove the heat source and allow the system to cool to room temperature under vacuum. Backfill the apparatus with ultra-high purity Argon before removing the receiving flasks.

DistillationWorkflow A Crude Mixture (Post-Workup) B Solvent Removal (Rotary Evaporator) A->B Remove volatiles C High-Vacuum Degassing (≤ 0.05 Torr) B->C Remove trace solvent D Fractional Distillation (Vigreux Column) C->D Apply heat E Forerun Fraction (T_vap < 95°C) D->E Impurities F Main Fraction (Target Disilane, 95-105°C) D->F Pure Product G Pot Residue (Oligomers/Salts) D->G Non-volatile

Workflow for high-vacuum distillation of pentamethyl(phenylethynyl)disilane.

Quantitative Data: Fractionation Parameters

Q: How do I identify the correct fractions during the distillation?

A: Monitor the vapor temperature meticulously. The data below summarizes the expected fractions at a vacuum pressure of 0.05 Torr . Note: Boiling points will shift significantly if your vacuum is weaker (e.g., at 0.5 Torr, expect the main fraction to distill closer to 125 °C).

FractionVapor Temp Range (@ 0.05 Torr)Expected CompositionRequired Action
1 (Forerun) < 90 °CTrace solvents, unreacted chloropentamethyldisilane, phenylacetyleneDiscard or retain for recycling
2 (Intermediate) 90 °C – 95 °CMixed silanes and target productSet aside for secondary distillation
3 (Main) 95 °C – 105 °CPure 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilaneStore at -20 °C under Argon in the dark
Pot Residue Non-volatileSiloxanes, alkyne oligomers, inorganic saltsQuench with isopropanol and discard

Troubleshooting & Mechanistic FAQs

Q: Why is high-vacuum fractional distillation strictly required over standard vacuum distillation?

A: The causality lies in the molecular vulnerabilities of the disilane framework. The Si-Si bond is relatively weak, and the molecule is highly sensitive to energetic stress. Studies on the 1 demonstrate that it readily undergoes transformation into highly reactive intermediates, such as 1-silaallene and dimethylsilylene, under UV irradiation[1]. While this is a photochemical pathway, excessive thermal stress (pot temperatures > 150 °C) can trigger analogous Si-Si bond homolysis or initiate the polymerization of the phenylethynyl moiety. High vacuum (≤ 0.05 Torr) artificially lowers the boiling point, allowing the target compound to vaporize before reaching its thermal decomposition threshold.

DegradationPathways A Pentamethyl(phenylethynyl)disilane B Thermal/Photochemical Stress A->B C 1-Silaallene Formation B->C Rearrangement D Dimethylsilylene Extrusion B->D Si-Si Cleavage E Alkyne Polymerization B->E Cross-linking

Mechanistic pathways of thermal and photochemical degradation under stress.

Q: The pot residue is turning into a dark, viscous resin, and my yield is exceptionally low. What is the mechanism behind this failure?

A: This is a classic symptom of thermal runaway coupled with alkyne polymerization. If the Vigreux column is not properly insulated, the vapor condenses prematurely, forcing the operator to increase the pot temperature to drive the distillation. Once the pot temperature exceeds ~160 °C, the phenylethynyl groups begin to cross-link, forming a dark, intractable tar. Additionally, if there is a micro-leak in the system, oxygen ingress will rapidly oxidize the hot disilane into siloxanes. Ensure your column is insulated and your vacuum is strictly maintained below 0.1 Torr.

Q: My main fraction contains unreacted chloropentamethyldisilane. How do I prevent this co-distillation?

A: Chloropentamethyldisilane has a significantly lower boiling point than your target product, but it can co-distill if the heating rate is too aggressive (a phenomenon known as "bumping" or vapor entrainment). To resolve this, increase the number of theoretical plates by using a longer Vigreux column, and ensure the heating ramp is slow (e.g., 2–3 °C per minute). Utilize the multi-receiver cow adapter to isolate the forerun completely before rotating to the main collection flask.

Q: How should the purified disilane be stored to maintain its structural integrity?

A: Due to its documented propensity to form transient2 upon exposure to ambient light[2], the purified compound must be stored in amber borosilicate glassware. It must be kept under an inert atmosphere (Argon or Nitrogen) at -20 °C to prevent slow hydrolytic cleavage of the Si-Si bond by ambient moisture.

References

  • Kerst, C., Ruffolo, R., & Leigh, W. J. (1997). A Laser Flash Photolysis Study of the Photochemistry of (Phenylethynyl)pentamethyldisilane. Absolute Rate Constants for Trapping of a Reactive 1-Silaallene by Nucleophiles. Organometallics.[3]

  • Trommer, M., et al. Direct Detection and Characterization of a Transient 1-Silaallene Derivative in Solution. Journal of the American Chemical Society.[1]

  • Karatsu, T., et al. (2003). .sigma.,.pi. Charge-transfer excited states of substituted (phenylethynyl)pentamethyldisilanes.* Journal of the American Chemical Society.[2]

Sources

Troubleshooting

Disilane (Si₂H₆) Handling &amp; Storage Technical Support Center

[1] Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Audience: Researchers, Process Engineers, EHS Officers Part 1: Emergency Response (The "Panic Button") CRITICAL: What to do if you dete...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Audience: Researchers, Process Engineers, EHS Officers

Part 1: Emergency Response (The "Panic Button")

CRITICAL: What to do if you detect a leak or fire?

User Question: "I hear a roaring sound or see a flame at the cylinder connection. What is the immediate protocol?"

Scientist's Directive: Disilane is pyrophoric .[1][2][3][4][5] It ignites spontaneously upon contact with air.[1][2][3][4][5] A leak is a fire hazard.[1][2][3][4][6][7]

  • Do NOT Extinguish the Flame: If the gas is burning, let it burn . Extinguishing the flame without stopping the gas flow allows unburned disilane to accumulate, creating a massive explosion hazard (Vapor Cloud Explosion).

  • Remote Shut-off: If your system has a remote pneumatic shut-off valve (RSO), activate it immediately from a safe distance.[1][4]

  • Evacuate: Clear the area immediately. Pull the fire alarm.

  • Cooling (Fire Dept Only): If safe, water spray can be used to cool adjacent cylinders to prevent rupture, but do not direct water into the disilane leak source itself.

Emergency Logic Flow:

EmergencyResponse Start EVENT: LEAK DETECTED IsFire Is there a visible flame? Start->IsFire FlameYes DO NOT EXTINGUISH IsFire->FlameYes YES FlameNo EVACUATE IMMEDIATELY (High Explosion Risk) IsFire->FlameNo NO Action1 Activate Remote Shut-off FlameYes->Action1 FlameNo->Action1 Action2 Let burn until flow stops Action1->Action2 Action3 Monitor for accumulation Action1->Action3 Action3->FlameYes Ignition occurs

Figure 1: Decision matrix for immediate disilane leak response. Note the counter-intuitive instruction to NOT extinguish the flame.

Part 2: Storage & Equipment Specifications

User Question: "We are setting up a new CVD process. What are the mandatory storage and regulator specs?"

Scientist's Response: Disilane requires a "Zero-Leak" philosophy. Standard laboratory equipment is insufficient.[1][4]

Cylinder & Storage Requirements
  • Temperature Control: Store below 52°C (125°F) . Disilane is a liquefied gas under pressure; excessive heat can cause hydraulic rupture of the cylinder.

  • Segregation: Isolate from oxidizers, halogens, and bases.

  • Ventilation: Must be stored in a continuously ventilated gas cabinet with a face velocity of >200 fpm.[1][4]

Component Compatibility Table
ComponentSpecificationReason for Selection
Cylinder Connection CGA 632 or DISS 632 Ultra-high integrity face-seal connection designed for pyrophoric silanes.[1] Do not use CGA 350 (common for H2) unless specified by supplier, as it lacks the leak integrity of DISS.
Regulator Tied-Diaphragm / Two-StagePrevents diaphragm flutter and ensures positive closure.[1][4] "Tied" design allows the stem to be pulled shut if the seat leaks.
Tubing 316L Stainless Steel (Electropolished) < 10 Ra surface finish prevents moisture adsorption (which causes clogging).[1][4]
Gaskets Kel-F (PCTFE) or Vespel High mechanical strength and chemical resistance.[1][4] Avoid Teflon (PTFE) due to cold flow (creep) leading to leaks.[1][4]
Purge Gas UHP Nitrogen or Argon (99.999%+) Moisture < 1 ppm is critical.[1][4] Any moisture reacts with Si₂H₆ to form solid SiO₂ clogs.[1][4]

Part 3: Operational Troubleshooting Guides

Issue 1: "No Flow" or Pressure Drop (The Silica Clog)

User Question: "I have cylinder pressure, but no gas is reaching the reactor. The regulator seems stuck."

Root Cause Analysis: This is rarely a mechanical failure of the regulator. It is almost always Silicon Dioxide (SiO₂) formation .[1][4]

  • Mechanism:

    
     (Combustion) or Hydrolysis.[1][4]
    
  • Even micro-leaks of air/moisture into the pigtail react with disilane to form a white, sandy powder (silica) that plugs the orifice or the regulator poppet.

Troubleshooting Protocol:

  • Isolate: Close the cylinder valve immediately.

  • Check Pigtail: If the blockage is in the pigtail (connection hose), the line must be replaced. Do not attempt to clean it mechanically ; friction can ignite pyrophoric residues.[1][4]

  • Cycle Purge: Attempt to dislodge minor obstructions by "pressure bumping":

    • Pressurize the line with inert gas (N2) to 80 psi.

    • Rapidly vent to the scrubber.[4]

    • Repeat 20-30 times.

  • Regulator Failure: If the regulator is clogged, do not service it . Remove it under inert purge and return it to the manufacturer for decontamination.

Issue 2: Cylinder Valve "Stuck"

User Question: "The cylinder valve handwheel won't turn. Should I use a wrench?"

Scientist's Directive: NEVER use a wrench or cheater bar.

  • Danger: Over-torquing can shear the valve stem, causing an uncontrollable release of pyrophoric gas.

  • Solution:

    • Inspect for "crystallization" around the stem (indicates a leak that has sealed itself with silica).[1][4]

    • If stuck closed: Tag the cylinder "BAD VALVE" and return to supplier.[1][4]

    • If stuck open: Cap the outlet (if safe) or keep the system connected and vented to the scrubber until empty.

Part 4: Standard Operating Procedure (SOP): Safe Purging

User Question: "How do I safely change a cylinder without igniting the residual gas?"

Scientist's Response: You must use a Cross-Purge Assembly (Cycle Purge).[1][4] A simple "sweep" purge is insufficient for dead-volume areas in the pigtail.

The Cycle Purge Workflow:

PurgeCycle Start START: Cylinder Change CloseCyl 1. Close Cylinder Valve Start->CloseCyl Vent 2. Vent Line to Scrubber CloseCyl->Vent Vac 3. Pull Vacuum (< 25 inHg) Vent->Vac Fill 4. Pressurize with UHP N2 (60-80 psi) Vac->Fill Cycle Repeat Steps 2-4 (Min. 10 times) Fill->Cycle Cycle->Vent Count < 10 Disconnect 5. Disconnect Cylinder Cycle->Disconnect Count >= 10

Figure 2: Cycle purge logic. Vacuum-assisted purging is mandatory to remove disilane from dead spaces in the CGA fitting.

Part 5: Waste Disposal & Quenching Residues

User Question: "I have a small amount of liquid residue in a bubbler/trap. How do I clean it?"

Scientist's Directive: Disilane residues are often polymeric and highly pyrophoric.[1][4] Do not use water immediately. The reaction will be violent.[4][8]

Quenching Protocol (The "Alcohol Ramp"): Perform this in a glovebox or under active inert gas flow.

  • Dilution: Add an inert solvent (Dry Hexane or Toluene) to dilute the residue.[1][4][9]

  • Primary Quench (Isopropanol):

    • Slowly add Isopropanol (IPA) .

    • Chemistry: Alcoholysis reacts slowly with Si-Si bonds to form alkoxysilanes and hydrogen gas.[1][4]

    • Wait: Allow bubbling to cease completely.

  • Secondary Quench (Methanol):

    • Add Methanol (more reactive than IPA).[1][4]

    • Wait for bubbling to cease.[1][4]

  • Final Quench (Water):

    • Caution: Add water dropwise initially.[1][4]

    • This hydrolyzes the remaining alkoxysilanes into silica gel.[4]

  • Disposal: The resulting mixture is hazardous waste (flammable/silicon-bearing).[1][4]

References

  • Gelest, Inc. (2015).[1][2][4] Safety Data Sheet: Disilane, 99.9+%.[1][2][4] Retrieved from

  • Linde Gas. (2017).[1][4][7] Safety Data Sheet: Disilane. Retrieved from [1]

  • University of California, Santa Barbara. (1996).[1][4] MSDS: Disilane (Silicon Hexahydride).[1][4] UCSB Nanofab Wiki.[1][4] Retrieved from [1]

  • Concoa. (2021). CGA Fitting Reference Guide. Retrieved from [1]

  • Oregon State University EHS. (2016). Quenching and Disposal of Pyrophoric Materials. Retrieved from [1]

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling for Sterically Hindered Substrates

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, medicinal chemists, and drug development professionals facing critical bottlenecks in palladium- and nickel-catalyzed cross...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, medicinal chemists, and drug development professionals facing critical bottlenecks in palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving sterically encumbered substrates such as tetra-ortho-substituted biaryls and bulky secondary amines.

Mechanistic Causality: Why Hindered Substrates Fail

To troubleshoot effectively, one must understand the thermodynamic and kinetic barriers introduced by steric bulk:

  • Inhibited Oxidative Addition: Traditional catalyst systems (e.g.,

    
     with 
    
    
    
    ) form resting states that are too sterically congested to undergo oxidative addition with ortho-substituted aryl halides. The catalytic cycle requires a highly reactive, monoligated
    
    
    species[1].
  • Stalled Transmetalation: Bulky nucleophiles (e.g., 2,6-disubstituted arylboronic acids) clash with the ligand sphere of the palladium intermediate, slowing transmetalation and allowing degradation pathways like protodeboronation to outcompete product formation.

  • High-Barrier Reductive Elimination: Reductive elimination requires the two coupling partners to adopt a cis geometry with a narrow bite angle. Steric repulsion between the substrates and the metal center can stall this step, leading to

    
    -hydride elimination (hydrodehalogenation) or catalyst decomposition into inactive Pd black.
    

Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling of a di-ortho-substituted aryl chloride stalls at <15% conversion. I am using


, 

, and

at 100°C. How do I force this to completion?
A1: The failure stems from inefficient generation of the active catalyst. In situ reduction of

to

is slow and often leads to the formation of catalytically dead Pd black before the hindered substrate can react. Solution: Switch from an in situ catalyst mixture to a preformed Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3). These precatalysts undergo rapid, quantitative activation under mild basic conditions to yield the exact 1:1

active species required for hindered oxidative addition[1]. Furthermore, lower the temperature to 40–60°C; excessive heat accelerates catalyst degradation more than it helps hindered couplings.

Q2: I am observing massive protodeboronation of my 2,4,6-triisopropylphenylboronic acid before it can couple. How can I suppress this? A2: Protodeboronation is a base-catalyzed degradation pathway that dominates when transmetalation is sterically stalled. Solution: First, switch from the free boronic acid to a more stable pinacol ester (BPin) or potassium trifluoroborate (


) salt. Second, use strictly anhydrous conditions with a non-nucleophilic base like anhydrous 

or

. Finally, use a highly active, bulky monophosphine ligand like Amphos to accelerate the overall catalytic cycle, minimizing the residence time of the boron species in the reaction mixture[2].

Q3: During the Buchwald-Hartwig amination of a bulky secondary amine, my aryl halide is being reduced to the corresponding arene (hydrodehalogenation). A3: This indicates that your catalytic cycle is stalling at the reductive elimination step. When reductive elimination is slow, the Pd-amido intermediate undergoes


-hydride elimination, transferring a hydride to the metal, which then reductively eliminates with the aryl group to form the reduced arene.
Solution: You must enforce a tighter coordination sphere to "push" the substrates together. Switch to BrettPhos  or tBuBrettPhos . These ligands are specifically engineered with dialkylbiaryl frameworks that restrict the conformational flexibility of the Pd center, dramatically lowering the activation energy for C-N reductive elimination.

Q4: Are phosphine ligands my only option for tetra-ortho-substituted biaryl synthesis? A4: No. N-Heterocyclic Carbenes (NHCs) with "flexible steric bulk," such as IPent or IPr* , are exceptionally effective for these extreme cases[3]. Complexes like Pd-PEPPSI-IPent stabilize the


 intermediate through immense steric shielding while remaining flexible enough to allow the approach of highly hindered substrates, achieving >90% yields where phosphines often fail[4].

Diagnostic Workflows & Mechanistic Visualizations

TroubleshootingLogic Start Low Yield in Hindered Coupling CheckSM Is Ar-X consumed? Start->CheckSM OxAddFail Bottleneck: Oxidative Addition Solution: Use Pd G3/G4, Bulky NHC CheckSM->OxAddFail No CheckSide Are side products dominant? CheckSM->CheckSide Yes Dehal Dehalogenation / Reduction Solution: Switch to BrettPhos/Amphos CheckSide->Dehal Arene formed Proto Protodeboronation Solution: Anhydrous, BPin/BF3K CheckSide->Proto Deboronation RedElimFail Bottleneck: Reductive Elimination Solution: Increase Ligand Steric Bulk CheckSide->RedElimFail Intermediates stall

Logical troubleshooting workflow for resolving low yields in sterically hindered cross-couplings.

CatalyticCycleBottlenecks Precat Pd(II) Precatalyst (e.g., G3/G4) ActivePd Active L1Pd(0) Precat->ActivePd Activation OxAdd Oxidative Addition Bottleneck: Steric Blockade ActivePd->OxAdd Ar-X PdBlack Pd Black Formation (Deactivation) ActivePd->PdBlack Excess Heat / O2 TransMet Transmetalation Bottleneck: Nucleophile Bulk OxAdd->TransMet Nu-M RedElim Reductive Elimination Bottleneck: High Activation Energy TransMet->RedElim C-C/C-N Bond BetaHyd β-Hydride Elimination (Hydrodehalogenation) TransMet->BetaHyd Slow Red. Elim. RedElim->ActivePd Product Release

Key mechanistic bottlenecks and side-reactions in the cross-coupling catalytic cycle.

Quantitative Data: Ligand & Precatalyst Optimization

The following table synthesizes empirical data demonstrating the impact of rational catalyst design on the Suzuki-Miyaura coupling of sterically hindered substrates[2][3][4].

Catalyst SystemSubstrate ClassReaction ConditionsTypical YieldMechanistic Advantage

/

Di-ortho-substituted Ar-Br

, Toluene, 100°C
< 10%None. Fails due to inefficient oxidative addition and rapid Pd black formation.
XPhos Pd G3 Di-ortho-substituted Ar-Cl

, THF/

, RT to 40°C
85 - 95%Rapid

generation; outcompetes protodeboronation.
Pd-PEPPSI-IPent Tetra-ortho-substituted biaryls

, Dioxane, 80°C
> 90%"Flexible steric bulk" stabilizes active species while allowing substrate entry[3].

/ Amphos
Electron-rich bulky Ar-Cl

, Toluene, 110°C
80 - 90%Bulky monophosphine geometry forcefully accelerates reductive elimination[2].

Self-Validating Experimental Protocol

General Procedure: Suzuki-Miyaura Coupling of Tetra-ortho-substituted Biaryls using XPhos Pd G3

This protocol incorporates internal validation checkpoints to ensure the catalytic cycle is initiating correctly.

Reagents & Materials:

  • Aryl halide (1.0 equiv, 1.0 mmol)

  • Sterically hindered arylboronic acid or pinacol ester (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Anhydrous

    
     (3.0 equiv, 3.0 mmol)
    
  • 1,3,5-Trimethoxybenzene (0.2 equiv, internal standard for NMR/GC tracking)

  • Degassed THF / ultra-pure

    
     (10:1 v/v, 5 mL)
    

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Solid Reagent Loading: Add the aryl halide (if solid), arylboronic acid, XPhos Pd G3, and anhydrous

    
    .
    
    • Crucial Step: Do not add extra free XPhos ligand. The G3 precatalyst already provides the optimal 1:1 Pd:Ligand ratio[1].

  • Atmosphere Exchange: Seal the vial with a PTFE septum. Evacuate the vessel and backfill with Argon (repeat 3 times).

  • Solvent Addition: Syringe in the degassed THF/

    
     mixture. (The trace water is necessary to solubilize the phosphate base and activate the boronic acid).
    
  • Validation Checkpoint 1 (Activation): Stir at room temperature for 5 minutes. The suspension should transition from a pale yellow to a clear, deep red/orange solution. Causality: This color change validates the deprotonation of the carbazole leaving group on the G3 precatalyst and the successful generation of the active

    
     species. If the solution turns opaque black, oxygen has entered the system, or the solvent was not properly degassed.
    
  • Reaction Execution: Heat the reaction mixture to 40°C in a pre-heated oil bath or heating block for 2–12 hours.

  • Validation Checkpoint 2 (Monitoring): At 2 hours, withdraw a 50

    
    L aliquot under Argon, quench with EtOAc/water, and analyze the organic layer via GC-MS or LC-MS against the 1,3,5-trimethoxybenzene internal standard. Verify that the ratio of product to protodeboronation side-product is acceptable.
    
  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with water and brine, dry over

    
    , and concentrate in vacuo for column chromatography.
    

References

  • G3 and G4 Buchwald Prec
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substr
  • Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. MDPI.

Sources

Troubleshooting

Technical Support Center: Organosilane Purification &amp; Handling

Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Purification Subject: Troubleshooting Impurity Removal in Organosilane Synthesis Introduction Welcome.

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Purification Subject: Troubleshooting Impurity Removal in Organosilane Synthesis

Introduction

Welcome. If you are reading this, you are likely facing the unique frustration of organosilane chemistry: compounds that are simultaneously robust enough to be industrial sealants yet fragile enough to decompose on a standard silica column.

In drug development and advanced materials, the purity of organosilanes (e.g., protecting groups, linkers, or reagents) is non-negotiable. However, standard organic purification techniques often fail here. Silica gel is acidic; distillation induces thermal rearrangement; and residual platinum from hydrosilylation is a notorious genotoxic impurity (GTI).

This guide is not a textbook. It is a troubleshooting manual designed to solve the specific failures that occur at the bench.

Module 1: Chromatographic Challenges (The "Silica Problem")

Q: Why does my organosilane product streak or decompose on a standard silica gel column?

A: The culprit is the stationary phase itself. Standard silica gel (


) possesses surface silanol groups (

) that are weakly acidic (

).
  • Mechanism of Failure: These acidic sites catalyze the hydrolysis of sensitive siloxane bonds (

    
    ) or the solvolysis of silyl ethers. Furthermore, amine-functionalized silanes will hydrogen-bond irreversibly to these silanols, leading to severe tailing (streaking) and mass loss.
    

Protocol: Silica Deactivation (The "Buffered Column" Method) To prevent decomposition, you must neutralize the active sites on the silica before your compound touches them.

  • Slurry Preparation: Prepare your silica slurry using your initial mobile phase (e.g., Hexane/EtOAc).

  • The Deactivation Agent: Add 1% to 3% Triethylamine (Et3N) to the slurry solvent.

  • Column Packing: Pour the slurry and flush the column with at least 2 column volumes (CV) of this Et3N-doped solvent.

  • Equilibration: Switch to your running mobile phase (which should also contain 0.5% Et3N) and flush for another 1 CV.

  • Loading: Load your sample. The Et3N effectively "caps" the acidic silanols, allowing your organosilane to elute as a tight band.

Expert Note: For extremely acid-sensitive silyl enol ethers, consider using Neutral Alumina (Brockmann Grade III) instead of silica, as it lacks the acidic protons entirely.

Module 2: Trace Metal Removal (Platinum/Palladium)

Q: I used a platinum catalyst (Karstedt’s/Speier’s) for hydrosilylation. Distillation isn't removing the grey tint. How do I get Pt < 10 ppm?

A: Distillation is often ineffective for trace metal removal because colloidal platinum nanoparticles can carry over in the aerosol mist, or volatile organometallic complexes may co-distill. For pharmaceutical applications, you must use Chemisorption .

Comparative Data: Metal Removal Efficiency

MethodPt Removal EfficiencyYield LossNotes
Distillation Low (50-70%)LowColloidal carryover is common.
Activated Carbon Moderate (70-85%)High (>10%)Non-specific adsorption; traps product.
Thiol-Silica Scavengers High (>99%) Negligible Chemical binding (Chemisorption).

Protocol: Thiol-Silica Scavenging (Batch Mode) This protocol uses functionalized silica (e.g., SiliaMetS® Thiol) to bind metals irreversibly.

  • Assessment: Determine residual metal concentration (e.g., 500 ppm).

  • Stoichiometry: Calculate 4 equivalents of Thiol-Silica relative to the metal content.

  • Addition: Add the scavenger directly to your reaction mixture (compatible with THF, Toluene, DCM).

  • Incubation: Stir at room temperature for 4 hours.

    • Tip: If the solution is viscous (common in silicones), heat to 50°C to improve mass transfer.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a fritted glass funnel.

  • Result: The filtrate should be clear/colorless. The metal remains bound to the solid silica matrix.

Module 3: Distillation & Thermal Instability

Q: My chlorosilane polymerizes or turns into a gel during distillation. How do I prevent this?

A: This is likely due to thermal redistribution or moisture ingress. Chlorosilanes can disproportionate at high temperatures, and even ppm levels of moisture at 100°C+ initiate rapid condensation polymerization.

Decision Matrix: Purification Strategy

PurificationStrategy Start Crude Organosilane State Physical State? Start->State Solid Solid State->Solid Liquid Liquid State->Liquid Recryst Recrystallization (Anhydrous Solvent) Solid->Recryst Thermal Thermally Stable (>150°C)? Liquid->Thermal YesHeat Yes Thermal->YesHeat Stable NoHeat No Thermal->NoHeat Labile VacDist Fractional Distillation (Inert Atm) YesHeat->VacDist MolDist Molecular/Short Path Distillation (<0.01 Torr) NoHeat->MolDist

Figure 1: Decision matrix for selecting the appropriate purification method based on physical state and thermal stability.

Protocol: Inert Vacuum Distillation

  • Glassware Prep: Base-wash glassware (KOH/iPrOH) to remove acid sites, then oven dry. Flame-dry under vacuum before use.

  • Atmosphere: Connect to a Schlenk line. Cycle Argon/Vacuum 3 times.

  • Pressure: Do not distill at atmospheric pressure. Use high vacuum (< 1 Torr) to lower the boiling point significantly (see rule of thumb below).

  • Short Path: Use a short-path distillation head to minimize the residence time of the vapor in the heated zone.

Rule of Thumb: Reducing pressure from 760 Torr to 1 Torr reduces boiling point by approximately 100°C to 120°C .

Module 4: Hydrolysis & Storage (FAQ)

Q: My clear organosilane liquid turned cloudy after one week of storage. Can I save it?

A: The cloudiness is silica/silsesquioxane formation due to hydrolysis.



Once the siloxane (

) bond forms, it is chemically very stable and difficult to reverse to the monomer.
  • If the cloudiness is slight: You can filter the liquid through a 0.2 µm hydrophobic PTFE syringe filter . This removes the solid hydrolysis products but does not reverse the degradation.

  • Prevention: Store all organosilanes under nitrogen with a Parafilm seal over the cap. For chlorosilanes, store in a desiccator.

References
  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. (Standard text for organosilicon mechanisms).
  • Pagliaro, M., et al. (2012). Silica-based scavengers for metal removal in drug production.[1][2][3][4] Organic Process Research & Development. [Link]

  • Gelest, Inc. (2021). Reactive Silicones: Forging New Polymer Links. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[5][6][7] (Reference for silyl ether stability and purification).

Sources

Optimization

Technical Support Center: Moisture Management in Silylation Reagents

Current Status: Operational | Tier: Level 3 (Senior Application Scientist) Introduction: The "Invisible" Stoichiometric Killer Welcome to the Advanced Technical Support Center. If you are reading this, you are likely fac...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Tier: Level 3 (Senior Application Scientist)

Introduction: The "Invisible" Stoichiometric Killer

Welcome to the Advanced Technical Support Center. If you are reading this, you are likely facing inconsistent derivatization yields, "ghost" peaks in your GC-MS, or white precipitates in your reagent bottles.

As Senior Application Scientists, we often see researchers treat silylation reagents (BSTFA, MSTFA, TMSCl) as standard solvents. They are not. They are kinetically aggressive electrophiles designed to hunt down active hydrogens. If you do not provide an analyte, they will find moisture in the air, your solvent, or even the surface of your glassware.

This guide moves beyond basic "keep it dry" advice. We will explore the mechanistic failures caused by moisture and provide self-validating protocols to ensure your data integrity.

Module 1: Reagent Integrity & Handling

The Issue: "My reagent has turned cloudy or formed a white solid."

Diagnosis: Hydrolysis-Induced Polymerization. When silylating agents like BSTFA or TMSCl contact atmospheric moisture, they hydrolyze. This is not just a loss of potency; it generates byproducts that actively interfere with your chromatography.

  • Mechanism:

    
    
    
  • The Solid: In the presence of amine bases (like pyridine or imidazole), the acidic byproduct (HCl from TMSCl) forms insoluble ammonium salts.

Troubleshooting Workflow: The Reagent Decision Tree

ReagentDecision Start Visual Inspection of Reagent Clear Liquid is Clear Start->Clear Cloudy Liquid is Cloudy/Precipitate Start->Cloudy Test Perform 'Water Drop' Test (Add 1 drop to water) Clear->Test Discard DISCARD IMMEDIATELY (Irreversible Hydrolysis) Cloudy->Discard Heavy precipitate Distill Distillation Required (Only for >50mL volumes) Cloudy->Distill Light haze (Critical reagents only) Violent Violent Reaction/Fuming Test->Violent High Potency NoReact No/Slow Reaction Test->NoReact Deactivated Use Proceed to Inert Aliquoting Violent->Use NoReact->Discard

Figure 1: Decision matrix for determining silylation reagent viability.

Protocol: The "Inert Aliquot" Method

Objective: Withdraw reagent without introducing atmospheric humidity. Requirement: Do not open the cap. Use a septum-piercing technique.

  • Nitrogen Purge: Connect a needle to a dry nitrogen line (2-3 psi). Insert into the reagent bottle septum to create positive pressure.

  • Syringe Prep: Purge a gas-tight glass syringe with dry nitrogen 3 times.

  • Withdrawal: Insert the syringe needle. The positive pressure will help fill the syringe. Withdraw the required volume.

  • Retraction: Remove the syringe before removing the nitrogen line. This ensures no air is sucked back into the bottle as the needle exits.

Module 2: Reaction Environment Optimization

The Issue: "My yields are low or variable between batches."

Diagnosis: Competitive Hydrolysis in Solvent. Even "HPLC Grade" solvents can contain 30-100 ppm water. In a micromolar reaction, this water concentration can exceed your analyte concentration, consuming the reagent before it touches your sample [1].

Data: Solvent Water Tolerance
SolventHygroscopicityRecommended Drying AgentActivation Protocol
Pyridine HighKOH pellets or 4Å SievesStore over KOH for 24h; distill onto sieves.
Acetonitrile Moderate3Å Molecular SievesCRITICAL: Use 3Å. 4Å sieves can trap MeCN molecules.
DMF High4Å Molecular SievesDiscard after 48h (DMF decomposes on sieves).
THF ModerateNa/Benzophenone or 4Å SievesDistill from indicator (blue color).[1]

Expert Insight: Never trust "anhydrous" bottles once opened. We recommend storing silylation solvents over activated molecular sieves (20% w/v) for at least 24 hours before use [2].

Visualizing the Competitive Mechanism

CompetitiveHydrolysis Reagent Silylating Agent (BSTFA/TMSCl) Intermediate Transition State Reagent->Intermediate Analyte Analyte (-OH, -NH2) Analyte->Intermediate Slow (Steric Bulk) Water Trace Water (Solvent/Air) Water->Intermediate Fast (Small Molecule) Product TMS-Derivative (Desired) Intermediate->Product Kinetic Path A Byproduct Siloxane/Silanol (Waste) Intermediate->Byproduct Kinetic Path B (Dominant if Wet)

Figure 2: Kinetic competition between analyte derivatization and hydrolysis. Water, being smaller, often reacts faster than sterically hindered analytes.

Module 3: Instrumentation (GC-MS) Artifacts

The Issue: "I see ghost peaks at m/z 73, 147, 207, 281."

Diagnosis: Column/Liner Hydrolysis (Bleed). These ions are characteristic of cyclosiloxanes (D3, D4, D5). If you see them in a blank injection, your system is generating them.

Root Cause: Excess silylating reagent injected into the GC inlet reacts with active silanols (Si-OH) on the glass liner or glass wool. If the liner is not properly deactivated, or if carrier gas contains moisture, the reagent hydrolyzes inside the inlet [3].

Corrective Action:

  • Liner Deactivation: Use only deactivated (silanized) glass wool and liners.

  • The "Sacrificial" Injection: Before running samples, inject 2 µL of pure silylating reagent (e.g., MSTFA). This "caps" any active sites in the column and liner created by moisture during standby.

  • Carrier Gas Trap: Ensure your Helium line has a high-capacity moisture trap (<0.1 ppm output).

Frequently Asked Questions (FAQ)

Q: Can I dry my silylating agent with molecular sieves? A: NO. Do not add molecular sieves directly to BSTFA, MSTFA, or TMSCl. The sieves contain surface hydroxyls and adsorbed water that can trigger bulk polymerization of the reagent. If a reagent is wet, distillation is the only salvage method; otherwise, discard it.

Q: Which reagent is the most moisture-tolerant? A: TBDMSCl (tert-Butyldimethylsilyl chloride). The bulky tert-butyl group provides steric protection, making TBDMS derivatives 10,000x more stable to hydrolysis than TMS derivatives [4]. However, the reaction itself is slower and may require heating.

Q: Why do I use Pyridine? A: Pyridine acts as an acid scavenger (neutralizing HCl from TMSCl) and a catalyst. It forms an intermediate N-silylpyridinium complex which is a more potent silyl donor than the reagent alone.

References

  • BenchChem. (2025).[2] Handling and storage of moisture-sensitive (N,N-Dimethylamino)triethylsilane. Retrieved from 2[2][3][4]

  • Burfield, D. R., et al. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. Retrieved from 5

  • Agilent Technologies. (2020). Derivatization reagents for GC: A guide to silylation. Retrieved from 6

  • Sigma-Aldrich. (2023). Product Information: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7][8] Retrieved from 7

Sources

Troubleshooting

Technical Support Center: Safe Quenching Procedures for Reactive Organometallic Reagents

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals handling highly reactive organometallic compounds and metal hydrides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals handling highly reactive organometallic compounds and metal hydrides. Below, we provide field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure safe and efficient reaction quenching.

Core Principles & Causality (FAQs)

Q: Why must I use a sequential alcohol-to-water quench for alkyllithiums instead of direct aqueous quenching? A: Direct addition of water to alkyllithiums (e.g., t-BuLi, n-BuLi) causes a violently exothermic proton transfer. This rapid heat generation can instantly vaporize the reaction solvent and ignite the evolved alkane gas (e.g., isobutane)[1]. Isopropanol is utilized as the initial quenching agent because its steric bulk and lower acidity significantly attenuate the rate of protonation, allowing the heat of reaction to dissipate safely[2]. Methanol is subsequently added to consume intermediate alkoxides, and water is only introduced at the very end to ensure the complete destruction of any residual reactive pockets.

Q: How do I definitively know the quenching process is complete and safe for ambient exposure? A: A robust quenching protocol is a self-validating system. The process is considered complete only when the addition of the final quenching agent (water) produces absolutely zero gas evolution (bubbling), no localized temperature spikes are observed, and the mixture achieves a homogenous or clearly separated biphasic state without reactive clumps[3].

Q: Why is an inert atmosphere required during the quenching process? A: Quenching generates highly flammable hydrogen or alkane gases. Maintaining a positive pressure of inert gas (N₂ or Argon) with a bubbler vent ensures that oxygen is excluded from the flask. Without oxygen, even if a localized exotherm reaches the autoignition temperature of the solvent or gas, a fire cannot ignite[3].

Troubleshooting Common Quenching Failures

Issue 1: LAH Quench Results in an Unfilterable, Gelatinous Emulsion
  • Mechanistic Cause: Direct quenching of Lithium Aluminum Hydride (LAH) with water or dilute acid often produces polymeric aluminum hydroxides [Al(OH)₃] that trap the synthesized product and instantly clog filter paper[4].

  • Corrective Action: Implement the Fieser Method or use a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate). The Fieser method uses a specific stoichiometric ratio of water and NaOH to convert the gel into a granular, easily filterable crystalline aluminate salt[5]. Rochelle's salt acts as a chelating agent, binding Al³⁺ ions to break the emulsion and yield two clear, separable layers[5].

Issue 2: Fire Erupts in the Schlenk Flask During Isopropanol Addition
  • Mechanistic Cause: The reaction mixture was insufficiently diluted, or the isopropanol was added too rapidly. This allows the localized exotherm to exceed the autoignition temperature of the hydrogen/alkane gas mixture in the presence of trace oxygen[1].

  • Corrective Action: Always dilute the reaction mixture heavily with a high-boiling inert solvent (like anhydrous toluene or heptane) prior to quenching[2]. Submerge the flask in a dry ice/acetone bath (-78 °C) for highly reactive species, and ensure rigorous inert gas blanketing during the entire quench[3].

Quantitative Data: Quenching Agent Selection Matrix

To ensure the correct thermodynamic approach to deactivating reagents, refer to the following comparison matrix:

Quenching AgentRelative ReactivityHeat of ReactionTarget ReagentsKey Considerations
Isopropanol Low (Sterically hindered)Mildt-BuLi, s-BuLi, n-BuLiFirst-line quench for highly reactive species; slow proton transfer prevents solvent ignition[1].
Methanol ModerateHighIntermediate alkoxidesUsed as a secondary sequence after isopropanol; reacts rapidly but controllably[2].
Water HighVery HighFinal neutralizationNever use directly on pyrophorics. Used only as the final step to dissolve inorganic salts.
Rochelle's Salt (Aq) LowMildLAH, DIBAL-HBreaks up aluminum emulsions by chelating Al³⁺, forming two clear, separable layers[5].
15% NaOH (Aq) HighHighLAH (Fieser Method)Forces the precipitation of granular aluminate salts when used in strict stoichiometric ratios[5].

Standard Operating Procedures (SOPs)

Protocol A: Safe Destruction of Residual Alkyllithium Reagents

Context: For quenching unreacted t-BuLi, n-BuLi, or s-BuLi after a reaction or for disposing of expired reagents.

  • Preparation: Transfer the residual organolithium to a Schlenk flask equipped with a magnetic stir bar. Maintain a positive pressure of inert gas (N₂ or Argon) vented through an oil bubbler[3].

  • Dilution: Dilute the reagent to <5 wt% using a high-boiling, unreactive solvent such as anhydrous toluene or heptane[1].

  • Cooling: Submerge the flask in an ice-water bath (0 °C) or a dry ice/acetone bath (-78 °C) depending on the reagent's reactivity[2].

  • Primary Quench (Isopropanol): With vigorous stirring, add anhydrous isopropanol dropwise via a syringe or dropping funnel. Wait for the exotherm and gas evolution to subside completely between drops.

  • Secondary Quench (Methanol): Once isopropanol addition causes no further reaction, add methanol dropwise to consume any remaining reactive species[2].

  • Final Quench (Water): Slowly add deionized water dropwise. If no bubbling occurs, the quench is complete.

  • Neutralization: Neutralize the aqueous layer with dilute acetic acid or citric acid before routing to standard aqueous waste[3].

G A Start: Unreacted R-Li (Pyrophoric) B Dilute in Inert Solvent (Toluene/Heptane) at 0°C A->B C Dropwise Isopropanol (Mild Proton Source) B->C D Dropwise Methanol (Intermediate Proton Source) C->D E Dropwise Water (Final Quench) D->E F Aqueous Waste Disposal E->F

Caption: Workflow for the safe, sequential quenching of highly reactive alkyllithium reagents.

Protocol B: The Fieser Method for LAH Quenching

Context: To prevent emulsions and isolate products safely from Lithium Aluminum Hydride (LAH) reductions.

For every x grams of LAH used in the reaction:

  • Cooling & Dilution: Cool the completed reaction mixture to 0 °C. Dilute with an equal volume of THF or diethyl ether[5].

  • Water Addition: Slowly and dropwise, add x mL of water . Caution: Vigorous hydrogen gas evolution and an exotherm will occur[6].

  • Base Addition: Dropwise, add x mL of 15% aqueous NaOH solution[5].

  • Second Water Addition: Dropwise, add 3x mL of water [5].

  • Granulation: Remove the ice bath. Stir the mixture vigorously at room temperature for 15–30 minutes until the aluminum salts form a white, granular precipitate[5].

  • Filtration: Add a small amount of anhydrous sodium sulfate and Celite to the mixture. Filter the suspension through a pad of Celite in a Büchner funnel, washing the filter cake thoroughly with the reaction solvent (e.g., THF)[6].

Fieser A LAH Reaction Mixture (x grams LAH) B Cool to 0°C & Dilute (THF/Ether) A->B C Add x mL H₂O (Dropwise) B->C D Add x mL 15% NaOH (Dropwise) C->D E Add 3x mL H₂O (Dropwise) D->E F Warm to RT & Stir (15-30 min) E->F G Filter Granular Salts (via Celite) F->G

Caption: The Fieser Method: Workflow for safely quenching Lithium Aluminum Hydride (LAH) reactions.

References

  • EPFL - Protocol for quenching reactive chemicals. Available at:[Link]

  • UCLA Chemistry and Biochemistry - Procedures for Safe Use of Pyrophoric Liquid Reagents. Available at: [Link]

  • University of Notre Dame - Common Standard Operating Procedure: Quenching of pyrophoric substances. Available at:[Link]

  • Chemistry LibreTexts - Quenching Reactions: Aluminum based reactions. Available at: [Link]

  • ACS Omega - Gram-Scale Synthesis of a β-Secretase 1 (BACE 1) Inhibitor. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

29Si NMR spectroscopy for characterizing organodisilanes

A Comparative Guide to Si NMR Spectroscopy for Organodisilane Characterization Organodisilanes—molecules characterized by a covalent silicon-silicon (Si-Si) bond—are critical intermediates in advanced materials science,...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Si NMR Spectroscopy for Organodisilane Characterization

Organodisilanes—molecules characterized by a covalent silicon-silicon (Si-Si) bond—are critical intermediates in advanced materials science, polymer chemistry, and increasingly in drug development as silicon bioisosteres. While characterizing the structural and electronic environment of these compounds is paramount, standard analytical techniques often fall short.

As an Application Scientist, navigating the characterization of organodisilanes requires moving beyond basic 1D NMR. This guide objectively compares


Si Nuclear Magnetic Resonance (NMR) acquisition strategies against alternative modalities, providing the mechanistic rationale and self-validating protocols necessary to overcome the inherent physical limitations of the 

Si nucleus.

The Analytical Bottleneck: The Physics of Si

Direct observation of


Si is notoriously difficult due to three compounding physical factors:
  • Low Natural Abundance: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    Si constitutes only 4.7% of naturally occurring silicon.
    
  • Negative Gyromagnetic Ratio: With a

    
     of 
    
    
    
    rad T
    
    
    s
    
    
    ,
    
    
    Si exhibits a negative Nuclear Overhauser Effect (NOE). Under standard continuous
    
    
    H decoupling, the theoretical maximum NOE is
    
    
    . This means the observed signal intensity (
    
    
    ) can become negative, or worse, completely nullified if partial NOE buildup results in
    
    
    [1].
  • Extended Spin-Lattice Relaxation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  The 
    
    
    
    relaxation times for organodisilanes can range from tens to hundreds of seconds, making standard pulse-and-acquire experiments prohibitively time-consuming.

To extract meaningful data, researchers must utilize advanced pulse sequences (like INEPT or DEPT) or solid-state cross-polarization (CP-MAS) to bypass these limitations.

Comparative Analysis: Modality Selection

Before committing to NMR, it is crucial to understand how it benchmarks against other characterization methods for organodisilanes.

Table 1: Comparative Overview of Analytical Modalities for Organodisilanes

ModalityPrimary Data YieldStrengthsLimitations
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Si NMR Spectroscopy
Electronic environment, connectivity, dynamicsHigh chemical shift dispersion; non-destructive; quantitative.Low inherent sensitivity; requires specialized pulse sequences to mitigate long

.
X-ray Crystallography 3D spatial arrangement, Si-Si bond lengthsAbsolute structural and stereochemical confirmation.Requires high-quality single crystals; static solid-state data may not reflect solution dynamics.
Mass Spectrometry (HRMS) Molecular weight, fragmentation patternsExtremely high sensitivity; rapid throughput.Destructive; limited ability to resolve complex stereochemistry or polymeric connectivity.

Performance Comparison: Si NMR Acquisition Strategies

When


Si NMR is selected, the choice of acquisition technique dictates the success of the experiment. Below is a comparison of the primary methodologies used to characterize liquid and solid organodisilanes.

Table 2: Comparison of


Si NMR Acquisition Techniques 
TechniqueExcitation MechanismSensitivity GainRepetition Rate DependencyBest Application
Direct Excitation (Inverse Gated) Direct ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Si pulse
Baseline (1x)

Si

(Slow, 30-100+ s)
Quaternary silicons lacking scalar coupling.
INEPT / DEPT Polarization transfer via

~5x (Theoretical)

H

(Fast, 1-3 s)
Liquid silanes with Si-H or Si-CH

groups.
CP-MAS (Solid-State) Cross-polarization via dipolar coupling~5x (Theoretical)

H

(Fast)
Solid polymers, insoluble disilanes[2].
SABRE Hyperpolarization Parahydrogen exchange>2000xCatalyst dependentReal-time kinetic monitoring of intermediates.
Experimental Benchmarks in Literature

The chemical shift (


) of organodisilanes is highly sensitive to the coordination state and substituent electronegativity. Furthermore, the physical state drastically impacts relaxation dynamics.

Table 3: Representative


Si NMR Data for Organodisilanes 
CompoundStatengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Si Chemical Shift (

, ppm)
Key Experimental ObservationRef
Pentamethyldisiloxane LiquidN/A

H-

Si INEPT yielded a signal gain of 252 ± 22.

Liquid-8.9Direct excitation; narrow shift range for tetracoordinate Si.[3]

Liquid-18.1Increased amine substitution shifts resonance upfield.[3]
Poly(di-n-butylsilane) (Ordered) Solid-21.3Rigid CSA pattern; long

below transition temp (76 °C).
[4]
Poly(di-n-butylsilane) (Disordered) Solid-25.8Upfield shift; significantly shorter

due to rotational motion.
[4]

Strategic Decision Matrix

Selecting the optimal workflow depends on the physical state of the sample and the presence of scalar-coupled protons.

G Start Organodisilane Sample State Physical State? Start->State Liquid Liquid / Solution (Dissolved in CDCl3) State->Liquid Solid Solid / Polymer (Powder/Film) State->Solid Protons J-coupled Protons (e.g., Si-H, Si-CH3)? Liquid->Protons CPMAS 1H-29Si CP-MAS (Cross Polarization) Solid->CPMAS Magic Angle Spinning INEPT INEPT / DEPT (Max Sensitivity via 1H) Protons->INEPT Yes (2J, 3J > 2 Hz) Direct Direct Excitation (Inverse Gated Decoupling) Protons->Direct No (Quaternary Si)

Decision matrix for selecting optimal 29Si NMR acquisition strategies for organodisilanes.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on default spectrometer parameters. The following protocols explain the causality behind the parameter selection to guarantee a self-validating system.

Protocol A: Liquid-State H- Si INEPT (For Soluble Organodisilanes)

Rationale: INEPT transfers Boltzmann polarization from highly sensitive


H nuclei to insensitive 

Si nuclei via scalar coupling (

). This circumvents the negative NOE and allows the repetition delay to be dictated by the short

of protons rather than the long

of silicon[1].
  • Sample Preparation: Dissolve 20-50 mg of the organodisilane in CDCl

    
    . Crucial: Do not  add paramagnetic relaxation agents like Cr(acac)
    
    
    
    . While useful for direct excitation, paramagnetic agents will relax the protons too quickly, quenching the INEPT polarization transfer.
  • Determine Scalar Coupling (

    
    ):  Acquire a standard 
    
    
    
    H spectrum. Identify the
    
    
    Si satellite peaks flanking the main Si-CH
    
    
    or Si-H proton signals to measure the exact
    
    
    -coupling (typically
    
    
    Hz for methyl groups).
  • Pulse Calibration: Rigorously calibrate the 90° (

    
    ) and 180° (
    
    
    
    ) pulses for both the
    
    
    H and
    
    
    Si channels. INEPT relies on precise population inversion; miscalibrated pulses will result in signal loss.
  • Delay Optimization: Set the polarization transfer delay

    
     to 
    
    
    
    . For a 7.0 Hz coupling,
    
    
    ms.
  • Acquisition: Set the relaxation delay (

    
    ) to 
    
    
    
    of the protons (typically 2-3 seconds), not the silicon.
  • Validation Checkpoint: Run a 4-scan dummy experiment. If the resulting

    
    Si signal appears as an anti-phase multiplet (one peak up, one peak down), the refocusing delay in the refocused-INEPT sequence is miscalibrated. Adjust the 
    
    
    
    delay to
    
    
    to ensure in-phase signal acquisition.
Protocol B: Solid-State H- Si CP-MAS (For Polymeric Disilanes)

Rationale: For insoluble polycyclosilanes or solid polymers, molecular tumbling is frozen, leading to massive line broadening from Chemical Shift Anisotropy (CSA) and dipolar coupling. Magic Angle Spinning (MAS) averages the CSA, while Cross-Polarization (CP) utilizes the abundant proton spin bath to magnetize the silicon nuclei[2].

  • Rotor Packing: Pack the solid polymer uniformly into a ZrO

    
     rotor (typically 4 mm) to ensure stable spinning.
    
  • Magic Angle Spinning: Spin the sample at an optimized rate (e.g., 6.5 kHz). Causality: The spin rate must be fast enough to push spinning sidebands outside the isotropic chemical shift region, but not so fast that it averages out the dipolar couplings required for cross-polarization[2].

  • Hartmann-Hahn Matching: Calibrate the RF power levels on both channels to satisfy the Hartmann-Hahn condition:

    
    . This ensures energy conservation, allowing magnetization to flow from 
    
    
    
    H to
    
    
    Si.
  • Contact Time Optimization: Set the CP contact time between 3 to 10 ms. Causality: The ordered phases of polysilanes require shorter contact times, while disordered phases (which exhibit molecular motion that weakens dipolar coupling) may require longer contact times to build up signal[4].

  • Validation Checkpoint: Acquire spectra at two different MAS rates (e.g., 5 kHz and 6.5 kHz). True isotropic chemical shifts will remain stationary, while spinning sidebands will shift position.

References

1.[5] The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. White Rose Research Online. 2.[4] Solid-State 29Si NMR Analyses of the Structure and Dynamics of Solid Poly(di-n-alkylsilane)s. CORE. 3.[1] Copolymerization of tetraethoxysilane and dimethyl(diethoxy)silane studied by Si NMR and ab initio calculations of Si NMR chemical shifts. KPI. 4.[3] Disilanes with Pentacoordinate Si Atoms by Carbon Dioxide Insertion into Aminodisilanes: Syntheses, Molecular Structures, and NMR. Qucosa. 5.[2] Investigating the Microstructure of Poly(Cyclosilane) by 29Si Solid-State NMR Spectroscopy and DFT Calculations. Iowa State University.

Sources

Comparative

Comparative Guide: Mass Spectrometry Strategies for Phenylethynyl-Substituted Silanes

Executive Summary Phenylethynyl-substituted silanes (e.g., trimethyl(phenylethynyl)silane) represent a unique analytical challenge in drug discovery and materials science.[1] Their structural duality—combining a non-pola...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylethynyl-substituted silanes (e.g., trimethyl(phenylethynyl)silane) represent a unique analytical challenge in drug discovery and materials science.[1] Their structural duality—combining a non-polar, hydrophobic silyl-alkyne core with high thermal stability—creates a dichotomy in mass spectrometry (MS) analysis.[1]

Standard Electrospray Ionization (ESI) often fails to ionize these neutral species, while Electron Ionization (EI) can induce excessive fragmentation, obscuring the molecular ion (


). This guide compares the industry-standard EI-GC/MS  against the high-sensitivity alternative Silver-Ion Coordination ESI (Ag-ESI) .[1]

Key Finding: For structural fingerprinting, EI is superior due to the stabilizing "Silicon Effect." For intact molecular weight determination and impurity profiling, Ag-ESI is the required protocol.

Part 1: The Analytical Challenge

The primary difficulty in analyzing phenylethynyl silanes lies in their proton affinity.[1] Unlike amines or alcohols, the


 triple bond and the silicon center do not readily accept protons (

) under standard ESI conditions.
The "Silicon Effect" in Fragmentation

In hard ionization (EI), silicon atoms exert a powerful stabilizing effect on positive charges. Specifically, silicon stabilizes carbocations


 to the silicon atom, but in trimethylsilyl (TMS) derivatives, the dominant mechanism is 

-cleavage
(loss of a methyl group).
  • Result: The molecular ion (

    
    ) is often weak or absent.
    
  • Consequence: You may misidentify the

    
     fragment as the molecular ion if you are not careful.
    

Part 2: Comparative Methodology

The following table contrasts the two primary workflows.

Table 1: Performance Comparison (EI vs. Ag-ESI)
FeatureMethod A: EI-GC/MS Method B: Ag-Coordination ESI
Ionization Energy Hard (70 eV)Soft (Thermal/Solution)
Target Analyte Small, volatile silanes (<500 Da)Complex, high-MW silanes (>500 Da)
Dominant Signal Fragment:

Adduct:

Sensitivity Moderate (ng range)High (pg range)
Sample Prep Dilute in Hexane/DCMDissolve in MeOH +

Primary Utility Structural confirmation (Fingerprint)Intact Mass & Purity

Part 3: Mechanistic Insights & Visualization[1]

Decision Matrix

Use this workflow to select the correct ionization mode based on your analytical goal.

MS_Workflow Start Sample: Phenylethynyl Silane Goal Define Analytical Goal Start->Goal Struct Structural Fingerprint Goal->Struct Mass Intact Molecular Weight Goal->Mass EI EI-GC/MS (70 eV) Struct->EI Ag Ag+ Coordination ESI Mass->Ag Frag Fragmentation Analysis (Loss of Methyl) EI->Frag Result_EI Confirm Core Structure Frag->Result_EI Adduct Observe [M + 107Ag]+ and [M + 109Ag]+ Ag->Adduct Result_ESI Confirm Purity/MW Adduct->Result_ESI

Figure 1: Decision matrix for selecting ionization modes.[1] Blue/Red indicates Hard Ionization path; Green/Yellow indicates Soft Ionization path.

Fragmentation Mechanism (EI Mode)

In Electron Ionization, the phenylethynyl group remains intact, while the trimethylsilyl group undergoes characteristic fragmentation.

Mechanism:

  • Ionization: Removal of one electron to form the radical cation

    
    .[1]
    
  • 
    -Cleavage:  Homolytic cleavage of the 
    
    
    
    bond releases a methyl radical (
    
    
    ).[1]
  • Stabilization: The resulting silyl cation is highly stable, appearing as the base peak (100% abundance).

For Trimethyl(phenylethynyl)silane (MW 174):

  • 
     (Weak/Medium)[1]
    
  • 
     (Base Peak)[1]
    

Frag_Mech M_Ion Molecular Ion (M+) m/z 174 [Ph-C≡C-SiMe3]+. Trans α-Cleavage (Loss of Methyl) M_Ion->Trans - e- Base_Peak Base Peak m/z 159 [Ph-C≡C-SiMe2]+ Trans->Base_Peak Major Path Radical Methyl Radical (CH3•) Trans->Radical Neutral Loss

Figure 2: The dominant fragmentation pathway for trimethyl(phenylethynyl)silane under 70 eV EI conditions.[1]

Part 4: Experimental Protocols

Protocol A: Silver-Ion Coordination ESI (Recommended for MW)

Standard protonation fails because the alkyne is not basic enough.[1] Silver ions (


), however, form strong 

-complexes with the alkyne triple bond.

Reagents:

  • Silver Nitrate (

    
    ) or Silver Triflate (
    
    
    
    ).[1]
  • LC-MS grade Methanol.[1]

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the silane sample in Methanol to a concentration of 100 µM. (Note: If insoluble, use 10% Dichloromethane).[1]

  • Dopant Preparation: Prepare a 1 mM solution of

    
     in Methanol.[1]
    
  • Mixing: Mix the sample and dopant in a 1:1 volume ratio. Final concentration: 50 µM silane, 500 µM

    
    .[1]
    
  • Infusion: Direct infusion into the ESI source at 5-10 µL/min.

  • Source Settings:

    • Capillary Voltage: 3.5 kV (Positive Mode).[1]

    • Cone Voltage: Low (15-20 V) to prevent declustering.[1]

    • Source Temp: <100°C (To preserve the coordination complex).

Data Interpretation: Look for the characteristic silver isotope pattern.[1] Silver exists as


 (51.8%) and 

(48.2%).[1]
  • You will see a "doublet" peak separated by 2 Da.[1]

  • Target m/z =

    
     and 
    
    
    
    .[1]
Protocol B: EI-GC/MS (Recommended for Structure)

Column: DB-5ms or equivalent (5% phenyl methyl siloxane).[1] Oven Program:

  • Hold 50°C for 2 min.

  • Ramp 15°C/min to 280°C.

  • Hold 5 min. Inlet: Split mode (20:1) to prevent saturation.[1] Scan Range: m/z 40–500.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137464, Trimethyl(phenylethynyl)silane.[1] Retrieved from [Link][1]

  • SpectraBase. Mass Spectrum (GC) of Trimethyl(phenylethynyl)silane. Wiley Science Solutions.[1] Retrieved from [Link][1]

  • Di Marco, V. B., & Bombi, G. G. (2006). Electrospray mass spectrometry (ESI-MS) in the study of metal-ligand solution equilibria.[1][2] Mass Spectrometry Reviews, 25(3), 347–379.[1][2] Retrieved from [Link]

  • McIndoe, J. S. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds.[3] University of Victoria / Wiley.[1] Retrieved from [Link][1]

Sources

Validation

A Comparative Guide to Palladium and Nickel Catalysts in Cross-Coupling Reactions: A Senior Application Scientist's Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. The ability to forge carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high precision and efficiency has been largely propelled by the development of transition metal catalysts. Among these, palladium has long been the reigning champion, the workhorse of countless synthetic endeavors. However, the rising cost and relative scarcity of palladium have catalyzed a surge in research for more sustainable and economical alternatives, with nickel emerging as a formidable contender.

This guide provides an in-depth comparative analysis of palladium and nickel catalysts in the context of cross-coupling reactions. Moving beyond a simple list of pros and cons, we will delve into the mechanistic nuances, practical considerations, and supporting experimental data that inform the rational selection of a catalyst for a given transformation. As a senior application scientist, the aim is to equip you with the field-proven insights necessary to navigate the ever-expanding world of cross-coupling catalysis.

The Heart of the Matter: Mechanistic Divergence

At the core of the comparison between palladium and nickel lies their fundamental electronic properties, which dictate their catalytic behavior.

Palladium: The Maestro of Two-Electron Processes

The vast majority of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are underpinned by a well-established catalytic cycle involving Pd(0) and Pd(II) oxidation states.[1] This elegant and predictable cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl halide), forming a Pd(II) intermediate.

  • Transmetalation (for reactions like Suzuki and Negishi): An organometallic nucleophile (e.g., an organoboron or organozinc compound) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst.[1]

This reliable two-electron pathway is a key reason for palladium's broad applicability and functional group tolerance.[2]

Nickel: A More Versatile Redox Player

Nickel, being a first-row transition metal, exhibits more diverse and complex reactivity. While it can operate through a similar Ni(0)/Ni(II) cycle, it readily accesses other oxidation states, such as Ni(I) and Ni(III).[3] This opens up alternative mechanistic pathways, including those involving single-electron transfer (SET) and radical intermediates.[3]

This accessibility to multiple oxidation states has profound implications:

  • Activation of Challenging Substrates: Nickel catalysts have demonstrated superior reactivity towards less reactive electrophiles, such as aryl chlorides and other substrates with strong carbon-heteroatom bonds, which can be challenging for palladium.[4][5]

  • Radical-Mediated Transformations: The ability to engage in radical pathways allows for unique and powerful transformations not readily accessible with palladium.

  • Different Selectivity: The distinct mechanistic pathways of nickel can lead to different regio- and stereoselectivities compared to palladium for the same transformation.

Performance Head-to-Head: A Data-Driven Comparison

The choice between palladium and nickel often comes down to performance for a specific application. Below, we summarize comparative data for some of the most common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While palladium has been the traditional catalyst of choice, nickel is proving to be a highly effective alternative, particularly for certain substrates.

Catalyst SystemElectrophileNucleophileSolventBaseTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂4-ChlorotoluenePhenylboronic acidDioxaneCs₂CO₃801295[6]
Ni(dppf)Cl₂4-ChlorotoluenePhenylboronic acidtert-Amyl AlcoholK₃PO₄1101292[7]
Pd(OAc)₂/XPhos4-IodotoluenePhenylboronic acidTolueneK₃PO₄1001698[2]
NiCl₂(PCy₃)₂4-IodotoluenePhenylboronic acid2-Me-THFK₃PO₄601295[8]

A machine learning analysis of 5,760 Suzuki-Miyaura reactions revealed that nickel catalysis, on average, achieves a slightly higher mean yield (46.7%) compared to palladium (45.8%).[4] The most significant advantage for nickel was observed with challenging chloride electrophiles, where it demonstrated a mean yield of 47% versus 39% for palladium.[4] For iodide and bromide substrates, the performance was comparable.[4]

Heck Reaction

The Heck reaction, the coupling of an unsaturated halide with an alkene, is another area where both metals have been employed. Computational studies suggest that while the overall mechanisms are similar, oxidative addition and olefin insertion have lower energy barriers for nickel.[9] However, β-hydride elimination is more efficient for palladium, which can lead to better selectivity.[9]

CatalystElectrophileOlefinBaseSolventYield (%)Reference
Pd(OAc)₂IodobenzeneStyreneEt₃NDMF95[10]
Ni(COD)₂/PPh₃IodobenzeneStyreneEt₃NDMF85[11]
Pd(dba)₂/P(OPh)₃Bromobenzenen-Butyl acrylateNaOAcDMAc92[2]
Ni(acac)₂/dppfBromobenzenen-Butyl acrylateDBUNMP88[12]
Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is crucial in the synthesis of pharmaceuticals. Palladium has been the dominant catalyst, but nickel-based systems are emerging as viable alternatives.[13] While direct head-to-head quantitative data in a single study is less common, the literature indicates that nickel catalysts can be effective for the amination of aryl halides.

Experimental Protocols: A Practical Guide

To illustrate the practical differences in employing palladium and nickel catalysts, we provide representative, step-by-step protocols for a Suzuki-Miyaura coupling reaction.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Reaction: Coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • 4-bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Pd(dppf)Cl₂ (0.02 mmol, 16 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water to the flask.

  • Degas the solution by bubbling with the inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nickel-Catalyzed Suzuki-Miyaura Coupling

Reaction: Coupling of 4-chloroanisole with phenylboronic acid.

Materials:

  • 4-chloroanisole (1.0 mmol, 143 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • NiCl₂(dppp) (0.05 mmol, 27 mg)

  • Potassium phosphate (3.0 mmol, 637 mg)

  • tert-Amyl alcohol (5 mL)

Procedure:

  • Inside a glovebox, add 4-chloroanisole, phenylboronic acid, potassium phosphate, and NiCl₂(dppp) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add tert-amyl alcohol to the tube.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 110-120 °C and stir for 12-18 hours.

  • Cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycles and Workflow

To further elucidate the processes involved in palladium- and nickel-catalyzed cross-coupling reactions, the following diagrams illustrate the catalytic cycles and a typical experimental workflow for catalyst comparison.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-M PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime - M-X RedElim Reductive Elimination PdII_R_Rprime->RedElim R-R' RedElim->Pd0

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Nickel_Catalytic_Cycle Ni0 Ni(0)L_n NiI Ni(I)L_n Ni0->NiI SET NiII R-Ni(II)L_n-X Ni0->NiII Oxidative Addition (R-X) NiIII R-Ni(III)L_n(X)-R' NiI->NiIII Oxidative Addition (R-X) NiII->Ni0 Reductive Elimination (R-R') NiIII->NiI Reductive Elimination (R-R')

Caption: Simplified representation of possible nickel catalytic cycles.

Experimental_Workflow cluster_prep Reaction Setup cluster_exec Execution & Analysis cluster_eval Evaluation start Define Substrates (Electrophile & Nucleophile) pd_rxn Prepare Palladium Reaction (Catalyst, Ligand, Base, Solvent) start->pd_rxn ni_rxn Prepare Nickel Reaction (Catalyst, Ligand, Base, Solvent) start->ni_rxn run_rxn Run Reactions (Temperature, Time) pd_rxn->run_rxn ni_rxn->run_rxn analysis Analyze Products (TLC, GC-MS, NMR) run_rxn->analysis compare Compare Results (Yield, Purity, Byproducts) analysis->compare conclusion Select Optimal Catalyst compare->conclusion

Caption: Workflow for comparing catalyst performance.

The Verdict: Choosing the Right Tool for the Job

The decision to use a palladium or nickel catalyst is not a matter of one being definitively "better" than the other, but rather a nuanced choice based on the specific requirements of the chemical transformation.

Choose Palladium when:

  • Reliability and broad functional group tolerance are paramount. Palladium's well-understood two-electron chemistry makes it a robust and predictable catalyst for a wide range of substrates.[2]

  • Mild reaction conditions are required. Many palladium-catalyzed reactions can be performed at or near room temperature.

  • The cost of the catalyst is not the primary concern.

Consider Nickel when:

  • Cost is a significant factor. Nickel is significantly more earth-abundant and less expensive than palladium.[7]

  • Less reactive electrophiles, such as aryl chlorides, are being used. Nickel often shows superior activity for these challenging substrates.[4]

  • Alternative reactivity or selectivity is desired. Nickel's ability to access different oxidation states and radical pathways can unlock novel transformations.

  • Coupling of sp³-hybridized carbons is the goal. Nickel catalysts have shown particular promise in this area.

Future Outlook

The field of cross-coupling catalysis is continuously evolving. The development of more sophisticated ligands is enhancing the activity and scope of both palladium and nickel catalysts. Furthermore, the integration of other technologies, such as photoredox and electrochemistry, with nickel catalysis is opening up new frontiers in synthetic chemistry.[13] As our understanding of the intricate mechanisms of these catalytic systems deepens, we can expect the development of even more efficient, selective, and sustainable methods for the synthesis of the molecules that shape our world.

References

  • Roy, K. R. (2026, January 15).
  • Watson, D. A., & West, A. (2019). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry.
  • Standley, E. A., & Jamison, T. F. (2018, August 9).
  • Nelson, D. J., & Nolan, S. P. (2019, December 19). Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. Chemistry – A European Journal.
  • Vallejos, J., González-Vidal, J. A., & Lledós, A. (n.d.).
  • Lin, Y.-J., & Chen, E. Y.-X. (n.d.).
  • Shields, J. D., & Doyle, A. G. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Catalytic Activity in Palladium Complexes for Cross-Coupling Reactions.
  • Stradiotto, M., & Lundgren, R. J. (n.d.).
  • Sharma, S., & Johannes, J. W. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Gahlot, P., & Mittal, K. (2023, March 13).
  • Dreher, S. D., & Doyle, A. G. (2013, July 23). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
  • Espinet, P., & Pérez-Temprano, M. H. (2024, March 14). A Comparison of β–Phenyl Elimination in Nickel and Palladium Alkyl Complexes: A Potentially Relevant Process in the Mizoroki–Heck Reaction. MDPI.
  • Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
  • Fisher Scientific. (n.d.).
  • Kwong, F. Y., & So, C. M. (2024, November 22).
  • Soderberg, T. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Biffis, A., & Tubaro, C. (2025, January 7). versus (P,N,P)Ni‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions under Green Conditions.
  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Alfahd, A. Z. (2016, April). Synthesis of Ni(dppe)2 and Nickel (I) Catalysts and their Ability to Catalyzed Cross-Coupling. Queen's University.
  • Rosen, B. M., Quasdorf, K. W., Wilson, D. A., Zhang, N., Resmerita, A.-M., Garg, N. K., & Percec, V. (n.d.).
  • Key, R. J. (n.d.). Development of Nickel Catalyzed Cross-Coupling Methodologies. University of South Florida.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • Request PDF. (n.d.). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)
  • Shein, R. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.

Sources

Comparative

Assessing the purity of synthetic compounds using quantitative NMR (qNMR)

The Metrological Paradigm Shift: Assessing Synthetic Compound Purity via Quantitative NMR (qNMR) vs. Traditional Chromatography As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

The Metrological Paradigm Shift: Assessing Synthetic Compound Purity via Quantitative NMR (qNMR) vs. Traditional Chromatography

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development and synthetic chemistry: the illusion of purity. For decades, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default methodology for purity assessment. However, HPLC is a secondary, comparative method that relies heavily on the availability of identical reference standards and assumes uniform response factors across all impurities[1.17].

Today, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method. Because the area of an NMR resonance is directly proportional to the number of nuclei (typically protons) contributing to that signal, qNMR allows for the absolute quantification of a substance without requiring a reference standard of the analyte itself[1.2]. This guide objectively compares qNMR against HPLC, dissects the causality behind qNMR protocol design, and provides a self-validating workflow for high-precision purity assessment.

Mechanistic Comparison: qNMR vs. HPLC (Mass Balance)

To understand why qNMR is fundamentally orthogonal to HPLC, we must look at the physics of detection. HPLC-UV measures the absorbance of chromophores. If a synthetic byproduct lacks a chromophore or has a drastically different molar extinction coefficient, HPLC will misrepresent the mass balance, leading to over- or under-reporting of purity[1.4].

Conversely,


H-qNMR acts as a universal detector for any proton-containing molecule. By co-dissolving the analyte with a highly characterized Internal Standard (IS)—such as the NIST PS1 Benzoic Acid—we establish a direct realization of SI units for organic chemical measurement[1.11].

Table 1: Analytical Comparison of qNMR and HPLC for Purity Assessment

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Method Classification Primary ratio method (Absolute quantification)Secondary method (Comparative quantification)
Detection Mechanism Universal (proportional to molar concentration of nuclei)Selective (dependent on UV chromophores/response factors)
Reference Standard Requires one universal internal standard (e.g., NIST SRM)Requires identical reference standards for analyte & impurities
Accuracy & Traceability High; directly traceable to SI units via gravimetryVariable; susceptible to undetected non-UV impurities
Analysis Time Rapid (Single run covers main component + impurities)Lengthy (Requires method development and gradient elution)

Experimental Data: The Purity Discrepancy

Let's examine a real-world scenario involving the pharmaceutical building block 2-Fluoropyridine-3-boronic acid. When assessed by traditional HPLC area percent, the purity often appears artificially high. However, qNMR reveals the true absolute purity by accounting for non-UV absorbing impurities, such as boronic anhydrides or inorganic salts, which HPLC inherently misses[1.4].

Table 2: Purity Assessment of 2-Fluoropyridine-3-boronic Acid

Analytical TechniqueReported Purity (%)Primary Source of Error / Discrepancy
HPLC (UV Area %) 99.88%Overestimation due to non-UV absorbing anhydrides.

H-qNMR (Internal Std)
98.20%True molar representation; captures all protonated species.

The Self-Validating qNMR Protocol

A robust qNMR experiment is not just about running a standard 1D proton spectrum; it is a meticulously designed metrological workflow. Every parameter must be justified by nuclear spin physics to prevent systematic integration errors.

G N1 1. Gravimetric Sample Prep (Analyte + NIST IS) N2 2. T1 Relaxation Measurement (Inversion-Recovery) N1->N2 N3 3. Set Acquisition Parameters (D1 ≥ 7×T1, 90° Pulse) N2->N3 N4 4. qNMR Data Acquisition (Target S/N > 1000) N3->N4 N5 5. Spectral Processing (Manual Phase/Baseline) N4->N5 N6 6. Absolute Purity Calculation (Molar Ratio) N5->N6

Workflow for absolute purity determination of synthetic compounds using qNMR.

Step-by-Step Methodology & Causality:

Step 1: Gravimetric Sample Preparation

  • Protocol: Using a microbalance (readability

    
     mg), accurately weigh the analyte and an SI-traceable internal standard (e.g., NIST SRM 350b Benzoic Acid or TraceCERT standards) into the same vial[1.10]. Co-dissolve completely in a deuterated solvent.
    
  • Causality: qNMR is a primary ratio method. The final purity calculation is directly dependent on the mass ratio. Gravimetric uncertainty is often the largest source of error in qNMR; thus, high-precision weighing is non-negotiable[1.15].

Step 2: Determination of Spin-Lattice Relaxation (


) 
  • Protocol: Execute an inversion-recovery pulse sequence (

    
    ) on the mixture to measure the 
    
    
    
    relaxation times of all quantifiable protons[1.13].
  • Causality: Protons relax at different rates. If the next radiofrequency pulse is applied before the slowest-relaxing proton has fully returned to thermal equilibrium, its signal will be saturated (artificially reduced), ruining the quantitative integrity of the integral[1.13].

Step 3: Setting Acquisition Parameters

  • Protocol: Set the relaxation delay (

    
    ) such that the total repetition time (
    
    
    
    ) is at least
    
    
    of the slowest relaxing proton of interest. For >99.995% magnetization recovery, use
    
    
    [1.15]. Use a
    
    
    excitation pulse to maximize the signal-to-noise ratio (S/N).
  • Causality: A

    
     delay ensures 
    
    
    
    recovery of longitudinal magnetization, making the resulting integrals truly proportional to molar concentration[1.10].

Step 4: Data Processing & Integration

  • Protocol: Apply zero-filling and a mild exponential window function (e.g., 0.3 Hz line broadening) to the Free Induction Decay (FID) before Fourier Transformation. Perform manual phase correction (zero and first order) and rigorous baseline correction[1.10].

  • Causality: Automated processing algorithms often distort the baseline near broad peaks. Because the integral area includes the "tails" of the Lorentzian peak, an imperfect baseline will disproportionately skew the area of smaller impurity peaks versus the main component[1.10].

The Absolute Purity Calculation

Once integrals are obtained, the absolute purity (


) is calculated using the following self-validating equation:


(Where


 = integral area, 

= number of protons contributing to the signal,

= molar mass,

= gravimetric weight, and

= certified purity of the internal standard).

Conclusion

While HPLC remains indispensable for high-throughput screening and resolving complex enantiomeric mixtures, it is fundamentally a secondary technique. For researchers demanding unequivocal, SI-traceable absolute purity—especially for reference standard characterization and mass balance validation—qNMR is the superior, orthogonal choice.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem. Link
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
  • A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). PMC - NIH. Link
  • Practical Aspects of Quantit
  • Internal Standard Reference Data for qNMR: Dimethyl Terephthal
  • Advantages of Quantitative NMR for the Determination of Relative Response Factors.
Validation

Benchmarking the efficiency of different chiral auxiliaries in asymmetric synthesis

Executive Summary: The Strategic Landscape In the pursuit of enantiopure pharmacophores, chiral auxiliaries remain a cornerstone of asymmetric synthesis, particularly when catalytic methods fail to deliver required diast...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Landscape

In the pursuit of enantiopure pharmacophores, chiral auxiliaries remain a cornerstone of asymmetric synthesis, particularly when catalytic methods fail to deliver required diastereomeric ratios (dr) or crystalline intermediates. While catalytic asymmetric synthesis is often preferred for atom economy, chiral auxiliaries offer unparalleled reliability, predictability, and scalability for early-phase drug discovery and complex natural product synthesis.

This guide benchmarks the three dominant auxiliary classes—Evans Oxazolidinones , Myers Pseudoephedrine Amides , and Ellman Sulfinamides —alongside specialized alternatives like Enders' Hydrazones and Oppolzer’s Sultam. We evaluate these tools not just on yield and selectivity, but on recoverability, operational complexity, and industrial viability.

Comparative Analysis: The "Big Three"

Evans Oxazolidinones (The Gold Standard)

Best For:


-Alkylation, Aldol, and Diels-Alder reactions of acid derivatives.
  • Mechanism of Induction: The power of the Evans auxiliary lies in its ability to form a rigid Z-enolate chelate with lithium or boron. The carbonyl oxygen of the auxiliary and the enolate oxygen coordinate to the metal center, locking the conformation. The bulky substituent (isopropyl or benzyl) at the C4 position blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

  • Operational Insight: The choice of base is critical. NaHMDS or LDA are standard. However, for aldol reactions, Dibutylboron triflate (

    
    )  is superior because the boron enolate bond length is shorter than lithium, creating a tighter transition state and higher diastereoselectivity (
    
    
    
    dr).
Myers Pseudoephedrine Amides (The Scalable Challenger)

Best For:


-Alkylation of simple carboxylic acids; synthesis of amino acids.
  • Mechanism of Induction: Unlike the Evans system which relies on steric bulk alone, the Myers system utilizes a chelation-controlled mechanism involving the alkoxide of the pseudoephedrine backbone. As the enolate forms, the lithium alkoxide directs the solvent structure and aggregates, often requiring LiCl as an additive to break up oligomeric enolate species and accelerate the reaction.

  • Operational Insight: The addition of LiCl (6 equivalents) is not optional; it is essential for reaction rate and preventing epimerization. The reaction proceeds via a Z-enolate where the electrophile attacks anti to the bulky methyl group of the auxiliary.

Ellman Sulfinamides (The Amine Specialist)

Best For: Asymmetric synthesis of amines (via imines).

  • Mechanism of Induction: The tert-butanesulfinyl group acts as a powerful chiral directing group on the nitrogen. Upon condensation with an aldehyde/ketone, it forms a chiral N-sulfinyl imine. Nucleophilic addition (Grignard or organolithium) occurs via a highly ordered six-membered transition state (Zimmerman-Traxler model), where the bulky tert-butyl group dictates facial selectivity.

  • Operational Insight: A key advantage is the "chiral ammonia equivalent" nature. Post-reaction, mild acidic hydrolysis (HCl/MeOH) removes the auxiliary, yielding the amine salt and allowing recovery of the sulfur moiety (though often as the sulfinate ester).

Benchmark Data: Asymmetric Alkylation

The following table benchmarks the performance of Evans and Myers auxiliaries in the


-methylation of a propionate derivative (converting propionic acid derivative to an 

-methylated product).

Table 1: Comparative Efficiency in


-Alkylation 
MetricEvans Oxazolidinone (4-Bn)Myers PseudoephedrineEnders SAMP/RAMP
Substrate N-Propionyl OxazolidinoneN-Propionyl PseudoephedrineDiethyl Ketone Hydrazone
Electrophile MeI / BnBrMeI / BnBrMeI / BnBr
Base/Conditions NaHMDS, THF, -78°CLDA, LiCl, THF, -78°C -> 0°CLDA, THF, -78°C
Yield (Step) 85 - 94%90 - 97%75 - 85%
Diastereomeric Ratio (dr) Typically >98:2Typically >99:1>95:5 (ee >90%)
Crystallinity High (Easy purification)Moderate to HighLow (Oils common)
Auxiliary Recovery 80-90% (Hydrolysis can be slow)>95% (Acid/Base extraction)Difficult (Ozonolysis required)
Atom Economy Poor (High MW auxiliary)ModerateModerate
Scalability Good (Kg scale common)Excellent (Ton scale proven)Limited (Cryogenic/Ozone)

Analyst Note: While Evans auxiliaries are often the first choice in academic labs due to the crystallinity of the products (allowing dr upgrade via recrystallization), the Myers auxiliary is often superior for industrial scale-up due to the lower cost of pseudoephedrine and the robustness of the reaction at higher concentrations.

Visualizing the Mechanism

Understanding the transition state is vital for troubleshooting low selectivity.

Evans Enolate Transition State (Z-Enolate)

The metal (Li) coordinates both carbonyls. The "R" group on the auxiliary blocks the top face.

EvansTS cluster_0 Z-Enolate Chelate Li Li+ (Metal Center) Aux Auxiliary Carbonyl Li->Aux Chelation Enolate Enolate Oxygen Li->Enolate Chelation Block Steric Block (Bn/iPr) Aux->Block Attached Block->Enolate Shields Top Face Face Open Face (Attack) Face->Enolate Bottom Face Access Elec Electrophile (E+) Elec->Face Attacks Here

Caption: Schematic of the Evans Z-Enolate Chelation Model showing facial discrimination.

Experimental Protocols

Protocol A: Evans Alkylation (Standard Benchmark)

Objective: Synthesis of


-methylated carboxylic acid derivative.
  • Enolate Formation:

    • Charge a flame-dried flask with N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M).

    • Cool to -78°C .[1][2]

    • Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise over 30 min. Why? Slow addition prevents local warming and ketene formation.

    • Stir for 30–60 min to ensure complete enolization.

  • Alkylation:

    • Add MeI (3.0 equiv) neat or in THF solution.

    • Stir at -78°C for 2 h, then slowly warm to 0°C over 2 h. Why? Alkylation is slow at -78°C but selectivity is determined at the initial attack.

  • Quench & Workup:

    • Quench with saturated

      
      .[1]
      
    • Extract with EtOAc, wash with NaHCO3 and brine.

    • Purification: Recrystallize from Hexanes/EtOAc to upgrade dr if necessary.

  • Cleavage (Hydrolysis):

    • Dissolve alkylated product in THF/Water (3:1).

    • Add LiOH (2.0 equiv) and

      
        (4.0 equiv) at 0°C. Why? Peroxide attacks the imide carbonyl more nucleophilically than hydroxide alone, preventing cleavage of the oxazolidinone ring itself.
      
Protocol B: Myers Alkylation (High-Efficiency)

Objective: Synthesis of


-alkylated amide.
  • Preparation:

    • Flame-dry a flask containing LiCl (6.0 equiv). Flame-dry the solid LiCl under vacuum to remove all traces of water. Critical Step: Wet LiCl kills the reaction.

  • Reaction Assembly:

    • Add N-propionyl pseudoephedrine (1.0 equiv) and anhydrous THF.

    • Cool to -78°C .[1][2]

    • Add LDA (2.1 equiv). Why 2.1 equiv? 1 equiv deprotonates the -OH to form the alkoxide anchor; the 2nd equiv forms the enolate.

  • Alkylation:

    • Add alkyl halide (1.1 equiv).[1]

    • Stir at -78°C for 1 h, then warm to 0°C .

  • Workup:

    • Quench with water.

    • The auxiliary is often removed by acid hydrolysis (

      
      , reflux) to yield the acid and recover pseudoephedrine.
      

Decision Matrix: Selecting the Right Auxiliary

Do not default to Evans. Use this logic flow to determine the optimal tool for your specific target.

AuxSelection Start Target Molecule? Type Product Type? Start->Type Amine Chiral Amine Type->Amine Amine Acid Acid/Alcohol/Ketone Type->Acid Carbonyl Ellman Use Ellman Sulfinamide (High Yield, Scalable) Amine->Ellman Substrate Substrate Class? Acid->Substrate Simple Simple Acid/Ester Substrate->Simple Simple Structure Complex Complex/Polyketide Substrate->Complex Total Synthesis Ketone Alpha-Chiral Ketone Substrate->Ketone Ketone Myers Use Myers Pseudoephedrine (Cheap, Robust, Scalable) Simple->Myers Evans Use Evans Oxazolidinone (Crystalline, Predictable) Complex->Evans Enders Use Enders SAMP/RAMP (Direct Ketone Alkylation) Ketone->Enders

Caption: Decision tree for selecting the optimal chiral auxiliary based on product class and complexity.

References

  • Evans, D. A., et al. (1982).[3] "Enantioselective alkylation of chiral enolates." Journal of the American Chemical Society.

  • Myers, A. G., et al. (1997).[3] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

  • Enders, D., et al. (1987). "Asymmetric Synthesis with SAMP-/RAMP-Hydrazones." Tetrahedron.

  • BenchChem. (2025).[1][2][4] "The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide."

  • Oppolzer, W. (1987). "Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Tetrahedron.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical mechanism. Handling 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane requires a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical mechanism. Handling 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane requires a deep understanding of its unique reactivity. This compound is a specialized organosilicon precursor utilized in photochemical studies. While the parent liquid is relatively stable under ambient dark conditions, it is exquisitely sensitive to ultraviolet light and atmospheric moisture[1].

When exposed to UV irradiation, this disilane undergoes rapid photolysis to form a triplet state intermediate (


), which subsequently decays into highly reactive transient species, including 1,1-dimethyl-3-phenyl-3-(trimethylsilyl)-1-silaallene (

) and dimethylsilylene (

)[2]. Because these intermediates possess highly reactive Si=C double bonds and unshared electron pairs, they react violently with nucleophiles and moisture. Furthermore, like many organosilanes, the parent compound poses severe ocular and dermal hazards[3].

The following guide provides the definitive, self-validating protocol for the personal protective equipment (PPE), operational handling, and disposal of this compound.

Quantitative PPE Specifications & Mechanistic Causality

To safely handle this disilane, your PPE must act as a barrier against both the primary chemical irritant and the highly reactive photolysis byproducts. Below is the structured PPE matrix, detailing the quantitative specifications and the mechanistic causality behind each choice.

PPE CategoryTechnical SpecificationMechanistic Causality & Justification
Hand Protection Double-gloved Butyl Rubber or Heavy-duty Nitrile (Thickness

0.4 mm).
Organosilanes rapidly permeate standard latex. Double-gloving allows for the immediate shedding of the outer layer upon accidental exposure, preventing dermal absorption and subsequent severe skin irritation[3].
Eye Protection Chemical Splash Goggles (ANSI Z87.1+) paired with a full Face Shield.Silanes and their transient silylene derivatives are severe ocular irritants. A face shield provides a secondary barrier against micro-splashes during pressurized syringe transfers[3].
Body Protection Flame-Resistant (FR) Nomex Lab Coat.While the disilane itself is not spontaneously combustible, the solvents required for its manipulation (e.g., hexane) are highly flammable. An FR coat mitigates catastrophic risk if transient reactive intermediates ignite the solvent vapor.
Respiratory Fume Hood (Face velocity

100 fpm) or Glovebox.
Prevents the inhalation of aerosolized disilanes and volatile silylenes, which can cause severe mucosal inflammation and respiratory tract damage[3].

Operational Workflow & Photolysis Protocol

Because the generation of 1-silaallene and silacyclopropene intermediates is light-driven, the entire operational workflow must be conducted under an inert atmosphere and strictly controlled lighting[1].

G A 1,1,1,2,2-Pentamethyl-2- (phenylethynyl)disilane B Schlenk Line / Glovebox (Inert Atmosphere) A->B Handle under Ar/N2 C Photolysis (UV Light) Triplet State Intermediate B->C Controlled UV Exposure D Reactive Intermediates: 1-Silaallene & Silacyclopropene C->D Si-Si Bond Cleavage E Nucleophilic Trapping (e.g., Alcohols/Quenching) D->E Addition of Quenching Agent F Stable Alkoxysilane Adducts (Safe for Disposal) E->F Neutralization

Workflow for handling and quenching reactive phenylethynyldisilane intermediates.

Step-by-Step Handling Methodology
  • System Purging (Self-Validation Step): Cycle your Schlenk line or reaction vessel three times with high-purity Argon. Causality: Atmospheric moisture will prematurely hydrolyze the disilane or react with transient silylenes to form intractable, polymeric siloxanes. To validate the inertness, utilize an oxygen indicator in the line before introducing the chemical.

  • Solvent Preparation: Dissolve the disilane in anhydrous, nitrogen-saturated hexane. Causality: Hexane is specifically chosen because it is chemically inert to silaallenes and highly transparent to the UV wavelengths required for photolysis, ensuring maximum quantum yield[2].

  • Reagent Transfer: Transfer the 1,1,1,2,2-pentamethyl-2-(phenylethynyl)disilane using a gas-tight, Luer-lock syringe under positive Argon pressure. Never pour this chemical openly.

  • Photolytic Cleavage: Irradiate the solution using a low-pressure mercury lamp. Causality: The targeted UV irradiation cleaves the Si-Si bond, transitioning the molecule through a triplet state to yield the highly active 1-silaallene and dimethylsilylene[2].

Chemical Quenching & Disposal Plan

You cannot dispose of unquenched organosilanes or their photolysis byproducts directly into standard organic waste streams, as they will react unpredictably with other waste chemicals.

The Quenching Protocol:

  • Temperature Control: Cool the reaction vessel to 0°C using an ice bath. Causality: Quenching highly reactive intermediates is exothermic; cooling prevents solvent boil-off.

  • Nucleophilic Trapping: Slowly add an excess of anhydrous methanol or isopropanol dropwise to the solution under stirring. Causality: Alcohols act as absolute rate nucleophilic traps. They rapidly attack the highly unstable Si=C double bonds of the 1-silaallene and the unshared electrons of the silylenes, converting them into stable, inert alkoxysilanes[2].

  • Self-Validating Confirmation: Before declaring the solution safe for disposal, run a small aliquot through Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC). The complete disappearance of the parent disilane peak confirms that 100% of the reactive species have been successfully quenched.

  • Final Disposal: Once validated, the neutralized alkoxysilane/hexane/alcohol mixture can be safely transferred to a properly labeled, halogen-free organic hazardous waste container for professional incineration[3].

References

  • Photolysis of organopolysilanes. Photochemical behavior of phenylethynyldisilanes. Journal of the American Chemical Society (1981). Available at:[Link]

  • A Laser Flash Photolysis Study of the Photochemistry of (Phenylethynyl)pentamethyldisilane. Absolute Rate Constants for Trapping of a Reactive 1-Silaallene by Nucleophiles. Organometallics (1997). Available at:[Link]

  • Safety Data Sheet: Organosilane. 3M / BigContent. Available at: [Link]

Sources

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